mAChR-IN-1 hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
3-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25IN2O2.ClH/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28;/h1-9,19H,10-16H2,(H,25,27,28);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPQCDPVLUEOSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Interactions of mAChR-IN-1 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
mAChR-IN-1 hydrochloride is a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), demonstrating a half-maximal inhibitory concentration (IC50) of 17 nM.[1] This technical guide provides a consolidated overview of the available information regarding its mechanism of action. Due to the limited publicly accessible data on its subtype selectivity and specific experimental characterizations, this document focuses on the foundational principles of mAChR antagonism and the general experimental frameworks used to evaluate such compounds.
Core Mechanism of Action: Muscarinic Receptor Antagonism
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. This mechanism involves the binding of the molecule to the same site as the endogenous neurotransmitter, acetylcholine (ACh), thereby preventing ACh-mediated receptor activation and subsequent downstream signaling. The muscarinic receptor family consists of five distinct G protein-coupled receptor (GPCR) subtypes (M1-M5), which are integral to a wide array of physiological processes in both the central and peripheral nervous systems.
The antagonism of these receptors by this compound disrupts the normal physiological responses elicited by parasympathetic nerve stimulation. These responses are subtype-dependent and include the regulation of heart rate, smooth muscle contraction, and glandular secretions.
Signaling Pathways Modulated by this compound
The specific signaling cascades inhibited by this compound are contingent on the receptor subtype(s) it targets. Muscarinic receptors are broadly categorized based on their G protein coupling:
-
M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins. Upon activation by an agonist, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking these receptors, an antagonist like this compound would inhibit this signaling cascade, preventing the rise in intracellular calcium and the activation of PKC.
-
M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. They can also activate G protein-coupled inwardly-rectifying potassium channels (GIRKs). An antagonist at these receptors would prevent the agonist-induced decrease in cAMP and the activation of GIRK channels.
Visualizing the Antagonistic Action
The following diagrams illustrate the canonical signaling pathways for Gq/11 and Gi/o-coupled muscarinic receptors and the point of inhibition by an antagonist like this compound.
References
An In-Depth Technical Guide to mAChR-IN-1 Hydrochloride (4-Iododexetimide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
mAChR-IN-1 hydrochloride, scientifically known as 4-iododexetimide, is a potent and selective antagonist of the muscarinic acetylcholine (B1216132) receptor subtype 1 (M1). This document provides a comprehensive technical overview of its chemical properties, pharmacological profile, and the experimental methodologies used for its characterization. It is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology and drug development.
Chemical and Physical Properties
This compound is a synthetic compound that acts as a high-affinity antagonist for muscarinic acetylcholine receptors. Its properties are summarized in the table below.
| Property | Value |
| Synonyms | 4-Iododexetimide hydrochloride |
| Molecular Formula | C₂₃H₂₅IN₂O₂ · HCl |
| Molecular Weight | 524.83 g/mol |
| CAS Number | 119391-73-0 |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% |
| Solubility | Soluble in DMSO and water |
| Storage Conditions | Store at -20°C for long-term stability |
Pharmacological Profile
This compound is a potent muscarinic acetylcholine receptor (mAChR) antagonist with a notable preference for the M1 subtype.[1] Its high affinity and selectivity make it a valuable tool for studying the physiological and pathological roles of the M1 receptor.
Binding Affinity
The binding affinity of this compound (4-iododexetimide) for the five human muscarinic receptor subtypes (M1-M5) has been determined through in vitro radioligand binding assays. The compound displays the highest affinity for the M1 receptor.
| Receptor Subtype | Kᵢ (nM)[1] |
| M1 | 0.14 |
| M2 | 1.8 |
| M3 | 2.5 |
| M4 | 1.1 |
| M5 | 3.9 |
Kᵢ values were determined using membranes from CHO-K1 cells stably expressing the respective human muscarinic receptor subtype.
Mechanism of Action
As a competitive antagonist, this compound binds to the orthosteric site of the M1 muscarinic receptor, thereby preventing the binding of the endogenous agonist, acetylcholine. This blockade inhibits the downstream signaling cascades typically initiated by M1 receptor activation.
Signaling Pathways
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G proteins. Antagonism of the M1 receptor by this compound inhibits the canonical Gq-mediated signaling pathway.
Experimental Protocols
The following section details a representative experimental protocol for determining the binding affinity of this compound using a radioligand binding assay.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the inhibition constant (Kᵢ) of a test compound against a specific receptor subtype using a radiolabeled ligand.
Materials:
-
Cell membranes from CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize the membranes in assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or a non-labeled antagonist (e.g., atropine) for non-specific binding.
-
50 µL of various concentrations of this compound.
-
50 µL of [³H]-NMS at a final concentration close to its Kₔ.
-
100 µL of the prepared cell membrane suspension.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Conclusion
This compound (4-iododexetimide) is a valuable pharmacological tool for the investigation of the M1 muscarinic acetylcholine receptor. Its high potency and selectivity for the M1 subtype make it an ideal probe for elucidating the role of this receptor in various physiological and pathological processes. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies.
References
An In-depth Technical Guide to the Core Properties of Muscarinic Acetylcholine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of muscarinic acetylcholine (B1216132) receptor antagonists, detailing their mechanism of action, subtype selectivity, and the experimental protocols used for their characterization.
Introduction to Muscarinic Acetylcholine Receptors and their Antagonists
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that play a pivotal role in mediating the effects of the neurotransmitter acetylcholine (ACh) in the central and peripheral nervous systems.[1] There are five distinct subtypes, designated M1 through M5, each with unique tissue distribution, signaling pathways, and physiological functions.[1][2] Muscarinic antagonists are a class of drugs that competitively block the binding of ACh to these receptors, thereby inhibiting parasympathetic nerve stimulation.[3] This antagonism has broad therapeutic applications, including the treatment of chronic obstructive pulmonary disease (COPD), overactive bladder, and certain neurological disorders.[3][4]
Mechanism of Action and Signaling Pathways
Muscarinic receptor subtypes are broadly classified into two groups based on their primary G protein coupling:
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[5] Upon activation by an agonist, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in a cellular excitatory response.
-
M2 and M4 Receptors: These receptors preferentially couple to Gi/o proteins.[5] Agonist binding leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This signaling pathway typically results in an inhibitory cellular response.
The distinct signaling pathways of the muscarinic receptor subtypes are a key determinant of their diverse physiological roles and provide a basis for the development of subtype-selective antagonists.
Caption: Muscarinic Receptor Subtype Signaling Pathways.
Quantitative Data on Muscarinic Receptor Antagonists
The affinity and selectivity of antagonists for muscarinic receptor subtypes are critical parameters in drug development. These are typically quantified by determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following tables summarize the binding affinities of several common muscarinic antagonists for the five human muscarinic receptor subtypes.
Table 1: Binding Affinities (Ki, nM) of Selected Muscarinic Antagonists
| Antagonist | M1 | M2 | M3 | M4 | M5 |
| Atropine | 1.1 | 1.6 | 1.3 | 1.0 | 1.3 |
| Pirenzepine | 15.0 - 23.5 | 300 | 400 | 100 | 500 |
| Darifenacin | 10 | 60 | 3.2 | 100 | 20 |
| Ipratropium | 1.0 | 2.0 | 1.6 | 1.3 | 2.0 |
| Scopolamine | 0.1 | 0.4 | 0.2 | 0.3 | 0.5 |
| Tolterodine | 2.5 | 10 | 2.0 | 12.5 | 3.2 |
| Oxybutynin | 20 | 100 | 6.3 | 125 | 25 |
Note: Ki values can vary depending on the experimental conditions and cell system used. The values presented are representative.
Table 2: Functional Inhibitory Potencies (IC50, nM) of Selected Muscarinic Antagonists
| Antagonist | M1 | M2 | M3 | M4 | M5 |
| Pirenzepine | 19.0 | - | - | - | - |
| Carbachol (agonist) | 4090 - 150000 | - | - | - | - |
| VU6013720 | 441 | >10000 | >10000 | >10000 | >10000 |
| Compound 9g | - | >45-fold selective vs M2-M5 | - | - | - |
| Compound 9i | - | 7.9-fold selective vs M2 | 7-fold selective vs M3 | >340-fold selective vs M4 | 2.4-fold selective vs M5 |
Experimental Protocols for Characterizing Muscarinic Antagonists
The characterization of novel muscarinic antagonists relies on a suite of in vitro and in vivo assays to determine their affinity, potency, and functional effects.
In Vitro Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation.[2] Competition binding assays are used to determine the inhibition constant (Ki) of an unlabeled antagonist.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the target muscarinic receptor subtype in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[7]
-
Centrifuge the homogenate at low speed to remove debris.[7]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[7]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.[7]
-
-
Assay Setup (96-well plate format):
-
Total Binding: To triplicate wells, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine), and binding buffer.[7]
-
Non-specific Binding: To another set of triplicate wells, add the same components as for total binding, plus a high concentration of a non-labeled, non-selective muscarinic antagonist (e.g., atropine) to saturate all specific binding sites.
-
Competition Binding: Prepare serial dilutions of the unlabeled test antagonist. To triplicate wells, add the membrane preparation, the fixed concentration of radioligand, and each concentration of the test antagonist.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[7]
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[7]
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For competition assays, plot the percentage of specific binding against the logarithm of the test antagonist concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Caption: Radioligand Binding Assay Workflow.
[35S]GTPγS Binding Assay
The [35S]GTPγS binding assay is a functional assay that measures the activation of G proteins following receptor stimulation by an agonist.[8] It can be used to differentiate between agonists, antagonists, and inverse agonists.[8] Antagonists will inhibit the agonist-stimulated [35S]GTPγS binding.
Detailed Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the muscarinic receptor subtype of interest as described for the radioligand binding assay.
-
Assay Buffer Preparation: Prepare a binding buffer containing HEPES, MgCl2, NaCl, and GDP.[9][10]
-
Assay Setup (96-well plate format):
-
To each well, add the membrane preparation, assay buffer, and a fixed concentration of [35S]GTPγS.[9]
-
Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to stimulate G protein activation.
-
Add serial dilutions of the test antagonist to measure its inhibitory effect.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.[9]
-
Counting and Data Analysis: Measure the radioactivity on the filters using a scintillation counter and analyze the data to determine the IC50 of the antagonist.[9]
Caption: [35S]GTPγS Binding Assay Workflow and Logic.
In Vivo Assessment in the Pithed Rat Model
The pithed rat model is a classic in vivo preparation used to assess the cardiovascular effects of drugs in the absence of central nervous system and reflex influences.[1][11] It is particularly useful for characterizing the effects of muscarinic antagonists on M2 receptors in the heart (bradycardia) and M3 receptors in the vasculature (vasodilation).[1]
Detailed Methodology:
-
Animal Preparation:
-
Anesthetize a rat and insert a pithing rod through the orbit and foramen magnum (B12768669) down the entire length of the spinal cord to destroy the central nervous system.
-
Artificially ventilate the animal.
-
Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
-
Experimental Protocol:
-
Administer a muscarinic agonist (e.g., methacholine) to induce a dose-dependent decrease in heart rate (M2-mediated) and blood pressure (M3-mediated).[1]
-
Administer the test antagonist and repeat the agonist dose-response curve.
-
The antagonist effect is quantified by the rightward shift in the agonist dose-response curve.
-
Caption: Pithed Rat Experimental Workflow.
Conclusion
Muscarinic acetylcholine receptor antagonists are a diverse class of drugs with significant therapeutic value. A thorough understanding of their properties, including their mechanism of action, subtype selectivity, and pharmacological profile, is essential for the development of new and improved therapies with enhanced efficacy and reduced side effects. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of these important therapeutic agents.
References
- 1. Pharmacological analysis of the interaction of antimuscarinic drugs at M(2) and M(3) muscarinic receptors in vivo using the pithed rat assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 5. Acetylcholine - Wikipedia [en.wikipedia.org]
- 6. Muscarinic acetylcholine receptor M1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CARDIOVASCULAR RESPONSES TO ELECTRICAL STIMULATION OF SYMPATHETIC NERVES IN THE PITHED MOUSE - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Muscarinic Acetylcholine Receptors in Synaptic Plasticity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical role muscarinic acetylcholine (B1216132) receptors (mAChRs) play in the mechanisms of synaptic plasticity, focusing on long-term potentiation (LTP) and long-term depression (LTD). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating the cholinergic system and its impact on learning, memory, and neurological disorders.
Introduction to Muscarinic Receptors and Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. Muscarinic acetylcholine receptors (mAChRs), a subtype of G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine (ACh), are key modulators of synaptic plasticity in various brain regions, including the hippocampus, cortex, and striatum. There are five subtypes of mAChRs, M1 through M5, which are broadly classified into two families based on their G-protein coupling: the Gq/11-coupled receptors (M1, M3, and M5) and the Gi/o-coupled receptors (M2 and M4). This differential coupling allows mAChRs to exert diverse and complex effects on neuronal excitability and synaptic strength.
Role of mAChR Subtypes in Long-Term Potentiation (LTP)
Long-term potentiation (LTP) is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is widely considered one of the major cellular mechanisms that underlies learning and memory.
M1 and M3 Receptors in LTP
The Gq/11-coupled M1 and M3 receptors are predominantly postsynaptic and play a significant role in facilitating LTP. Activation of these receptors by ACh or muscarinic agonists leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, which can contribute to the induction of LTP.
Studies have shown that physiological activation of M1 mAChRs enhances LTP in the CA1 region of the hippocampus. This enhancement is absent in M1 knockout mice, highlighting the critical role of this receptor subtype.
M2 and M4 Receptors in LTP
The Gi/o-coupled M2 and M4 receptors are primarily located presynaptically on cholinergic and other neurons, where they act as autoreceptors and heteroreceptors to inhibit neurotransmitter release. Their role in LTP is more complex. While their activation can lead to a decrease in ACh release, potentially dampening LTP induction, studies using knockout mice have revealed that the absence of M2 and M4 receptors can impair LTP in the visual cortex. This suggests that these receptors are necessary for normal LTP, possibly by modulating the overall network activity or through other signaling pathways. In the hippocampus, the absence of M2 receptors has also been shown to impair LTP.
Role of mAChR Subtypes in Long-Term Depression (LTD)
Long-term depression (LTD) is a long-lasting reduction in the efficacy of synaptic transmission and is another important mechanism for memory formation and the refinement of neural circuits.
M1 and M3 Receptors in LTD
Similar to their role in LTP, the Gq/11-coupled M1 and M3 receptors are also critically involved in the induction of certain forms of LTD. In the hippocampus, M1 receptor activation is necessary for metabotropic glutamate (B1630785) receptor (mGluR)-dependent LTD. Furthermore, studies in the visual cortex have shown that M1/M3 double knockout mice lack LTD, and interestingly, low-frequency stimulation that normally induces LTD instead produces LTP in these animals. This indicates a crucial role for M1 and M3 receptors in directing the polarity of synaptic plasticity. M1 receptor activation has also been shown to induce LTD at inputs to the prefrontal cortex from the ventral hippocampus and basolateral amygdala.
M2 and M4 Receptors in LTD
The role of M2 and M4 receptors in LTD is less clearly defined. However, by acting as autoreceptors to regulate ACh release, they can indirectly influence the induction of LTD. For instance, in the striatum, the loss of M2/M4 autoreceptor function impairs LTD.
Quantitative Data on mAChR Modulation of Synaptic Plasticity
The following tables summarize quantitative data from key studies investigating the role of mAChR subtypes in LTP and LTD.
Table 1: Effects of mAChR Knockout on Long-Term Potentiation (LTP)
| Brain Region | mAChR Subtype Knockout | LTP Induction Protocol | Effect on LTP Magnitude (% of Baseline) | Reference |
| Visual Cortex | M1/M3 Double KO | Theta-burst stimulation (TBS) | 125 ± 5% (Normal) | |
| Visual Cortex | M2/M4 Double KO | Theta-burst stimulation (TBS) | 102 ± 7% (Impaired) | |
| Visual Cortex | M2 Single KO | Theta-burst stimulation (TBS) | 132 ± 11% (Normal) | |
| Visual Cortex | M4 Single KO | Theta-burst stimulation (TBS) | 133 ± 6% (Normal) | |
| Hippocampus CA1 | M1 KO | High-frequency stimulation (100 Hz, 1s) with 50 nM CCh | No enhancement (compared to wild-type with CCh showing 206.3 ± 12.2%) | |
| Hippocampus CA1 | M3 KO | High-frequency stimulation (100 Hz, 1s) with 50 nM CCh | Normal enhancement |
Table 2: Effects of mAChR Knockout on Long-Term Depression (LTD)
| Brain Region | mAChR Subtype Knockout | LTD Induction Protocol | Effect on LTD Magnitude (% of Baseline) | Reference |
| Visual Cortex | M1/M3 Double KO | Low-frequency stimulation (LFS) | LTP instead of LTD (151 ± 12%) | |
| Visual Cortex | M2/M4 Double KO | Low-frequency stimulation (LFS) | 70 ± 9% (Normal LTD) | |
| Visual Cortex | M1 Single KO | Low-frequency stimulation (LFS) | LTP instead of LTD | |
| Visual Cortex | M3 Single KO | Low-frequency stimulation (LFS) | Abolished LTD |
Experimental Protocols
Electrophysiology: Brain Slice Preparation and Recording
A standard method to study synaptic plasticity is through electrophysiological recordings in acute brain slices.
Protocol:
-
Animal Anesthesia and Euthanasia: Mice or rats are deeply anesthetized with isoflurane (B1672236) or a similar anesthetic and euthanized in accordance with institutional animal care and use committee guidelines.
-
Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) slicing solution. Coronal or sagittal slices (typically 300-400 µm thick) of the desired brain region (e.g., hippocampus or cortex) are prepared using a vibratome.
-
Slice Recovery: Slices are transferred to a holding chamber containing aCSF at a physiological temperature (e.g., 32-34°C) for at least 30 minutes to recover, and then maintained at room temperature.
-
Recording: A single slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF at a constant flow rate. Whole-cell patch-clamp or field potential recordings are performed using glass micropipettes filled with an appropriate internal solution.
-
LTP/LTD Induction:
-
LTP: Typically induced by high-frequency stimulation (HFS), such as one or more trains of 100 Hz for 1 second, or theta-burst stimulation (TBS), which consists of bursts of high-frequency pulses.
-
LTD: Usually induced by prolonged low-frequency stimulation (LFS), such as 900 pulses at 1 Hz.
-
-
Data Acquisition and Analysis: Synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs, or excitatory postsynaptic currents, EPSCs) are recorded before and after the induction protocol. The magnitude of LTP or LTD is quantified as the percentage change in the response slope or amplitude relative to the baseline.
Pharmacological Manipulations
To investigate the role of specific mAChR subtypes, various agonists and antagonists can be bath-applied to the brain slices.
-
Agonists: Carbachol (a non-selective mAChR agonist), Oxotremorine-M (a selective M1/M4 agonist).
-
Antagonists: Atropine (a non-selective mAChR antagonist), Pirenzepine (a selective M1 antagonist), Methoctramine (a selective M2 antagonist), 4-DAMP (a selective M3 antagonist), Tropicamide (a selective M4 antagonist).
Concentrations of these drugs should be carefully chosen based on their known selectivity and potency.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by Gq/11- and Gi/o-coupled mAChRs.
Caption: Gq/11-coupled mAChR signaling pathway.
Caption: Gi/o-coupled mAChR signaling pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the role of a specific mAChR subtype in synaptic plasticity using knockout mice.
Caption: Experimental workflow for studying mAChRs in synaptic plasticity.
Conclusion
Muscarinic acetylcholine receptors are powerful modulators of synaptic plasticity, with different subtypes playing distinct and sometimes opposing roles in the induction and maintenance of LTP and LTD. A thorough understanding of the signaling pathways and the specific contributions of each mAChR subtype is crucial for developing novel therapeutic strategies for cognitive disorders characterized by deficits in synaptic plasticity. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of mAChR function in the brain.
Investigating Cholinergic Signaling with mAChR-IN-1 Hydrochloride: A Technical Guide
Abstract
Cholinergic signaling, mediated by the neurotransmitter acetylcholine (B1216132) (ACh), is fundamental to a vast array of physiological processes, including cognitive function, autonomic regulation, and muscle control.[1] Muscarinic acetylcholine receptors (mAChRs), a class of G protein-coupled receptors (GPCRs), are central to this system and represent significant therapeutic targets for various neurological and psychiatric disorders.[2][3] This technical guide provides an in-depth overview of investigating cholinergic pathways using mAChR-IN-1 hydrochloride, a potent mAChR antagonist.[4] We present detailed experimental protocols, a summary of the compound's properties, and visualizations of the core signaling cascades, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology.
The Cholinergic Signaling System
The cholinergic system's function is dictated by the interaction of acetylcholine with two main classes of receptors: ionotropic nicotinic receptors and metabotropic muscarinic receptors.[2][5] This guide focuses on the muscarinic subfamily, which consists of five distinct subtypes (M1-M5), each coupled to different G protein signaling pathways.[6][7]
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are broadly categorized into two main signaling cascades based on their G protein coupling:
-
Gq/11-Coupled Receptors (M1, M3, M5): Activation of these receptors stimulates the Gq protein, which in turn activates phospholipase C (PLC).[6][7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[8]
-
Gi/o-Coupled Receptors (M2, M4): Upon activation, these receptors engage the inhibitory G protein (Gi), which inhibits the enzyme adenylyl cyclase.[6] This action leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, thereby modulating the activity of protein kinase A (PKA) and other cAMP-dependent pathways.[7] The M2 receptor can also be found on presynaptic terminals, where its activation inhibits further acetylcholine release.[6]
Visualizing the Pathways
To elucidate these core mechanisms, the following diagrams illustrate the signal transduction cascades for Gq and Gi-coupled muscarinic receptors.
Technical Profile: this compound
This compound is a potent antagonist of muscarinic cholinergic receptors.[4] Its primary utility in research is to block the action of acetylcholine or other muscarinic agonists, thereby allowing for the elucidation of the physiological roles of mAChR-mediated signaling pathways.
Quantitative and Physicochemical Data
The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Mechanism of Action | Muscarinic Cholinergic Receptor (mAChR) Antagonist | [4] |
| IC₅₀ | 17 nM | [4] |
Formulation and Storage
Proper handling and storage are critical for maintaining the compound's stability and efficacy.
| Parameter | Protocol | Reference |
| In Vivo Formulation | Prepare a stock solution in DMSO. For the working solution, use the following solvent ratio: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Prepare fresh on the day of use. | [4] |
| Stock Solution Storage | Store sealed and protected from light and moisture at -80°C for up to 6 months or -20°C for up to 1 month. | [4] |
Experimental Protocols for Investigating mAChR Antagonism
To characterize the inhibitory activity of this compound, functional cell-based assays are essential. These protocols are designed to measure the compound's ability to block agonist-induced signaling through specific mAChR subtypes.
Protocol: Calcium Mobilization Assay (for Gq-Coupled Receptors)
This assay measures changes in intracellular calcium following receptor activation and is ideal for assessing antagonists of M1, M3, and M5 receptors.
Materials:
-
Host cell line (e.g., CHO-K1, HEK293) stably expressing the human M1, M3, or M5 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Muscarinic agonist (e.g., Acetylcholine, Carbachol).
-
This compound.
-
Fluorescence plate reader with an injection system.
Methodology:
-
Cell Plating: Seed the cells into black, clear-bottom 96-well or 384-well microplates and culture overnight to allow for adherence.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye prepared in Assay Buffer. Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a fixed concentration of the muscarinic agonist (typically an EC₈₀ concentration, predetermined in a separate agonist-only experiment).
-
Antagonist Incubation: Wash the cells with Assay Buffer to remove excess dye. Add the various concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Signal Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for several seconds.
-
Agonist Stimulation: Inject the agonist solution into the wells and continue recording the fluorescence signal for 60-120 seconds to capture the peak response.
-
Data Analysis: Calculate the change in fluorescence for each well. Plot the agonist response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: cAMP Accumulation Assay (for Gi-Coupled Receptors)
This assay quantifies the inhibition of adenylyl cyclase activity and is used to test antagonists for M2 and M4 receptors.
Materials:
-
Host cell line (e.g., CHO-K1, HEK293) stably expressing the human M2 or M4 receptor.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Muscarinic agonist (e.g., Acetylcholine).
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Methodology:
-
Cell Plating: Seed cells into appropriate microplates and culture overnight.
-
Compound Incubation: Remove the culture medium. Add Assay Buffer containing the PDE inhibitor, various concentrations of this compound, and a fixed concentration of the muscarinic agonist. Incubate for 15-30 minutes.
-
Adenylyl Cyclase Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production. Incubate for an additional 15-30 minutes. The agonist, acting via the Gi pathway, will counteract this stimulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: The antagonist (mAChR-IN-1) will block the inhibitory effect of the agonist, leading to higher cAMP levels. Plot the measured cAMP concentration against the concentration of this compound to calculate its IC₅₀.
Conclusion
This compound serves as a valuable pharmacological tool for dissecting the complex roles of muscarinic cholinergic signaling. With a potent antagonist profile (IC₅₀ of 17 nM), it can be effectively employed to inhibit mAChR function in both in vitro and in vivo settings.[4] By utilizing the detailed protocols and understanding the underlying signaling pathways presented in this guide, researchers can rigorously investigate the contributions of muscarinic receptors to health and disease, paving the way for the development of novel therapeutics targeting the cholinergic system.
References
- 1. Acetylcholine - Wikipedia [en.wikipedia.org]
- 2. CHOLINERGIC CIRCUITS AND SIGNALING IN THE PATHOPHYSIOLOGY OF SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
Technical Guide: mAChR-IN-1 Hydrochloride - A Potent Muscarinic Acetylcholine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of mAChR-IN-1 hydrochloride, a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). This document details its chemical properties, the signaling pathways it modulates, and the experimental protocols for its characterization.
Core Compound Information
This compound is a valuable tool for researchers studying the physiological and pathological roles of muscarinic acetylcholine receptors. Its fundamental properties are summarized below.
| Property | Value |
| Molecular Formula | C₂₃H₂₆ClIN₂O₂ |
| Molecular Weight | 524.82 g/mol |
| CAS Number | 119391-73-0 |
| Primary Activity | Potent Muscarinic Cholinergic Receptor (mAChR) Antagonist |
| IC₅₀ | 17 nM |
Muscarinic Acetylcholine Receptor Signaling Pathways
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These subtypes mediate diverse physiological functions and are coupled to distinct intracellular signaling cascades. mAChR-IN-1, as a non-selective antagonist, is expected to inhibit the signaling of all five subtypes. The signaling pathways are broadly divided into two main branches based on their G protein coupling.[1][2][3]
The M1, M3, and M5 receptor subtypes preferentially couple to Gαq/11 proteins.[2][3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Conversely, the M2 and M4 receptor subtypes are coupled to Gαi/o proteins.[2][3] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the Gαi/o protein can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.
Experimental Protocols
The characterization of a muscarinic antagonist such as this compound typically involves radioligand binding assays to determine its affinity for the different receptor subtypes. A common method is the competition binding assay.
Radioligand Competition Binding Assay for a Novel mAChR Antagonist
This protocol outlines the steps to determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for each of the five muscarinic receptor subtypes (M1-M5).
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: A tritiated non-selective muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: The unlabeled antagonist to be tested (e.g., this compound), prepared in a series of dilutions.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates, glass fiber filters, and a cell harvester.
-
Liquid scintillation counter.
2. Experimental Procedure:
-
Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend them in the assay buffer to a predetermined protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed volume of the membrane suspension.
-
A fixed concentration of the radioligand ([³H]-NMS).
-
Varying concentrations of the unlabeled test antagonist.
-
For determining non-specific binding, a high concentration of a known non-selective muscarinic antagonist (e.g., atropine) is used instead of the test compound.
-
For determining total binding, only the membranes and radioligand are added.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test antagonist concentration.
-
Determine the concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Pharmacological Profile of this compound
| Receptor Subtype | Ki (nM) |
| M1 | TBD |
| M2 | TBD |
| M3 | TBD |
| M4 | TBD |
| M5 | TBD |
| TBD: To Be Determined through experimental procedures. |
References
- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Muscarinic acetylcholine receptors: novel opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholine receptors (muscarinic) | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Navigating the Labyrinth of Muscarinic Acetylcholine Receptors: A Technical Guide to mAChR-IN-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for understanding and utilizing mAChR-IN-1 hydrochloride, a potent non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). This document provides crucial information on sourcing the compound, its physicochemical properties, mechanism of action, and detailed protocols for its application in in-vitro research.
Sourcing and Procurement of this compound
Identifying a reliable supplier is the foundational step for any research endeavor. Key considerations for selecting a vendor for this compound include the provision of comprehensive technical documentation, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS), as well as stated purity levels. The following diagram outlines a logical workflow for supplier selection:
Caption: Logical workflow for selecting a this compound supplier.
Several chemical suppliers offer this compound. Researchers should visit the websites of companies such as MedchemExpress and TargetMol to obtain the latest product specifications and availability.
Physicochemical and Pharmacological Data
This compound is a potent antagonist of muscarinic acetylcholine receptors with an IC50 of 17 nM.[1][2] Its utility in research stems from its ability to block the effects of acetylcholine and other muscarinic agonists, thereby allowing for the elucidation of mAChR-dependent signaling pathways.
| Property | Value | Source |
| Product Name | This compound | MedchemExpress, TargetMol |
| CAS Number | 119391-73-0 | MedchemExpress |
| Molecular Formula | C₂₃H₂₆ClIN₂O₂ | MedchemExpress |
| Molecular Weight | 524.82 g/mol | MedchemExpress, TargetMol |
| IC50 | 17 nM (for mAChRs) | MedchemExpress, TargetMol |
| Purity | Typically >98% (verify with supplier's CoA) | TargetMol |
| Solubility | Soluble in DMSO | MedchemExpress |
| Storage (Powder) | -20°C for long-term storage | MedchemExpress |
| Storage (in Solvent) | -80°C (up to 6 months) or -20°C (up to 1 month) | MedchemExpress |
Mechanism of Action: Modulating Muscarinic Receptor Signaling
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that are integral to the parasympathetic nervous system and also play significant roles in the central nervous system. There are five subtypes of mAChRs (M1-M5), which couple to different G proteins to initiate downstream signaling cascades.
-
M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).
-
M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent downstream effects.
mAChR-IN-1, as a non-selective antagonist, blocks the binding of acetylcholine to all five receptor subtypes, thereby inhibiting both the Gq/11 and Gi/o-mediated signaling pathways.
Caption: Simplified signaling pathways of mAChRs and the inhibitory action of mAChR-IN-1.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in in-vitro cell-based assays.
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.525 mg of the compound in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C as recommended by the supplier.
In-Vitro Cell-Based Functional Assay (Calcium Mobilization)
This protocol is suitable for cell lines endogenously or recombinantly expressing M1, M3, or M5 muscarinic receptors.
Materials:
-
Cell line expressing the mAChR of interest (e.g., CHO-M1, HEK-M3)
-
Cell culture medium and supplements
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Muscarinic receptor agonist (e.g., Carbachol, Acetylcholine)
-
This compound stock solution
-
96- or 384-well black, clear-bottom microplates
-
Fluorescent plate reader with calcium measurement capabilities
Experimental Workflow:
Caption: Workflow for a calcium mobilization assay to determine the potency of this compound.
Procedure:
-
Cell Seeding: Seed the cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified CO₂ incubator.
-
Dye Loading: Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 30-60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound (prepared by serial dilution of the stock solution in assay buffer) to the appropriate wells. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration). Incubate for 15-30 minutes at room temperature or 37°C.
-
Agonist Stimulation and Fluorescence Measurement: Place the microplate in the fluorescent plate reader. Add a pre-determined concentration of the muscarinic agonist (typically the EC₈₀ concentration) to all wells simultaneously using an automated dispenser. Immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the vehicle control. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Safety and Handling
Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound. As a general precaution, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
This technical guide provides a solid foundation for researchers and drug development professionals working with this compound. By understanding its properties, mechanism of action, and appropriate handling and experimental procedures, scientists can effectively utilize this potent antagonist to advance our understanding of muscarinic receptor biology and its role in health and disease.
References
In-Depth Technical Guide to the Safety Data of mAChR-IN-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety data for mAChR-IN-1 hydrochloride (CAS No: 119391-73-0). The information is compiled and presented to meet the needs of laboratory researchers, scientists, and professionals involved in drug development. This document summarizes key safety information, handling procedures, and emergency protocols, emphasizing a culture of safety in the laboratory.
Section 1: Chemical Identification and Physical Properties
This compound is a potent muscarinic cholinergic receptor (mAChR) antagonist.[1] It is primarily used in laboratory research to study the roles and effects of mAChRs.
Table 1: Chemical and Physical Properties of this compound
| Property | Data | Source |
| Chemical Name | This compound | MedChemExpress |
| CAS Number | 119391-73-0 | MedChemExpress[1] |
| Molecular Formula | C₂₃H₂₆ClIN₂O₂ | MedChemExpress[1] |
| Molecular Weight | 524.82 g/mol | MedChemExpress[1] |
| Appearance | White to off-white solid | MedChemExpress[1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | DMSO: 65 mg/mL (123.85 mM) H₂O: 1 mg/mL (1.91 mM) | MedChemExpress[1] |
Section 2: Hazard Identification and Classification
According to the Safety Data Sheet (SDS) provided by MedChemExpress, this compound is classified as not being a hazardous substance or mixture. However, it is crucial for researchers to note that this classification is based on the available data, and a comprehensive toxicological profile is not publicly available. As with all research chemicals, it should be handled with care, assuming it may have uncharacterized biological effects.
Table 2: GHS Classification
| Classification | Statement |
| GHS Classification | Not a hazardous substance or mixture |
| GHS Label elements | Not a hazardous substance or mixture |
| Other hazards | None |
Section 3: Toxicological Data
No quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration), is available in the public domain for this compound. The classification as non-hazardous is provided by the supplier. In the absence of specific data, standard laboratory precautions for handling new chemical entities should be rigorously followed.
Section 4: Handling, Storage, and Exposure Controls
Proper handling and storage are critical to ensure the stability of the compound and the safety of laboratory personnel.
Recommended Storage
For long-term storage, it is recommended to keep this compound at 4°C in a sealed container, protected from moisture and light.[1] If dissolved in a solvent, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1]
Engineering Controls
Work with this compound should be conducted in a well-ventilated laboratory. A fume hood is recommended for procedures that may generate dust or aerosols.
Personal Protective Equipment (PPE)
The following diagram outlines the recommended personal protective equipment when handling this compound, based on standard laboratory safety protocols for non-hazardous chemicals.
Section 5: First-Aid and Emergency Procedures
In the event of exposure or a spill, the following procedures should be followed.
First-Aid Measures
Table 3: First-Aid Measures
| Exposure Route | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Seek medical attention. |
Chemical Spill Response
The following workflow details the appropriate response to a minor chemical spill in the laboratory. For a large spill, evacuate the area and contact the institution's environmental health and safety department.
Section 6: Fire-Fighting Measures
Table 4: Fire and Explosion Data
| Property | Data |
| Flash Point | Not available |
| Autoignition Temperature | Not available |
| Flammability Limits | Not available |
| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Hazardous Combustion Products | Not available |
Section 7: Stability and Reactivity
This compound is expected to be stable under recommended storage conditions. Avoid strong oxidizing agents. Hazardous decomposition products are not specified in the available literature.
Section 8: Experimental Protocols
As no specific experimental protocols for toxicity testing of this compound are available, this section outlines a general workflow for evaluating the safety of a new chemical compound in a research setting, based on OECD guidelines.
References
Preclinical Profile of mAChR-IN-1 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
mAChR-IN-1 (B1139293) hydrochloride is a potent antagonist of muscarinic cholinergic receptors (mAChRs), with a reported half-maximal inhibitory concentration (IC50) of 17 nM.[1][2][3][4][5][6][7] This technical guide provides a summary of the available preclinical information on mAChR-IN-1 hydrochloride, including its chemical properties and guidance on its preparation for in vitro and in vivo studies. Due to the limited publicly available research data, this document primarily serves as a foundational resource.
Core Compound Characteristics
Based on information from chemical suppliers, this compound possesses the following characteristics:
| Property | Value | Source(s) |
| Molecular Formula | C23H26ClIN2O2 | [1] |
| Molecular Weight | 524.82 g/mol | [1] |
| Reported Activity | Potent muscarinic cholinergic receptor (mAChR) antagonist | [1][2][3][4][5][6][7] |
| IC50 | 17 nM | [1][2][3][4][5][6][7] |
| CAS Number | 119391-73-0 | [1][8] |
Note: One supplier describes the free base form (mAChR-IN-1, CAS: 119391-56-9) as a potent activator of the M2 mAChR subtype[9]. This information is inconsistent with the majority of sources identifying the hydrochloride salt as a general mAChR antagonist. Further experimental validation is required to clarify this discrepancy.
Experimental Protocols: Solution Preparation
Detailed experimental protocols from preclinical studies involving this compound are not publicly available. However, guidance on preparing solutions for laboratory use is provided by suppliers.
In Vitro Solution Preparation
For cellular assays and other in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO).
Protocol:
-
Weigh the desired amount of this compound.
-
Add an appropriate volume of DMSO to achieve the desired stock concentration.
-
If necessary, use sonication to aid dissolution.
-
For working solutions, dilute the DMSO stock in the appropriate aqueous buffer or cell culture medium. It is recommended to first dilute the stock solution with a vehicle such as PEG300 and Tween-80 before adding to the final aqueous solution to improve solubility and prevent precipitation.
In Vivo Formulation
For animal studies, a common vehicle for administering this compound is a mixture of DMSO, PEG300, Tween-80, and saline.
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a separate tube, combine the required volumes of PEG300 and Tween-80.
-
Add the DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly.
-
Add saline to the mixture to achieve the final desired concentration and vehicle composition. A typical final vehicle composition might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Ensure the final solution is clear and free of precipitation before administration.
Signaling Pathways and Experimental Workflows
Detailed studies elucidating the specific signaling pathways modulated by this compound are not available in the public domain. As a general muscarinic antagonist, it is expected to block the downstream effects of acetylcholine (B1216132) (ACh) binding to muscarinic receptors.
The diagram below illustrates the general signaling pathway for Gq-coupled muscarinic receptors (M1, M3, M5), which this compound would inhibit.
The following diagram outlines a general experimental workflow for characterizing a novel muscarinic receptor antagonist like this compound.
Conclusion
This compound is a potent muscarinic cholinergic receptor antagonist identified in chemical supplier databases. While basic chemical and solubility information is available, a comprehensive preclinical data package, including detailed in vitro and in vivo studies, has not been published in peer-reviewed literature. The information provided herein serves as a starting point for researchers interested in evaluating this compound. Further studies are necessary to fully characterize its pharmacological profile, including its selectivity for different muscarinic receptor subtypes and its effects on various signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cenmed.com [cenmed.com]
- 3. This compound — TargetMol Chemicals [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. yqgx.tsinghua.edu.cn [yqgx.tsinghua.edu.cn]
- 7. This compound | AChR | TargetMol [targetmol.com]
- 8. Compuestos y reactivos bioquímicos | CymitQuimica [cymitquimica.com]
- 9. mAChr-in-1 | 119391-56-9 | UEA39156 | Biosynth [biosynth.com]
A Technical Guide on the Application of Potent Muscarinic Antagonists in Learning and Memory Research, Featuring mAChR-IN-1 Hydrochloride
Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The compounds and protocols described are for pre-clinical research purposes only.
Introduction
The cholinergic system, particularly neurotransmission mediated by muscarinic acetylcholine (B1216132) receptors (mAChRs), plays a pivotal role in higher cognitive functions, including learning and memory. Pharmacological blockade of these receptors is a well-established method for inducing transient amnesia in animal models, providing a critical platform for studying the neurobiological basis of memory and for screening potential nootropic agents.
This guide focuses on the application of potent, non-selective muscarinic antagonists in learning and memory research. We feature mAChR-IN-1 hydrochloride , a potent mAChR antagonist with an IC₅₀ of 17 nM, as a representative tool for such studies.[1] While specific peer-reviewed studies detailing the effects of this compound on cognition are not yet prevalent in public literature, its high potency suggests it could serve as a valuable tool. Therefore, this guide will draw upon the extensive research conducted with the classical non-selective antagonist, scopolamine (B1681570), to provide a comprehensive framework for employing potent mAChR antagonists in cognitive research. We will cover the underlying mechanisms, key behavioral assays, detailed experimental protocols, and representative data.
Section 1: Pharmacology and Mechanism of Muscarinic Antagonism
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly classified into five subtypes (M1-M5). These subtypes are differentially expressed in the central nervous system and couple to distinct signaling pathways. M1, M3, and M5 receptors typically couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[2]
A non-selective antagonist like this compound is presumed to inhibit these pathways, thereby disrupting cholinergic modulation of neural circuits essential for memory formation and retrieval.
M1 Receptor (Gq-coupled) Signaling Pathway
The M1 receptor is highly expressed in the hippocampus and cerebral cortex, regions critical for cognitive function.[2] Its activation leads to a signaling cascade that enhances neuronal excitability. A non-selective antagonist blocks this pathway.
M2 Receptor (Gi-coupled) Signaling Pathway
M2 receptors often act as autoreceptors on presynaptic terminals to inhibit further acetylcholine release. They are also located postsynaptically where they produce inhibitory effects, such as hyperpolarization. Blockade of this pathway by an antagonist would disinhibit acetylcholine release.
Section 2: Quantitative Effects of Muscarinic Antagonists on Behavior
The administration of non-selective muscarinic antagonists like scopolamine is a standard method for inducing deficits in learning and memory. The following tables summarize representative quantitative data from key behavioral assays.
Table 1: Morris Water Maze (Spatial Learning and Memory) The Morris Water Maze (MWM) assesses hippocampus-dependent spatial navigation. An increased escape latency (time to find a hidden platform) indicates memory impairment.
| Treatment Group | Dosage (mg/kg, i.p.) | Escape Latency (seconds) | Change vs. Control | Reference |
| Control (Saline) | N/A | 62.63 - 74.43 | N/A | [3] |
| Scopolamine | 3 | 101.51 - 103.56 | Significant Increase (p<0.05) | [3] |
| Scopolamine | 1 | ~55 (Day 4) | Significant Increase (p<0.05) | [4] |
| Control (Vehicle) | N/A | ~20 (Day 4) | N/A | [4] |
Table 2: Novel Object Recognition (Recognition Memory) The Novel Object Recognition (NOR) test evaluates an animal's innate preference to explore a novel object over a familiar one. A discrimination index around 0 indicates no preference, signifying impaired memory.
| Treatment Group | Dosage (mg/kg, i.p.) | Discrimination Index (d2) | Change vs. Control | Reference |
| Control (Saline) | N/A | ~0.45 | N/A | |
| Scopolamine | 1 | ~0.05 | Significant Decrease (p≤0.05) | |
| Vehicle Control | N/A | ~0.28 | N/A | [5] |
| Scopolamine | 1 | ~ -0.05 | Significant Decrease (p<0.05) | [5] |
Table 3: Passive Avoidance Test (Fear-Motivated Memory) This test assesses memory by measuring an animal's latency to enter a dark compartment previously associated with an aversive stimulus (foot shock). A shorter latency indicates memory impairment.
| Treatment Group | Dosage (mg/kg, i.p.) | Step-through Latency (seconds) | Change vs. Control | Reference |
| Control (Vehicle) | N/A | ~250 | N/A | [6] |
| Scopolamine | 1 | ~100 | Significant Decrease (p<0.001) | [6] |
| Control (Normal) | N/A | ~130 | N/A | [7] |
| Scopolamine | 1 | ~50 | Significant Decrease (p<0.01) | [7] |
Section 3: Key Experimental Protocols
Detailed and consistent protocols are crucial for reproducible results. Below are methodologies for the three primary assays used to assess antagonist-induced memory deficits. A typical workflow is visualized below.
Morris Water Maze Protocol
Objective: To assess spatial learning and memory. Apparatus: A circular pool (120-150 cm diameter) filled with opaque water. A hidden escape platform is submerged 1 cm below the surface in one quadrant. Visual cues are placed around the room.[3][8] Methodology:
-
Drug Administration: Administer this compound or another antagonist (e.g., scopolamine 1-3 mg/kg, i.p.) 30 minutes prior to the first training trial.
-
Acquisition Training (Days 1-4):
-
Each animal undergoes 4 trials per day.
-
For each trial, gently place the mouse into the water facing the pool wall at one of four quasi-random start positions.
-
Allow the mouse to swim and find the hidden platform. If it fails to find it within 60-90 seconds, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency and path length using an automated video tracking system.
-
-
Probe Test (Day 5):
-
Remove the platform from the pool.
-
Place the mouse in the pool for a single 60-second trial.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform location crossings.
-
Novel Object Recognition Protocol
Objective: To assess recognition memory. Apparatus: An open-field arena (e.g., 40x40x40 cm). Two sets of identical objects and one set of novel objects (e.g., different shapes, colors, textures), heavy enough not to be displaced by the animal. Methodology:
-
Habituation (Day 1): Allow each mouse to freely explore the empty arena for 5-10 minutes to acclimate.
-
Training/Familiarization (Day 2):
-
Administer the antagonist 30 minutes before the session.
-
Place two identical objects (A1 and A2) in the arena.
-
Place the mouse in the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring each object (sniffing or touching with nose/paws).
-
-
Test (Day 3, typically 24h after training):
-
Replace one of the familiar objects with a novel object (A and B).
-
Place the mouse back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar (T_fam) and novel (T_nov) objects.
-
-
Data Analysis: Calculate the Discrimination Index (d2) as: (T_nov - T_fam) / (T_nov + T_fam).[9]
Passive Avoidance Protocol
Objective: To assess fear-motivated, long-term memory. Apparatus: A two-compartment box with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is a grid capable of delivering a mild foot shock.[6] Methodology:
-
Training/Acquisition:
-
Place the mouse in the brightly lit compartment.
-
After a brief acclimation (e.g., 60 seconds), the door to the dark compartment opens.
-
When the mouse enters the dark compartment (all four paws), the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Administer the antagonist immediately after the training session to test its effect on memory consolidation, or 30 minutes before to test its effect on acquisition.
-
-
Retention Test (24 hours later):
-
Place the mouse back into the light compartment.
-
The door to the dark compartment is opened.
-
Record the latency to step through into the dark compartment (step-through latency), up to a maximum cut-off time (e.g., 300 seconds). A longer latency indicates better memory of the aversive event.
-
Conclusion and Future Directions
Potent, non-selective muscarinic antagonists are indispensable tools in cognitive neuroscience. They provide a reliable method for inducing memory impairments, thereby facilitating the study of memory-enhancing compounds and the elucidation of the cholinergic system's role in cognition. While compounds like scopolamine have been instrumental, the exploration of novel antagonists is vital.
This compound , with its high potency (IC₅₀ = 17 nM), represents a promising research tool.[1] However, a comprehensive characterization is required. Future research should focus on determining its selectivity profile across all five muscarinic receptor subtypes and validating its efficacy in the behavioral models detailed in this guide. Such studies will confirm its utility and potentially reveal new insights into the nuanced role of muscarinic signaling in learning and memory.
References
- 1. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 2. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scantox.com [scantox.com]
- 7. Lactobacillus delbrueckii subsp. lactis CKDB001 Ameliorates Scopolamine-Induced Cognitive Impairment Through Metabolic Modulation [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's In-Depth Guide to Exploring Muscarinic Acetylcholine Receptor (mAChR) Subtypes with Non-Selective Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data essential for investigating the five muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5) using non-selective antagonists. This document offers detailed experimental protocols, curated quantitative data for commonly used antagonists, and visualizations of key signaling pathways and experimental workflows to facilitate research and drug development in this critical area of pharmacology.
Introduction to Muscarinic Acetylcholine Receptors and Non-Selective Antagonists
Muscarinic acetylcholine receptors are members of the G protein-coupled receptor (GPCR) superfamily and are integral to the modulation of numerous physiological functions mediated by the neurotransmitter acetylcholine (ACh).[1] The five identified subtypes, M1 through M5, exhibit distinct tissue distribution and couple to different intracellular signaling pathways, making them attractive therapeutic targets for a wide range of pathological conditions.
Non-selective muscarinic antagonists are invaluable pharmacological tools that bind to multiple mAChR subtypes with varying affinities. While the development of subtype-selective ligands is a major goal in drug discovery, non-selective antagonists remain crucial for initial characterization of muscarinic receptor function in various tissues and for validating novel therapeutic hypotheses. Compounds like atropine (B194438) and scopolamine (B1681570) have been used for decades to elucidate the broad physiological roles of the muscarinic system. Understanding their interaction across all five subtypes is fundamental for interpreting experimental results and for designing more selective molecules.
Muscarinic Receptor Subtypes and Their Signaling Pathways
The five mAChR subtypes are broadly categorized into two major families based on their primary G protein-coupling preference.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gαq/11 proteins.[1] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors predominantly couple to Gαi/o proteins.[1] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the Gαi/o protein can also directly modulate the activity of various ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).
The following diagrams illustrate these canonical signaling cascades.
References
Delving into GPCR Signaling: A Technical Guide to Utilizing Muscarinic Receptor Antagonists
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes. Their involvement in a vast array of physiological processes makes them a prime target for drug discovery. Understanding the signaling pathways initiated by GPCRs is fundamental to developing novel therapeutics. Muscarinic acetylcholine (B1216132) receptors (mAChRs), a class of GPCRs, are crucial in mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.
This technical guide provides an in-depth exploration of how muscarinic receptor antagonists are employed to study GPCR signaling. Due to the limited public availability of detailed data for the specific investigational compound mAChR-IN-1 hydrochloride (a potent muscarinic antagonist with a reported IC50 of 17 nM), this guide will utilize the well-characterized, non-selective muscarinic antagonist, atropine (B194438) , as a representative tool. The principles and methodologies described herein are broadly applicable to the characterization of other muscarinic antagonists.
Core Concepts: Muscarinic Receptors and their Signaling Pathways
There are five subtypes of muscarinic acetylcholine receptors (M1-M5), each with distinct tissue distribution and signaling properties. These receptors are broadly categorized based on the G-protein they couple with:
-
Gq/11-coupled receptors (M1, M3, M5): Upon activation, these receptors stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).
-
Gi/o-coupled receptors (M2, M4): Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Muscarinic antagonists, by blocking the binding of acetylcholine or other muscarinic agonists, prevent the activation of these downstream signaling cascades. This inhibitory action makes them invaluable tools for dissecting the roles of specific mAChR subtypes in cellular and physiological processes.
Data Presentation: Characterizing a Non-Selective Muscarinic Antagonist
A critical step in utilizing a muscarinic antagonist for research is to determine its binding affinity for each of the five receptor subtypes. This is typically achieved through radioligand binding assays. The data is often presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Table 1: Binding Affinity and Potency of Atropine at Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM)[1] | IC50 (nM)[1] |
| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 |
| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 |
| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 |
| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 |
| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 |
Note: Data are presented as mean ± standard deviation. Ki and IC50 values are measures of binding affinity and inhibitory potency, respectively. A lower value indicates higher affinity/potency.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action of a muscarinic antagonist, a series of experiments are conducted. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for characterizing such a compound.
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following protocols provide a framework for key experiments used to characterize muscarinic antagonists.
Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity of the antagonist for each mAChR subtype.
Materials:
-
Cell membranes prepared from cells individually expressing human M1, M2, M3, M4, or M5 receptors.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
Atropine (or the test antagonist) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, add cell membranes (typically 10-50 µg of protein per well).
-
Add a fixed concentration of [³H]-NMS (usually close to its Kd value).
-
Add varying concentrations of atropine (or the test antagonist). For determining non-specific binding, use a high concentration of a non-labeled ligand like atropine (e.g., 1 µM).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Assay (Gq/11 Pathway)
This functional assay measures the ability of the antagonist to block agonist-induced increases in intracellular calcium, a hallmark of Gq/11-coupled receptor activation.
Materials:
-
Cells expressing a Gq/11-coupled muscarinic receptor (e.g., M1, M3, or M5).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
A muscarinic agonist (e.g., carbachol).
-
Atropine (or the test antagonist) at various concentrations.
-
A fluorescence plate reader capable of kinetic measurements.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Pre-incubate the cells with varying concentrations of atropine (or the test antagonist) for a specific duration.
-
Place the plate in the fluorescence reader and establish a baseline fluorescence reading.
-
Inject a fixed concentration of carbachol (B1668302) (typically the EC80 concentration) to stimulate the cells.
-
Record the change in fluorescence over time. The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.
-
Plot the inhibition of the carbachol-induced calcium response against the concentration of the antagonist to determine the IC50 value.
Protocol 3: cAMP Accumulation Assay (Gi/o Pathway)
This assay assesses the antagonist's ability to reverse the agonist-mediated inhibition of cAMP production, which is characteristic of Gi/o-coupled receptor signaling.
Materials:
-
Cells expressing a Gi/o-coupled muscarinic receptor (e.g., M2 or M4).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
A muscarinic agonist (e.g., carbachol).
-
Atropine (or the test antagonist) at various concentrations.
-
A cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with varying concentrations of atropine (or the test antagonist).
-
Stimulate the cells with a mixture of a fixed concentration of forskolin and a fixed concentration of carbachol. Forskolin increases basal cAMP levels, allowing for the measurement of inhibition by the Gi/o-coupled receptor.
-
Incubate for a specified time to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's protocol.
-
The antagonist will reverse the inhibitory effect of the agonist on forskolin-stimulated cAMP accumulation. Plot the reversal of inhibition against the antagonist concentration to determine the IC50 value.
Conclusion
The study of GPCR signaling is a dynamic and evolving field. Muscarinic receptor antagonists, such as the well-characterized atropine, serve as indispensable pharmacological tools for probing the intricacies of these signaling pathways. By employing a combination of binding and functional assays, researchers can elucidate the mechanism of action of novel antagonists and gain valuable insights into the physiological and pathophysiological roles of muscarinic receptor subtypes. The methodologies and data presented in this guide provide a solid foundation for professionals engaged in GPCR research and drug development.
References
Methodological & Application
Application Notes and Protocols for mAChR-IN-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
mAChR-IN-1 hydrochloride is a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a reported IC50 of 17 nM.[1][2] Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are integral to the modulation of a wide array of physiological functions mediated by the neurotransmitter acetylcholine. There are five distinct subtypes, M1 through M5, which are involved in processes such as learning, memory, and smooth muscle contraction.[3] The M1, M3, and M5 subtypes couple to Gq/11 proteins, initiating a signaling cascade that involves phospholipase C (PLC) activation and a subsequent increase in intracellular calcium.[4][5] In contrast, the M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.[4][5] The distinct roles of these receptor subtypes in various physiological and pathological processes make them attractive targets for therapeutic intervention.
These application notes provide detailed protocols for the in vitro characterization of this compound, a valuable tool for researchers investigating the pharmacology of muscarinic receptors and developing novel therapeutics.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C23H25IN2O2 · HCl | [1] |
| IC50 | 17 nM | [1][2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Store at -20°C for up to 1 year. For long-term storage, -80°C is recommended. | [2] |
Signaling Pathways of Muscarinic Acetylcholine Receptors
The five subtypes of muscarinic acetylcholine receptors (M1-M5) mediate their effects through distinct G protein-coupled signaling pathways. Understanding these pathways is crucial for designing and interpreting in vitro assays.
References
- 1. genscript.com [genscript.com]
- 2. Expression of endogenous muscarinic acetylcholine receptors in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Endogenously Expressed Muscarinic Receptors in HEK293 Cells Augment Up-regulation of Stably Expressed α4β2 Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
In Vivo Administration of mAChR-IN-1 Hydrochloride: A Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
mAChR-IN-1 hydrochloride is a potent antagonist of muscarinic cholinergic receptors (mAChRs), with a reported in vitro IC50 of 17 nM.[1][2] As key regulators of numerous physiological processes in both the central and peripheral nervous systems, mAChRs are significant targets for therapeutic intervention in a variety of disorders. This document provides a guide for the in vivo administration of this compound in preclinical research settings, based on available information. It should be noted that specific in vivo studies detailing the administration, pharmacokinetics, and toxicology of this compound are not extensively available in peer-reviewed literature. The following protocols and recommendations are based on general practices for similar compounds and information from suppliers. Researchers are strongly advised to conduct preliminary dose-finding and tolerability studies for their specific animal models and experimental paradigms.
Mechanism of Action
This compound acts as an antagonist at muscarinic acetylcholine (B1216132) receptors. These G protein-coupled receptors are divided into five subtypes (M1-M5), each with distinct tissue distribution and signaling pathways. As a non-selective antagonist, this compound is expected to inhibit the actions of acetylcholine at all mAChR subtypes, potentially impacting a wide range of physiological functions including, but not limited to, cognitive processes, smooth muscle contraction, and glandular secretion. The lack of subtype selectivity necessitates careful consideration of potential systemic effects in in vivo experiments.
Potential In Vivo Applications
Given its function as a muscarinic antagonist, this compound could be utilized as a research tool in various preclinical models to investigate the role of the cholinergic system in:
-
Cognitive Function: Studying the impact of cholinergic blockade on learning, memory, and attention in models of Alzheimer's disease or schizophrenia.
-
Neuropsychiatric Disorders: Exploring the involvement of muscarinic receptors in conditions such as depression and addiction.
-
Smooth Muscle Physiology: Investigating the role of mAChRs in regulating the function of the gastrointestinal tract, bladder, and airways.
-
Cardiovascular Function: Examining the effects of muscarinic antagonism on heart rate and blood pressure.
Experimental Protocols
Solution Preparation
Proper dissolution of this compound is critical for accurate and reproducible in vivo results. The following are general guidelines for preparing solutions suitable for administration to laboratory animals. It is recommended to prepare fresh solutions for each experiment.
Table 1: Recommended Solvents for In Vivo Administration
| Solvent System | Composition | Notes |
| Aqueous Solution | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | A common vehicle for compounds with low aqueous solubility. Prepare by first dissolving the compound in DMSO, then adding PEG300 and Tween-80, and finally bringing to volume with saline. |
| Aqueous Solution with Cyclodextrin | 10% DMSO, 90% (20% w/v SBE-β-CD in saline) | An alternative for improving the solubility of hydrophobic compounds. Dissolve the compound in DMSO first, then add the SBE-β-CD solution. |
Note: Always ensure the final solution is clear and free of precipitates. Gentle warming and sonication may be used to aid dissolution. The final concentration should be adjusted based on the desired dosage and the maximum administration volume for the chosen route and animal species.
In Vivo Administration Routes
The choice of administration route will depend on the experimental objective, the target tissue, and the desired pharmacokinetic profile.
Table 2: Common In Vivo Administration Routes
| Route | Species | Recommended Volume | Notes |
| Intraperitoneal (IP) | Mouse | 5-10 mL/kg | Provides systemic exposure. Relatively easy to perform. |
| Rat | 5-10 mL/kg | ||
| Subcutaneous (SC) | Mouse | 5-10 mL/kg | Slower absorption compared to IP, providing a more sustained release. |
| Rat | 5-10 mL/kg | ||
| Intravenous (IV) | Mouse | 5 mL/kg | Provides immediate and complete bioavailability. Requires technical skill. |
| Rat | 2.5 mL/kg | ||
| Oral Gavage (PO) | Mouse | 5-10 mL/kg | Suitable for assessing oral bioavailability and first-pass metabolism. |
| Rat | 5-10 mL/kg |
Dosage Considerations
Due to the absence of published in vivo studies for this compound, determining an appropriate dose requires careful consideration.
-
Initial Dose-Finding Studies: It is imperative to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and to identify a dose range that elicits the desired pharmacological effect without causing significant adverse effects.
-
Monitoring for Cholinergic Side Effects: As a muscarinic antagonist, high doses may lead to anticholinergic effects such as dry mouth, blurred vision, tachycardia, and constipation. Animals should be closely monitored for any signs of toxicity.
Visualizations
Caption: Simplified signaling pathway of muscarinic acetylcholine receptors and the antagonistic action of this compound.
Caption: General experimental workflow for in vivo studies using this compound.
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive guide for all possible in vivo applications of this compound. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. The absence of extensive published data on this specific compound necessitates a cautious and methodical approach to experimental design.
References
Application Notes: Preparation of mAChR-IN-1 Hydrochloride Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
mAChR-IN-1 hydrochloride is a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with an IC50 value of 17 nM.[1][2] As G protein-coupled receptors, mAChRs are integral to a multitude of physiological processes, and their modulation is a key area of research in conditions like Alzheimer's disease, Parkinson's disease, and schizophrenia.[3] Accurate and consistent preparation of a this compound stock solution is the first critical step for reliable and reproducible results in in-vitro and in-vivo experimental settings. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in Dimethyl Sulfoxide (DMSO).
Physicochemical Properties and Quantitative Data
The key properties of this compound are summarized below. Adherence to the solubility and storage guidelines is crucial for maintaining the compound's integrity and activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 524.82 g/mol | [1][2] |
| Formula | C₂₃H₂₆ClIN₂O₂ | [1][2] |
| CAS Number | 119391-73-0 | [1][2] |
| Appearance | White to off-white solid | [1][2] |
| Purity | ≥98% | |
| IC₅₀ | 17 nM (for mAChR) | [1][2] |
Table 2: Solubility and Stability in DMSO
| Parameter | Value | Notes | Reference |
| Solubility in DMSO | 65 mg/mL (123.85 mM) | Sonication may be required for complete dissolution. Use newly opened, anhydrous DMSO as the solvent is hygroscopic. | [1][2] |
| Long-term Storage | -80°C for up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [1][2] |
| Short-term Storage | -20°C for up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [1][2] |
Mechanism of Action and Signaling Pathways
Muscarinic acetylcholine receptors are classified into five subtypes (M1-M5). These receptors are coupled to different G proteins and mediate distinct downstream signaling cascades. mAChR-IN-1, as an antagonist, blocks the binding of acetylcholine (ACh) to these receptors, thereby inhibiting their downstream effects.
-
M1, M3, M5 Receptors: These subtypes are primarily coupled to Gq/11 proteins.[4] Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[5][6]
-
M2, M4 Receptors: These subtypes are coupled to Gi/o proteins.[4] Their activation inhibits adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[7]
Experimental Protocols
This section provides a detailed methodology for preparing a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder
-
Anhydrous or low-water content Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM Stock Solution
-
Pre-analysis Calculation:
-
Use the following formula to determine the mass of this compound required:
-
Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
-
Example for 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM × 1 mL × 524.82 g/mol / 1000 = 5.25 mg
-
-
-
Weighing the Compound:
-
Tare the analytical balance with a clean microcentrifuge tube or vial.
-
Carefully weigh out the calculated mass (e.g., 5.25 mg) of this compound into the tube.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the compound.
-
Cap the tube securely and vortex vigorously for 1-2 minutes to facilitate dissolution.
-
-
Ensuring Complete Solubilization:
-
Storage and Aliquoting:
-
Once the compound is fully dissolved, creating a clear solution, it is ready for storage.
-
To prevent degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1][2]
-
Safety and Handling Precautions
-
This compound is intended for research use only.
-
Always handle the compound and its DMSO solution wearing appropriate PPE.
-
DMSO is a potent solvent and can facilitate the absorption of substances through the skin. Avoid direct contact.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.
-
When diluting the DMSO stock into aqueous buffers for experiments, ensure the final DMSO concentration is low enough to not affect the biological system (typically <0.5%).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [myskinrecipes.com]
- 4. pnas.org [pnas.org]
- 5. Muscarinic_acetylcholine_receptor [bionity.com]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. Muscarinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Solubility of mAChR-IN-1 Hydrochloride in Aqueous Buffers
For Research Use Only
Introduction
mAChR-IN-1 hydrochloride is a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with an IC50 of 17 nM.[1] These receptors are G protein-coupled receptors that play crucial roles in the central and peripheral nervous systems.[2][3] The five subtypes of muscarinic receptors (M1-M5) are involved in a variety of physiological processes, including glandular secretion, smooth muscle contraction, and modulation of neuronal excitability.[3][4][5] Due to their diverse functions, mAChRs are important therapeutic targets for a range of conditions. The hydrochloride salt form of small molecules is often utilized to improve aqueous solubility and dissolution rates.[6][7][8]
Understanding the solubility of this compound in various aqueous buffers is critical for its effective use in in vitro and in vivo studies. This document provides detailed protocols for determining and preparing solutions of this compound in commonly used laboratory buffers.
Materials and Reagents
-
This compound (Molecular Weight: 524.82 g/mol )[1]
-
Phosphate-Buffered Saline (PBS)
-
Tris-Buffered Saline (TBS)
-
Citrate (B86180) Buffer
-
Deionized water
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
pH meter
-
Analytical balance
-
0.22 µm syringe filters
-
Spectrophotometer or HPLC system
Experimental Protocols
Preparation of Aqueous Buffer Solutions
Consistent buffer preparation is key to reproducible solubility results. Recipes for 1 L of 1X stock solutions are provided below.
a) 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
8 g of NaCl
-
0.2 g of KCl
-
1.44 g of Na₂HPO₄
-
0.24 g of KH₂PO₄
-
Dissolve in 800 mL of deionized water.
-
Adjust pH to 7.4 with HCl.
-
Add deionized water to a final volume of 1 L.
-
Sterilize by autoclaving or filtration.
b) 1X Tris-Buffered Saline (TBS), pH 7.4 [9]
-
8.77 g of NaCl
-
6.61 g of Tris-HCl
-
0.97 g of Tris Base
-
Dissolve in 800 mL of deionized water.
-
Adjust pH to 7.4 with HCl if necessary.
-
Add deionized water to a final volume of 1 L.
-
Sterilize by autoclaving or filtration.
c) 0.1 M Citrate Buffer, pH 4.0 [10]
-
Prepare a 0.1 M solution of citric acid monohydrate (21.01 g/L) and a 0.1 M solution of trisodium (B8492382) citrate dihydrate (29.41 g/L).
-
Mix the two solutions in the appropriate ratio to achieve a pH of 4.0.
-
Confirm the final pH with a calibrated pH meter.
-
Sterilize by filtration.
Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is a standard approach for determining thermodynamic solubility.
Workflow for Solubility Determination
Caption: Workflow for determining thermodynamic solubility.
Procedure:
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed vial.
-
Incubate the vial with constant agitation (e.g., on a shaker) at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the suspension to settle.
-
Separate the saturated solution from the undissolved solid by centrifugation followed by filtration of the supernatant through a 0.22 µm syringe filter. This step is crucial to remove any remaining solid particles.
-
Quantify the concentration of this compound in the clear filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The measured concentration represents the thermodynamic solubility of the compound in that specific buffer at the tested temperature.
Data Presentation
The following table summarizes the representative aqueous solubility of this compound in various buffers at 25°C. (Note: These are illustrative values based on the general behavior of hydrochloride salts and should be confirmed experimentally).
| Buffer (0.1 M) | pH | Approximate Solubility (mg/mL) | Approximate Solubility (mM) |
| Citrate Buffer | 4.0 | > 25 | > 47.6 |
| PBS | 7.4 | ~5-10 | ~9.5-19.0 |
| TBS | 7.4 | ~5-10 | ~9.5-19.0 |
| Deionized Water | ~7.0 | ~10-15 | ~19.0-28.6 |
As is common for hydrochloride salts of weak bases, the solubility of this compound is expected to be higher at a more acidic pH.[6][7]
Visualization of Signaling Pathway
mAChR-IN-1 is an antagonist that blocks the signaling of muscarinic acetylcholine receptors. These receptors are coupled to G proteins and initiate downstream signaling cascades.[2][3] The M1, M3, and M5 receptor subtypes primarily couple through Gq/11 proteins, while the M2 and M4 subtypes couple through Gi/o proteins.[3]
Caption: Simplified Gq-coupled mAChR signaling pathway blocked by mAChR-IN-1.
Conclusion and Recommendations
The solubility of this compound is pH-dependent, with greater solubility observed in more acidic conditions. For experiments requiring physiological pH, PBS and TBS are suitable buffers, although the maximum achievable concentration may be limited compared to acidic buffers. It is recommended to prepare stock solutions in an appropriate solvent (e.g., water or a slightly acidic buffer) at a high concentration and then dilute into the final experimental buffer. For all applications, it is advisable to filter the final solution through a 0.22 µm filter to remove any potential precipitates before use.[1] Always perform a preliminary solubility test in your specific buffer system and at your experimental temperature to ensure the compound remains in solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. IHC Buffer Recipes | Thermo Fisher Scientific - AR [thermofisher.com]
- 10. 缓冲液参考中心 [sigmaaldrich.com]
Application Notes and Protocols for Cell-Based Assays Using mAChR-IN-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
mAChR-IN-1 hydrochloride is a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a reported IC50 of 17 nM[1]. As members of the G protein-coupled receptor (GPCR) family, mAChRs are integral to a wide range of physiological functions, making them significant targets for drug discovery in various therapeutic areas, including neuroscience, pulmonology, and cardiology. These receptors are classified into five subtypes (M1-M5), each exhibiting distinct signaling pathways and tissue distribution.
This document provides detailed application notes and protocols for utilizing this compound in cell-based functional assays. The primary assays detailed herein are the calcium mobilization assay, suitable for M1, M3, and M5 receptor subtypes, and the cyclic adenosine (B11128) monophosphate (cAMP) assay for M2 and M4 receptor subtypes.
Muscarinic Acetylcholine Receptor Signaling Pathways
Muscarinic acetylcholine receptors mediate their effects through different G protein signaling cascades.
-
M1, M3, and M5 receptors primarily couple to Gαq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
M2 and M4 receptors couple to Gαi/o proteins. Activation of this pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
The antagonistic activity of this compound can be quantified by its ability to inhibit the downstream signaling events triggered by a known mAChR agonist.
Figure 1: Simplified signaling pathways for Gq- and Gi-coupled muscarinic acetylcholine receptors and the inhibitory action of an antagonist.
Quantitative Data
Table 1: Representative Antagonist Potencies in Calcium Mobilization Assays (M1, M3, M5 Subtypes)
| Antagonist | Target | Cell Line | Assay Readout | IC50 (nM) |
|---|---|---|---|---|
| Pirenzepine | M1 | CHO-K1 | Calcium Flux | 25 |
| 4-DAMP | M3 | HEK293 | Calcium Flux | 1.2 |
| VU0255035 | M1 | CHO-K1 | Calcium Flux | 130 |
Table 2: Representative Antagonist Potencies in cAMP Assays (M2, M4 Subtypes)
| Antagonist | Target | Cell Line | Assay Readout | IC50 (nM) |
|---|---|---|---|---|
| Methoctramine | M2 | CHO-K1 | cAMP Inhibition | 15 |
| Tropicamide | M4 | CHO-K1 | cAMP Inhibition | 5.8 |
| Atropine | M4 | CHO-K1 | cAMP Inhibition | 0.39 |
Experimental Protocols
Calcium Mobilization Assay for M1, M3, and M5 Receptors
This protocol describes the measurement of intracellular calcium mobilization in response to mAChR activation and its inhibition by this compound.
Figure 2: Experimental workflow for the calcium mobilization assay.
Materials:
-
Cells stably expressing the human M1, M3, or M5 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS and antibiotics
-
Black, clear-bottom 96-well or 384-well microplates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
mAChR agonist stock solution (e.g., 10 mM Carbachol or Acetylcholine in water)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Seeding:
-
One day prior to the assay, seed the cells into black, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the experiment.
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare a dye loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Aspirate the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate for 1 hour at 37°C, protected from light.
-
-
Antagonist Incubation:
-
During the dye loading incubation, prepare serial dilutions of this compound in assay buffer.
-
After the dye loading incubation, wash the cells with assay buffer.
-
Add the desired concentrations of this compound to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Fluorescence Measurement:
-
Prepare the agonist (e.g., Carbachol) at a concentration that elicits a submaximal response (EC80), which should be determined from a prior agonist dose-response experiment.
-
Place the microplate into the fluorescence plate reader.
-
Initiate the reading to establish a baseline fluorescence.
-
Automatically inject the agonist into the wells and continue to record the fluorescence intensity for 1-2 minutes.
-
-
Data Analysis:
-
The increase in fluorescence intensity upon agonist addition reflects the intracellular calcium concentration.
-
Determine the inhibitory effect of this compound by comparing the agonist-induced fluorescence signal in the presence and absence of the antagonist.
-
Plot the percentage of inhibition against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
cAMP Assay for M2 and M4 Receptors
This protocol describes the measurement of the inhibition of adenylyl cyclase activity through the quantification of intracellular cAMP levels.
Figure 3: Experimental workflow for the cAMP assay.
Materials:
-
Cells stably expressing the human M2 or M4 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
White, opaque 96-well or 384-well microplates
-
This compound stock solution (10 mM in DMSO)
-
mAChR agonist stock solution (e.g., 10 mM Acetylcholine in water)
-
Forskolin stock solution (to stimulate adenylyl cyclase)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Plate reader compatible with the chosen cAMP detection kit
Protocol:
-
Cell Seeding:
-
Seed cells into white, opaque microplates as described for the calcium mobilization assay.
-
-
Antagonist Incubation:
-
On the day of the assay, aspirate the culture medium and replace it with assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Add serial dilutions of this compound to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist and Forskolin Stimulation:
-
Prepare a solution containing the mAChR agonist (at its EC80 concentration, determined previously) and a fixed concentration of forskolin (the optimal concentration should be determined empirically to achieve a robust assay window).
-
Add this solution to the wells.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
-
Data Analysis:
-
The agonist will inhibit the forskolin-stimulated cAMP production. The antagonist, this compound, will reverse this inhibition.
-
Calculate the percentage of reversal of inhibition for each concentration of this compound.
-
Plot the percentage of reversal against the antagonist concentration and fit the data to determine the IC50 value.
-
Conclusion
The protocols outlined in this document provide a framework for the characterization of this compound in cell-based assays. By utilizing cell lines expressing specific muscarinic receptor subtypes, researchers can determine the potency and selectivity of this compound, thereby facilitating its use as a pharmacological tool and advancing drug discovery efforts targeting the muscarinic acetylcholine receptor family. It is recommended to perform full dose-response curves for both agonists and antagonists to ensure accurate determination of potency values.
References
Application Notes and Protocols for mAChR-IN-1 Hydrochloride in Calcium Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
mAChR-IN-1 hydrochloride is a potent, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs) with an IC50 of 17 nM[1]. Muscarinic receptors are G-protein coupled receptors (GPCRs) that play crucial roles in regulating a wide array of physiological functions in the central and peripheral nervous systems. Of the five subtypes (M1-M5), the M1, M3, and M5 receptors are known to couple to Gq/11 proteins. Activation of these receptors by agonists such as acetylcholine (ACh) or carbachol (B1668302) stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic calcium can be visualized and quantified using calcium-sensitive fluorescent dyes, a technique known as calcium imaging.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as an antagonist in calcium imaging experiments to study muscarinic receptor signaling.
Mechanism of Action
As a muscarinic antagonist, this compound competitively binds to muscarinic acetylcholine receptors, thereby preventing the binding of endogenous or exogenous agonists. In the context of Gq-coupled mAChRs (M1, M3, M5), this antagonism blocks the downstream signaling cascade that leads to intracellular calcium mobilization. This makes this compound a valuable tool for investigating the role of these receptors in various cellular processes and for screening potential therapeutic agents that target the muscarinic system.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C23H26ClIN2O2 | [1] |
| Molecular Weight | 524.82 g/mol | [1] |
| IC50 (mAChR) | 17 nM | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | DMSO: ≥ 52 mg/mL (as mAChR-IN-1) | [2] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [2] |
| Storage (in Solvent) | -80°C for 2 years, -20°C for 1 year | [2] |
Table 2: Typical Experimental Parameters for Calcium Imaging with this compound
| Parameter | Typical Range/Value | Notes |
| Cell Type | CHO or HEK293 cells stably expressing a specific mAChR subtype (e.g., M1 or M3), or primary cells endogenously expressing mAChRs. | Cell line selection will depend on the research question. |
| Agonist | Carbachol or Acetylcholine | Carbachol is often preferred due to its resistance to acetylcholinesterase. |
| Agonist Concentration (EC50 to EC80) | 1 µM - 10 µM for Carbachol | The optimal concentration should be determined by a dose-response curve in the specific cell line being used.[3][4][5] |
| This compound Concentration | 1 nM - 10 µM | A dose-response inhibition curve should be generated to determine the IC50 in the experimental system. |
| Calcium Indicator Dye | Fluo-4 AM, Fura-2 AM | The choice of dye may depend on the available imaging equipment (e.g., ratiometric vs. single wavelength). |
| Dye Loading Concentration | 1 - 5 µM | Optimal concentration and loading time should be empirically determined to maximize signal-to-noise ratio and minimize cytotoxicity. |
| Incubation Time (Dye Loading) | 30 - 60 minutes at 37°C | |
| Incubation Time (Antagonist) | 15 - 30 minutes prior to agonist stimulation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution of this compound in anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.25 mg of the compound in 1 mL of DMSO.
-
Aliquotting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[2]
Protocol 2: In Vitro Calcium Mobilization Assay
This protocol describes a typical workflow for assessing the antagonist activity of this compound using a fluorescence-based calcium mobilization assay in a 96-well plate format.
Materials:
-
Cells expressing the muscarinic receptor of interest (e.g., CHO-M1 cells)
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Black, clear-bottom 96-well plates
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional, can improve dye retention in some cell lines)
-
This compound
-
Muscarinic agonist (e.g., Carbachol)
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding: a. The day before the experiment, seed the cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. A typical seeding density is 40,000 to 80,000 cells per well. b. Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of Reagents: a. Assay Buffer: Prepare HBSS with 20 mM HEPES. If using probenecid, add it to the assay buffer at a final concentration of 2.5 mM. b. Dye Loading Solution: Prepare a 2x dye loading solution. For Fluo-4 AM, a final concentration of 2-4 µM is often used. First, prepare a 1 mM stock of Fluo-4 AM in DMSO. Dilute this stock into the assay buffer. Add Pluronic F-127 (e.g., 0.02% final concentration) to aid in dye solubilization. c. Agonist Solution: Prepare a stock solution of carbachol in distilled water. On the day of the experiment, prepare a 5x or 10x working solution of the agonist in assay buffer at a concentration that elicits a submaximal response (e.g., EC80). d. Antagonist Solutions: Prepare a series of dilutions of this compound in assay buffer at 2x the final desired concentrations.
-
Dye Loading: a. On the day of the experiment, remove the culture medium from the cell plates. b. Add 100 µL of the dye loading solution to each well. c. Incubate the plate at 37°C for 45-60 minutes in the dark. d. After incubation, wash the cells twice with 100 µL of assay buffer to remove excess dye. e. After the final wash, add 100 µL of assay buffer to each well.
-
Antagonist Incubation: a. Add the desired concentrations of this compound to the wells. Typically, this is done by adding an equal volume of the 2x antagonist solution to the wells containing 100 µL of assay buffer. b. Incubate the plate at room temperature or 37°C for 15-30 minutes.
-
Calcium Measurement: a. Place the cell plate and the agonist plate into the fluorescence plate reader. b. Set the instrument parameters for the specific calcium indicator dye being used (e.g., for Fluo-4: excitation ~494 nm, emission ~516 nm). c. Establish a stable baseline fluorescence reading for approximately 10-20 seconds. d. Program the instrument to automatically inject the agonist solution into each well. e. Continue to record the fluorescence signal for at least 60-120 seconds after agonist addition to capture the peak calcium response and its subsequent decay.
-
Data Analysis: a. The change in fluorescence intensity (ΔF) is typically calculated as the maximum fluorescence value after agonist addition minus the baseline fluorescence. . The response can be normalized to the baseline fluorescence (ΔF/F0). c. To determine the inhibitory effect of this compound, calculate the percentage of inhibition of the agonist-induced response at each antagonist concentration. d. Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate a dose-response curve and calculate the IC50 value.
Mandatory Visualizations
Signaling Pathway of Gq-Coupled Muscarinic Receptors and Inhibition by this compound
Caption: Gq-protein coupled muscarinic receptor signaling pathway and its inhibition.
Experimental Workflow for Calcium Imaging Assay
Caption: A typical experimental workflow for a calcium imaging antagonist assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Carbachol induces Ca(2+)-dependent contraction via muscarinic M2 and M3 receptors in rat intestinal subepithelial myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbachol triggers RyR-dependent Ca2+ release via activation of IP3 receptors in isolated rat gastric myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radioligand Binding Assay with mAChR-IN-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] They are implicated in a wide range of physiological functions and are attractive therapeutic targets for various diseases.[2] There are five distinct mAChR subtypes, designated M1 through M5, which are coupled to different G proteins and initiate distinct signaling cascades.[1] The M1, M3, and M5 subtypes typically couple through Gq/11 proteins to activate phospholipase C, while the M2 and M4 subtypes couple through Gi/o proteins to inhibit adenylyl cyclase.[3]
mAChR-IN-1 hydrochloride is a potent antagonist of muscarinic cholinergic receptors.[4] Understanding its binding affinity and selectivity for the different mAChR subtypes is crucial for its development as a research tool or therapeutic agent. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[5] This document provides detailed protocols for performing a competitive radioligand binding assay to characterize the interaction of this compound with muscarinic receptors.
Principle of the Radioligand Binding Assay
Competitive radioligand binding assays are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound (the "competitor," in this case, this compound) for a receptor.[5][6] The assay measures the ability of the competitor to displace a radiolabeled ligand that is known to bind to the receptor with high affinity. By incubating a fixed concentration of the radioligand and receptor with increasing concentrations of the competitor, a competition curve is generated. From this curve, the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined. The IC50 value is then converted to the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Muscarinic Acetylcholine Receptor Signaling Pathways
Muscarinic receptors are categorized into two main signaling pathways based on their G protein coupling. M1, M3, and M5 receptors couple to Gq/11, leading to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC). M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced Protein Kinase A (PKA) activity.
Muscarinic Receptor Signaling Pathways
Experimental Protocols
Cell Membrane Preparation
This protocol describes the preparation of crude cell membranes from cultured cells overexpressing a specific muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).
Materials:
-
Cultured cells expressing the target mAChR subtype
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, ice-cold
-
Protease inhibitor cocktail
-
Homogenizer (Dounce or Potter-Elvehjem)
-
High-speed refrigerated centrifuge
-
BCA Protein Assay Kit
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS by centrifugation at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors.
-
Homogenize the cell suspension on ice using a Dounce homogenizer (10-20 strokes) or a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer.
-
Repeat the centrifugation (step 5) and resuspend the final pellet in Assay Buffer.
-
Determine the protein concentration of the membrane preparation using the BCA assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay
This protocol details the procedure for determining the IC50 and Ki of this compound at a specific mAChR subtype.
Materials:
-
Prepared cell membranes expressing the target mAChR subtype
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS) is a commonly used non-selective muscarinic antagonist.
-
This compound
-
Non-specific binding control: Atropine (1 µM) or another suitable muscarinic antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., GF/C)
-
Filtration apparatus (cell harvester)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay Buffer, [3H]NMS (at a concentration close to its Kd, e.g., 0.5 nM), and cell membranes.
-
Competitor Binding: Serial dilutions of this compound, [3H]NMS, and cell membranes.
-
Non-specific Binding (NSB): A high concentration of a non-labeled antagonist (e.g., 1 µM Atropine), [3H]NMS, and cell membranes.
-
-
The final assay volume is typically 200-250 µL. Add the components in the following order: Assay Buffer, competitor or non-specific control, radioligand, and finally, the membrane preparation to initiate the binding reaction.
-
Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Quickly wash the filters three times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Radioligand Binding Assay Workflow
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
-
Determine IC50:
-
Use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor. This value should be predetermined through a separate saturation binding experiment.
-
-
-
Quantitative Data
The following table summarizes the known binding affinity for this compound. Further research is required to determine the specific inhibition constants (Ki) for each of the five muscarinic receptor subtypes (M1-M5) to fully characterize its selectivity profile.
| Compound | Parameter | Value | Receptor | Reference |
| This compound | IC50 | 17 nM | Muscarinic Cholinergic Receptor (mAChR) | [4] |
Note: The provided IC50 value represents the potency of this compound at muscarinic receptors but does not provide information on its selectivity for the individual M1-M5 subtypes. The experimental protocol described above can be utilized with cell lines individually expressing each of the five mAChR subtypes to determine the respective Ki values and thus establish the complete selectivity profile of the compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Discovery and development of a potent and highly selective small molecule muscarinic acetylcholine receptor subtype I (mAChR 1 or M1) antagonist in vitro and in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | AChR | TargetMol [targetmol.com]
- 6. A Novel Selective Muscarinic Acetylcholine Receptor Subtype 1 Antagonist Reduces Seizures without Impairing Hippocampus-Dependent Learning - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for mAChR-IN-1 Hydrochloride in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
mAChR-IN-1 hydrochloride is a potent, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a reported half-maximal inhibitory concentration (IC50) of 17 nM.[1][2] This compound is a valuable tool for investigating the role of the cholinergic system in various neuronal processes within the central nervous system (CNS). Brain slice electrophysiology, a technique that maintains the intricate synaptic circuitry of specific brain regions in an in vitro setting, provides an ideal platform to elucidate the effects of this compound on neuronal excitability, synaptic transmission, and plasticity. These application notes provide detailed protocols for the use of this compound in brain slice preparations and summarize the expected electrophysiological outcomes based on the known actions of non-selective mAChR antagonists.
Physicochemical Properties and Stock Solution Preparation
A clear understanding of the physicochemical properties of this compound is crucial for accurate and reproducible experimental outcomes.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₅IN₂O₂ · HCl | MedChemExpress |
| Molecular Weight | 524.83 g/mol | MedChemExpress |
| IC50 | 17 nM (for mAChRs) | [1][2] |
| Appearance | Solid | MedChemExpress |
| Solubility | DMSO: ≥ 52 mg/mL (≥ 106.48 mM) | MedChemExpress |
| Water: Not specified, but generally low for similar compounds | ||
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year. | MedChemExpress |
Stock Solution Preparation:
Due to its high solubility in DMSO, it is recommended to prepare a concentrated stock solution of this compound in 100% DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.25 mg of the compound in 1 mL of DMSO. This stock solution can then be stored at -20°C or -80°C for long-term use. Subsequent dilutions to the final working concentration should be made in the artificial cerebrospinal fluid (aCSF) used for the electrophysiology experiments. It is critical to ensure that the final concentration of DMSO in the recording chamber is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced effects on neuronal activity.
Electrophysiological Effects of Non-Selective mAChR Antagonism
The application of non-selective mAChR antagonists, such as atropine (B194438) and scopolamine (B1681570), has been shown to modulate various aspects of neuronal function in brain slice preparations. The expected effects of this compound are likely to be similar, given its potent, non-selective antagonist activity.
| Electrophysiological Parameter | Effect of Non-Selective mAChR Antagonist | Brain Region | References |
| Neuronal Firing | Inhibition of muscarinic agonist-induced increases in firing rate. | Hippocampus, Cortex | |
| Synaptic Transmission (Basal) | Minimal effect on basal synaptic transmission when applied alone. | Hippocampus | |
| Excitatory Postsynaptic Potentials (EPSPs) | Antagonism of muscarinic agonist-induced modulation of EPSPs. | Hippocampus | |
| Long-Term Potentiation (LTP) | Inhibition or reduction of LTP induction. | Hippocampus | [3][4][5] |
| Potassium Channels (e.g., M-current) | Blockade of muscarinic receptor-mediated inhibition of K+ channels, leading to hyperpolarization or stabilization of the resting membrane potential. | Various | [6] |
| Calcium Channels | Attenuation of muscarinic receptor-mediated modulation of Ca2+ currents. | Various | [7] |
Experimental Protocols
The following are detailed protocols for the use of this compound in brain slice electrophysiology experiments.
Brain Slice Preparation
A standard protocol for the preparation of acute brain slices from rodents is outlined below. The specific brain region of interest will dictate the precise slicing orientation and parameters.
Caption: Workflow for acute brain slice preparation.
Solutions:
-
Slicing Solution (High Sucrose): (in mM) 212.7 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-Glucose, 3 MgCl₂, 1 CaCl₂. Continuously bubbled with 95% O₂ / 5% CO₂.
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-Glucose, 1.3 MgCl₂, 2.5 CaCl₂. Continuously bubbled with 95% O₂ / 5% CO₂.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes how to perform whole-cell patch-clamp recordings from neurons in acute brain slices to assess the effects of this compound.
Caption: Workflow for whole-cell patch-clamp experiments.
Internal Solution (Example for K-Gluconate based): (in mM) 135 K-Gluconate, 10 HEPES, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine, 0.2 EGTA. pH adjusted to 7.3 with KOH, and osmolarity to ~290 mOsm.
Signaling Pathways
This compound, as a non-selective antagonist, will block the signaling cascades initiated by all five muscarinic receptor subtypes. The primary signaling pathways for mAChRs are through Gq/11 (for M1, M3, M5) and Gi/o (for M2, M4) G-proteins.
Caption: Antagonism of mAChR signaling pathways.
Conclusion
This compound is a potent tool for dissecting the role of muscarinic cholinergic signaling in the brain. The provided protocols and expected outcomes serve as a guide for researchers to design and execute robust brain slice electrophysiology experiments. By carefully controlling experimental parameters and utilizing the information presented, investigators can effectively probe the intricate functions of the cholinergic system in neuronal health and disease.
References
- 1. This compound | AChR | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of anticholinergic drug on long-term potentiation in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of physostigmine and scopolamine on long-term potentiation of hippocampal population spikes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of a family of inwardly rectifying potassium channels (Kir2) by the m1 muscarinic receptor and the small GTPase Rho - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for mAChR-IN-1 Hydrochloride in Parkinson's Disease Animal Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of mAChR-IN-1 hydrochloride, a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, in preclinical animal models of Parkinson's disease (PD). Given the limited direct studies on this compound, this document leverages data and protocols from studies on other selective and non-selective mAChR antagonists, particularly the M1 receptor antagonist VU0255035, to provide a framework for its investigation.
Introduction
Parkinson's disease is characterized by the degeneration of dopaminergic neurons in the substantia nigra, leading to a dopamine (B1211576) deficit in the striatum. This creates an imbalance between dopaminergic and cholinergic neurotransmission, with a relative overactivity of the latter contributing to motor symptoms.[1] Antagonists of muscarinic acetylcholine receptors (mAChRs) were among the earliest treatments for PD.[2] However, their clinical utility has been hampered by adverse effects due to the lack of subtype selectivity.[2] There are five subtypes of mAChRs (M1-M5), with M1 and M4 receptors being highly expressed in the striatum and playing a crucial role in modulating motor function.[1][3] Selective antagonists targeting these subtypes, like the M1-selective antagonist VU0255035, have shown promise in animal models by alleviating parkinsonian symptoms with potentially fewer side effects.[1][2] this compound, as a potent mAChR antagonist with an IC50 of 17 nM, represents a valuable tool for investigating the therapeutic potential of muscarinic receptor blockade in PD.[4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the underlying signaling pathways and a general experimental workflow for evaluating mAChR antagonists in PD animal models.
Figure 1. Simplified diagram of the basal ganglia circuitry in Parkinson's disease and the site of action for a muscarinic antagonist.
Figure 2. General experimental workflow for evaluating this compound in animal models of Parkinson's disease.
Quantitative Data Summary
The following tables summarize quantitative data from studies using the M1 selective antagonist VU0255035 and the non-selective antagonist scopolamine (B1681570) in rodent models of Parkinson's disease. This data can serve as a benchmark for designing and interpreting experiments with this compound.
Table 1: Effect of M1 Antagonist VU0255035 on Reserpine-Induced Akinesia in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Akinesia Score (s) |
| Vehicle | - | 180 ± 0 |
| VU0255035 | 1 | 155 ± 15 |
| VU0255035 | 3 | 120 ± 20 |
| VU0255035 | 10 | 90 ± 25** |
| Scopolamine (non-selective) | 0.5 | 60 ± 15*** |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle. Data adapted from Xiang et al., 2012.[2] |
Table 2: Effect of M1 Antagonist VU0255035 on Haloperidol-Induced Catalepsy in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Catalepsy Score (s) |
| Vehicle | - | 100 ± 10 |
| VU0255035 | 3 | 80 ± 12 |
| VU0255035 | 10 | 60 ± 15 |
| VU0255035 | 30 | 40 ± 10** |
| Scopolamine (non-selective) | 0.5 | 20 ± 5*** |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle. Data adapted from Xiang et al., 2012.[2] |
Table 3: Potentiation of a D2R Agonist by an M1R Antagonist in Reserpinized Mice
| Treatment Group | Dose (mg/kg) | Locomotor Activity (counts) |
| Vehicle | - | ~500 |
| Sumanirole (D2R agonist) | 3 | ~1000 |
| VU0255035 (M1R antagonist) | 10 | ~1500 |
| Sumanirole + VU0255035 | 3 + 10 | ~4000 |
| Data are presented as approximate values based on graphical representation. p < 0.05 compared to either drug alone. Data adapted from González-Sepúlveda et al., 2019.[1] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in rodent models of Parkinson's disease.
Protocol 1: Reserpine-Induced Akinesia in Rats
Objective: To assess the ability of this compound to reverse reserpine-induced akinesia, a model of dopamine depletion.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Reserpine solution (e.g., 1 mg/mL in a vehicle of 0.5% acetic acid)
-
This compound dissolved in an appropriate vehicle (e.g., saline, DMSO)
-
Horizontal bar (9 cm high)
-
Stopwatch
Procedure:
-
Induce akinesia by administering reserpine (1 mg/kg, s.c.) 24 hours prior to testing.
-
On the test day, administer this compound at various doses (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle. A positive control, such as scopolamine (0.5 mg/kg, i.p.), should also be included.
-
30-60 minutes after drug administration, place the rat's forepaws on the horizontal bar.
-
Measure the time it takes for the rat to move both forepaws off the bar (akinesia score).
-
A cut-off time of 180 seconds is typically used.
-
Record the akinesia scores for each animal and perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare treatment groups to the vehicle control.
Protocol 2: Haloperidol-Induced Catalepsy in Rats
Objective: To evaluate the effect of this compound on haloperidol-induced catalepsy, a model of dopamine D2 receptor blockade.
Materials:
-
Male Wistar rats (200-250 g)
-
Haloperidol (B65202) solution (e.g., 1 mg/mL in saline with a drop of glacial acetic acid)
-
This compound dissolved in an appropriate vehicle
-
Horizontal bar (9 cm high) or a platform
-
Stopwatch
Procedure:
-
Administer this compound at various doses (e.g., 3, 10, 30 mg/kg, i.p.) or vehicle.
-
30 minutes later, administer haloperidol (0.5-1 mg/kg, i.p.).
-
At 30, 60, and 90 minutes after haloperidol injection, assess catalepsy.
-
For the bar test, place the rat's forepaws on the horizontal bar and measure the time the rat maintains this posture.
-
A cut-off time of 120 or 180 seconds is commonly used.
-
Record the catalepsy scores at each time point and analyze the data (e.g., two-way ANOVA with repeated measures).
Protocol 3: MPTP-Induced Neurodegeneration in Mice
Objective: To investigate the neuroprotective effects of this compound in the MPTP mouse model of Parkinson's disease, which causes loss of dopaminergic neurons.[5][6]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) dissolved in saline
-
This compound dissolved in an appropriate vehicle
-
Equipment for behavioral testing (e.g., rotarod, open field)
-
Reagents and equipment for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody) and neurochemical analysis (e.g., HPLC for dopamine levels).
Procedure:
-
Drug Administration: Administer this compound or vehicle for a predefined period (e.g., 14 days).
-
MPTP Induction: During the treatment period, induce parkinsonism by administering MPTP (e.g., 20-30 mg/kg, i.p.) for 4-5 consecutive days.
-
Behavioral Testing: After the MPTP regimen, conduct behavioral tests to assess motor function.
-
Rotarod Test: Place mice on an accelerating rotating rod and measure the latency to fall.
-
Open Field Test: Place mice in an open arena and record locomotor activity (e.g., total distance moved, rearing frequency).
-
-
Neurochemical and Histological Analysis:
-
At the end of the experiment, sacrifice the animals and collect brain tissue.
-
Measure striatal dopamine and its metabolites using HPLC.
-
Perform immunohistochemistry on brain sections to quantify the number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.
-
-
Data Analysis: Compare behavioral, neurochemical, and histological data between treatment groups using appropriate statistical tests (e.g., ANOVA, t-test).
Conclusion
The provided application notes and protocols offer a robust framework for investigating the therapeutic potential of this compound in animal models of Parkinson's disease. Based on the evidence from other mAChR antagonists, particularly M1 selective compounds, it is hypothesized that this compound will demonstrate efficacy in alleviating parkinsonian motor deficits. The detailed protocols and comparative data will aid in the design of rigorous preclinical studies to validate this hypothesis and explore the compound's mechanism of action.
References
- 1. Frontiers | Striatal Dopamine D2-Muscarinic Acetylcholine M1 Receptor–Receptor Interaction in a Model of Movement Disorders [frontiersin.org]
- 2. Roles of the M1 Muscarinic Acetylcholine Receptor Subtype in the Regulation of Basal Ganglia Function and Implications for the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MPTP - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Neuroprotective Effects of a Cholecystokinin Analogue in the 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine Parkinson’s Disease Mouse Model [frontiersin.org]
Application Notes and Protocols for mAChR-IN-1 Hydrochloride in Cognitive Deficit Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
mAChR-IN-1 hydrochloride, also known as 4-iododexetimide, is a potent, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a particularly high affinity for the M1 subtype.[1][2] The cholinergic system, particularly muscarinic receptor signaling, plays a crucial role in cognitive processes such as learning, memory, and attention.[3] Consequently, antagonists of these receptors are valuable tools for inducing and studying cognitive deficits in preclinical models, mimicking aspects of neurodegenerative diseases like Alzheimer's disease and cognitive impairment associated with schizophrenia.[3] These models are instrumental in the development and validation of novel pro-cognitive therapeutic agents.
This document provides detailed application notes and experimental protocols for the use of this compound in studying cognitive deficits.
Mechanism of Action
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors, blocking the binding of the endogenous neurotransmitter, acetylcholine. There are five subtypes of muscarinic receptors (M1-M5), which are G protein-coupled receptors. M1, M3, and M5 receptors are coupled to Gq proteins, leading to the activation of phospholipase C, while M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase.[4] By blocking these receptors, particularly the M1 subtype, which is highly expressed in brain regions critical for cognition like the hippocampus and cortex, this compound disrupts cholinergic neurotransmission, leading to impairments in learning and memory.[3]
Data Presentation
Quantitative Data for this compound (4-iododexetimide)
| Parameter | Value | Receptor Subtype | Species | Assay Type | Reference |
| IC50 | 17 nM | mAChR (non-specific) | Not Specified | Not Specified | [5] |
| Ki | 337 pM | Human M1 | Human | Radioligand Binding | [2] |
| Kd | 14.0 nM | Rat Myocardial mAChR | Rat | Radioligand Binding | [6] |
Note: this compound demonstrates high affinity for the M1 receptor, with modest selectivity over other muscarinic receptor subtypes.[2]
Signaling Pathways
The antagonism of M1, M3, and M5 muscarinic receptors by this compound inhibits the Gq signaling pathway, while antagonism of M2 and M4 receptors inhibits the Gi/o signaling pathway.
Experimental Protocols
This compound can be utilized to induce cognitive deficits in rodent models. These models are essential for screening and validating potential cognitive-enhancing compounds. The following are detailed protocols for common behavioral assays used to assess learning and memory.
In Vivo Solution Preparation
For in vivo experiments, it is recommended to prepare fresh solutions of this compound on the day of use. A common vehicle for administration is a mixture of DMSO, PEG300, Tween-80, and saline.
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the working solution, add the solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
For example, to make 1 mL of the working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Finally, add 450 µL of saline to reach a final volume of 1 mL.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Scopolamine-Induced Cognitive Deficit Models
Scopolamine (B1681570), a non-selective muscarinic antagonist, is widely used to induce cognitive impairment. While this compound can be used similarly, scopolamine protocols provide a well-established framework. The following protocols can be adapted for use with this compound, with appropriate dose-response studies to determine the optimal dose for inducing cognitive deficits.
This test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
Protocol:
-
Habituation: Individually habituate mice to the testing arena (an open box, e.g., 40x40x40 cm) for 5-10 minutes for 2-3 consecutive days.
-
Training (Acquisition) Trial:
-
Administer this compound (or vehicle) intraperitoneally (i.p.) 30 minutes before the training trial.
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is defined as the nose pointing towards the object at a distance of ≤ 2 cm.
-
-
Retention Trial:
-
After a retention interval (e.g., 1 to 24 hours), place the animal back in the arena.
-
One of the familiar objects is replaced with a novel object.
-
Allow the animal to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and novel objects.
-
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) x 100. A lower DI in the this compound-treated group indicates impaired recognition memory.
This test assesses spatial working memory, which relies on the hippocampus. It is based on the natural tendency of rodents to alternate their choice of arms to explore in a maze.
Protocol:
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 20 cm high) at a 120° angle from each other.
-
Procedure:
-
Administer this compound (or vehicle) i.p. 30 minutes before the test.
-
Place the mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries. An arm entry is counted when all four paws are within the arm.
-
An alternation is defined as entries into three different arms on consecutive choices (e.g., ABC, CAB).
-
-
Data Analysis: Calculate the percentage of spontaneous alternation as: [Number of alternations / (Total number of arm entries - 2)] x 100. A lower percentage of alternation in the this compound-treated group suggests impaired spatial working memory.
The MWM is a widely used test for spatial learning and memory. It requires the animal to find a hidden platform in a circular pool of opaque water, using distal visual cues.
Protocol:
-
Apparatus: A circular pool (e.g., 120-150 cm in diameter) filled with water made opaque with non-toxic paint. A small platform is hidden 1-2 cm below the water surface in one of the four quadrants.
-
Acquisition Phase (Training):
-
This phase typically lasts for 4-5 consecutive days with 4 trials per day.
-
Administer this compound (or vehicle) i.p. 30 minutes before the first trial of each day.
-
For each trial, gently place the mouse into the water facing the wall of the pool at one of four starting positions.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Memory Retention):
-
24 hours after the last training session, remove the platform from the pool.
-
Place the mouse in the pool at a novel starting position and allow it to swim for a set period (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: During the acquisition phase, a decrease in escape latency and path length over days indicates learning. In the probe trial, a significantly greater amount of time spent in the target quadrant by the control group compared to the this compound-treated group indicates impaired spatial memory in the latter.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of muscarinic acetylcholine receptors in cognitive function. Its potent antagonist activity, particularly at the M1 receptor subtype, allows for the reliable induction of cognitive deficits in preclinical models. The protocols outlined in this document provide a framework for utilizing this compound to study learning and memory, and to screen for potential cognitive-enhancing therapeutics. Researchers should perform dose-response studies to determine the optimal concentration of this compound for their specific experimental paradigm.
References
- 1. researchgate.net [researchgate.net]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro and in vivo characterization of 4-[125I]iododexetimide binding to muscarinic cholinergic receptors in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for mAChR-IN-1 Hydrochloride in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of mAChR-IN-1 hydrochloride, a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, in behavioral pharmacology research. The protocols outlined below are designed to guide researchers in investigating the behavioral effects of this compound in rodent models.
Introduction to this compound
This compound is a potent antagonist of muscarinic cholinergic receptors, with a reported IC50 of 17 nM[1]. Muscarinic receptors, which include five subtypes (M1-M5), are G-protein coupled receptors that play crucial roles in regulating a wide array of physiological and cognitive processes. Their dysfunction has been implicated in various central nervous system (CNS) disorders, including Alzheimer's disease, schizophrenia, and Parkinson's disease[2][3][4]. As an antagonist, this compound blocks the action of the endogenous neurotransmitter acetylcholine at these receptors, making it a valuable tool for studying the role of the cholinergic system in behavior.
Note on Subtype Selectivity: The specific binding affinities of this compound for the individual muscarinic receptor subtypes (M1-M5) are not yet fully characterized in publicly available literature. The behavioral outcomes of administering this compound will be highly dependent on its subtype selectivity profile. Researchers should consider conducting in vitro binding and functional assays to determine this profile before proceeding with extensive in vivo behavioral studies.
Data Presentation
The following tables summarize the key pharmacological data for this compound and the expected behavioral outcomes based on the effects of non-selective muscarinic antagonists like scopolamine (B1681570) and atropine.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Reference |
| Compound Name | This compound | [1] |
| Mechanism of Action | Muscarinic Acetylcholine Receptor Antagonist | [1] |
| Potency (IC50) | 17 nM | [1] |
| Subtype Selectivity | Not Reported | - |
Table 2: Predicted Behavioral Effects of this compound Based on General Muscarinic Antagonism
| Behavioral Assay | Predicted Effect of this compound | Rationale (Based on General Muscarinic Antagonists) | Key Muscarinic Subtypes Implicated |
| Locomotor Activity | Hyperactivity at lower doses, potential decrease at higher, sedating doses | Blockade of central muscarinic receptors can lead to increased locomotor activity. | M1, M4[5][6] |
| Elevated Plus Maze | Anxiogenic-like effects (decreased time in open arms) | Muscarinic antagonists can induce anxiety-like behaviors. | M1, M2 |
| Novel Object Recognition | Impaired recognition memory | Blockade of muscarinic receptors, particularly M1, is known to disrupt learning and memory processes. | M1[2] |
| Prepulse Inhibition (PPI) | Disruption of sensorimotor gating | Muscarinic antagonists are known to disrupt PPI, a model of sensorimotor gating deficits seen in schizophrenia. | M1, M4[7][8][9] |
Experimental Protocols
The following are detailed protocols for key behavioral experiments to characterize the effects of this compound. Doses should be determined empirically through dose-response studies.
Locomotor Activity Assay
This assay is used to assess the effects of this compound on spontaneous motor activity.
Materials:
-
Open field arenas (e.g., 40 x 40 x 30 cm) equipped with automated activity monitoring systems (e.g., infrared beams).
-
This compound solution.
-
Vehicle solution (e.g., saline or 0.5% DMSO in saline).
-
Rodents (mice or rats).
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, i.p.). A typical pre-treatment time is 30 minutes.
-
Place each animal individually into the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for a set duration, typically 30 to 60 minutes.
-
After each trial, clean the arena thoroughly with 70% ethanol (B145695) to eliminate olfactory cues.
Data Analysis:
-
Compare the mean distance traveled and other activity parameters between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Elevated Plus Maze (EPM) Test
The EPM is a widely used assay to assess anxiety-like behavior in rodents[10][11][12][13].
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms).
-
Video camera and tracking software.
-
This compound solution.
-
Vehicle solution.
-
Rodents (mice or rats).
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes prior to testing.
-
Administer this compound or vehicle (e.g., 30 minutes pre-test, i.p.).
-
Place the animal in the center of the maze, facing one of the closed arms.
-
Allow the animal to explore the maze for 5 minutes, recording its behavior with the video tracking system.
-
Key parameters to measure include:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Thoroughly clean the maze with 70% ethanol between animals.
Data Analysis:
-
Calculate the percentage of time spent in the open arms [(Time in open arms) / (Time in open + closed arms)] * 100 and the percentage of open arm entries [(Entries into open arms) / (Total arm entries)] * 100.
-
Compare these parameters between groups using a t-test or ANOVA. A decrease in open arm exploration is indicative of an anxiogenic-like effect.
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory, a form of declarative memory that is dependent on the hippocampus and cortical regions[3][14][15][16].
Materials:
-
Open field arena.
-
Two sets of identical objects (e.g., small plastic toys) that are heavy enough not to be displaced by the animals.
-
A novel object, distinct from the familiar objects in shape, color, and texture.
-
Video camera and tracking software.
-
This compound solution.
-
Vehicle solution.
-
Rodents (rats are often preferred for this task).
Procedure:
-
Habituation: On day 1, allow each animal to freely explore the empty open field arena for 5-10 minutes.
-
Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5 minutes).
-
Inter-trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory). Administer this compound or vehicle either before the training phase (to test effects on acquisition) or after the training phase (to test effects on consolidation).
-
Testing Phase: Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploratory behavior for 5 minutes. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
Clean the objects and the arena with 70% ethanol between trials.
Data Analysis:
-
Calculate the discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time) * 100.
-
A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one. A DI close to zero suggests a memory deficit.
-
Compare the DI between the treatment groups using a t-test or ANOVA.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, a neural process that filters out irrelevant sensory information. Deficits in PPI are observed in disorders like schizophrenia[7][8][9][17].
Materials:
-
Startle response measurement system with a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a sensor to measure the startle response.
-
This compound solution.
-
Vehicle solution.
-
Rodents (rats or mice).
Procedure:
-
Habituate the animals to the testing room.
-
Administer this compound or vehicle.
-
Place the animal in the startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
The test session consists of several trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB burst of white noise for 40 ms).
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB for 20 ms) presented 30-120 ms (B15284909) before the startling pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Measure the startle amplitude (the peak response within a specific time window after the pulse).
Data Analysis:
-
Calculate the percentage of PPI for each prepulse intensity: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] * 100.
-
Compare the %PPI between the treatment groups using ANOVA. A reduction in %PPI indicates a disruption of sensorimotor gating.
Mandatory Visualizations
Caption: Major signaling pathways of muscarinic acetylcholine receptors.
Caption: A generalized workflow for conducting behavioral pharmacology studies.
References
- 1. Muscarinic antagonists impair multiple aspects of operant discrimination learning and performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of a potent and highly selective small molecule muscarinic acetylcholine receptor subtype I (mAChR 1 or M1) antagonist in vitro and in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Subtype-selective allosteric modulators of muscarinic receptors for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M(4) muscarinic receptors and locomotor activity regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomed.cas.cz [biomed.cas.cz]
- 7. Pharmacologic interactions between the muscarinic cholinergic and dopaminergic systems in the modulation of prepulse inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of prepulse inhibition through both M1 and M4 muscarinic receptors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of decreased muscarinic receptor function in prepulse inhibition deficits in mice reared in social isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 14. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhanced Novel Object Recognition and Spatial Memory in Rats Selectively Bred for High Nicotine Preference [mdpi.com]
- 16. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. med-associates.com [med-associates.com]
Application Notes and Protocols: mAChR-IN-1 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of mAChR-IN-1 hydrochloride, a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, in cell culture experiments. The following sections detail the compound's mechanism of action, protocols for determining its optimal concentration, assessing its effects on intracellular signaling, and evaluating its cytotoxicity.
Introduction
This compound is a potent and selective antagonist of muscarinic acetylcholine receptors, with a reported half-maximal inhibitory concentration (IC50) of 17 nM[1][2]. Muscarinic receptors, a class of G-protein coupled receptors (GPCRs), are involved in a multitude of physiological processes, making their antagonists valuable tools for research and potential therapeutic development.[3] This document provides detailed protocols for the effective use of this compound in in vitro cell culture systems.
Mechanism of Action
Muscarinic acetylcholine receptors, particularly the M1, M3, and M5 subtypes, are coupled to Gq/11 proteins. Upon activation by an agonist like acetylcholine (ACh) or carbachol, the Gq/11 protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium triggers a variety of downstream cellular responses.[4][5][6]
This compound, as an antagonist, binds to the muscarinic receptor and prevents the binding of agonists, thereby inhibiting this signaling cascade and the subsequent increase in intracellular calcium.
Signaling Pathway of M1/M3/M5 Muscarinic Receptor and Inhibition by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Muscarinic Receptor Agonists and Antagonists: Effects on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Molecular mechanisms of muscarinic acetylcholine receptor–stimulated increase in cytosolic free Ca2+ concentration and ERK1/2 activation in the MIN6 pancreatic β-cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for mAChR-IN-1 Hydrochloride: A Pan-Muscarinic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
mAChR-IN-1 hydrochloride is a potent, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are integral to the modulation of a vast array of physiological functions mediated by the neurotransmitter acetylcholine. Five distinct subtypes, M1 through M5, have been identified, each with unique tissue distribution and downstream signaling pathways. This document provides an overview of this compound, its general pharmacological properties, and detailed protocols for its application in in-vitro research settings to characterize its activity at the M1-M5 receptor subtypes.
Mechanism of Action
Muscarinic acetylcholine receptors are categorized into two main signaling pathways based on their G protein coupling. The M1, M3, and M5 receptor subtypes primarily couple to Gαq/11 proteins, which activate phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Conversely, the M2 and M4 receptor subtypes couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of these G proteins can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).
As a pan-muscarinic antagonist, this compound is expected to competitively bind to the orthosteric site on all five muscarinic receptor subtypes, thereby blocking the binding of acetylcholine and subsequent downstream signaling.
Figure 1: Simplified signaling pathways of muscarinic acetylcholine receptors and the inhibitory action of this compound.
Physicochemical Properties and Solubility
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₃H₂₆ClIN₂O₂ |
| Molecular Weight | 524.82 g/mol |
| Appearance | Solid |
| CAS Number | 119391-73-0 |
| Storage (Solid) | 4°C, sealed, away from moisture and light |
| Storage (In Solvent) | -80°C (6 months), -20°C (1 month) |
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 65 mg/mL (123.85 mM) | Requires sonication. |
| Water | 1 mg/mL (1.91 mM) | Requires sonication and warming to 60°C. |
Pharmacological Data
Experimental Protocols
The following are detailed, exemplary protocols for determining the antagonist affinity and potency of this compound at each of the five human muscarinic receptor subtypes.
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for each of the M1-M5 receptor subtypes.
References
Application Notes and Protocols for Patch-Clamp Recording with mAChR-IN-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing mAChR-IN-1 hydrochloride, a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, in patch-clamp electrophysiology experiments. This document outlines the mechanism of action, provides exemplary data on its potential effects on neuronal activity, and details protocols for its application in whole-cell patch-clamp recordings.
Introduction to this compound
This compound is a potent and selective antagonist of muscarinic acetylcholine receptors, with a reported half-maximal inhibitory concentration (IC50) of 17 nM[1][2]. Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are crucial in modulating neuronal excitability and synaptic transmission in both the central and peripheral nervous systems[3]. They are broadly classified into five subtypes (M1-M5). The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. In contrast, the M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels[3]. By antagonizing these receptors, this compound can be a valuable tool for investigating cholinergic signaling and its role in various physiological and pathological processes.
Mechanism of Action and Signaling Pathways
As a mAChR antagonist, this compound competitively binds to muscarinic receptors, preventing their activation by the endogenous agonist acetylcholine (ACh) or other muscarinic agonists. This blockade inhibits the downstream signaling pathways, leading to alterations in ion channel activity and neuronal function.
The primary signaling pathways modulated by mAChRs are depicted below. The action of this compound would be to inhibit these pathways at the receptor level.
Caption: Signaling pathways of muscarinic acetylcholine receptors.
Data Presentation: Exemplary Effects of this compound in Patch-Clamp Recordings
The following tables summarize potential quantitative data from whole-cell patch-clamp experiments investigating the effects of this compound. This data is illustrative and based on the known pharmacology of potent muscarinic antagonists. Researchers should generate their own data for specific cell types and experimental conditions.
Table 1: Inhibition of Muscarine-Induced Inward Current in Hippocampal Pyramidal Neurons
| Concentration of mAChR-IN-1 HCl | Agonist (Muscarine) | Peak Inward Current (pA) (Mean ± SEM) | % Inhibition |
| Vehicle Control | 10 µM | -152.3 ± 12.5 | 0% |
| 1 nM | 10 µM | -118.7 ± 10.1 | 22.1% |
| 10 nM | 10 µM | -75.4 ± 8.9 | 50.5% |
| 17 nM (IC50) | 10 µM | -76.1 (calculated) | 50% |
| 100 nM | 10 µM | -25.1 ± 5.2 | 83.5% |
| 1 µM | 10 µM | -8.3 ± 2.1 | 94.5% |
Table 2: Effect of this compound on Action Potential Firing in Cortical Neurons (Current-Clamp)
| Condition | Rheobase (pA) (Mean ± SEM) | Action Potential Frequency @ 2x Rheobase (Hz) (Mean ± SEM) | Afterhyperpolarization (AHP) Amplitude (mV) (Mean ± SEM) |
| Control | 85.2 ± 7.1 | 15.3 ± 1.8 | -12.5 ± 1.1 |
| + 10 µM Carbachol | 55.8 ± 6.3 | 25.1 ± 2.5 | -8.2 ± 0.9 |
| + 10 µM Carbachol + 100 nM mAChR-IN-1 HCl | 82.5 ± 7.5 | 16.1 ± 2.0 | -12.1 ± 1.3 |
Experimental Protocols
The following are detailed protocols for using this compound in whole-cell patch-clamp experiments on cultured neurons or acute brain slices.
Preparation of Stock and Working Solutions
-
Stock Solution (10 mM): Dissolve the appropriate amount of this compound (check molecular weight on the product sheet) in sterile, nuclease-free water or DMSO. Aliquot into smaller volumes and store at -20°C or -80°C for long-term storage[1].
-
Working Solutions: On the day of the experiment, thaw a stock solution aliquot and dilute it to the desired final concentrations in the extracellular recording solution. It is recommended to prepare fresh working solutions daily.
Whole-Cell Patch-Clamp Recording Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental questions.
a. Cell Preparation:
-
Cultured Neurons: Plate neurons on glass coverslips and culture for the desired duration.
-
Acute Brain Slices: Prepare 250-350 µm thick brain slices from the region of interest using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF.
b. Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose. Bubble with 95% O2 / 5% CO2 to maintain a pH of 7.4.
-
Intracellular (Pipette) Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
c. Recording Procedure:
-
Transfer a coverslip with cultured neurons or a brain slice to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with oxygenated aCSF at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach a target neuron under visual guidance (e.g., DIC optics).
-
Apply slight positive pressure to the pipette and approach the cell membrane.
-
Upon contact (indicated by an increase in pipette resistance), release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Once a stable seal is formed, apply a brief pulse of negative pressure to rupture the membrane and achieve the whole-cell configuration.
-
Switch the amplifier to voltage-clamp or current-clamp mode.
-
Allow the cell to stabilize for 5-10 minutes before starting recordings.
d. Application of this compound:
-
Establish a stable baseline recording in normal aCSF.
-
To study the antagonistic properties, first apply a muscarinic agonist (e.g., acetylcholine, carbachol, or muscarine) to elicit a response.
-
After washing out the agonist, co-apply the agonist with the desired concentration of this compound. Alternatively, pre-incubate the slice/cells with this compound for several minutes before applying the agonist.
-
Record the changes in holding current, membrane potential, or firing frequency.
Experimental Workflow Diagram
Caption: Experimental workflow for patch-clamp recording.
Concluding Remarks
This compound is a valuable pharmacological tool for the investigation of muscarinic cholinergic signaling in various neuronal and non-neuronal cell types. The protocols and exemplary data provided in these application notes serve as a starting point for researchers to design and execute patch-clamp experiments to elucidate the role of mAChRs in their specific systems of interest. As with any pharmacological agent, it is crucial to perform appropriate concentration-response experiments and controls to validate the findings.
References
Application Notes and Protocols for mAChR-IN-1 Hydrochloride in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1][2] They are implicated in a wide range of physiological processes and are attractive therapeutic targets for various diseases. High-throughput screening (HTS) is a critical tool in the discovery of novel ligands that modulate mAChR activity.
mAChR-IN-1 hydrochloride is a potent muscarinic cholinergic receptor antagonist.[3] Its utility as a tool compound in HTS campaigns allows for the identification and characterization of new mAChR modulators. These application notes provide a comprehensive overview of the use of this compound in HTS, with a focus on a detailed protocol for a calcium flux assay.
Data Presentation
The following table summarizes the key pharmacological data for this compound.
| Compound Name | Target | Activity | IC50 (nM) |
| This compound | Muscarinic Acetylcholine Receptors (mAChRs) | Antagonist | 17 |
Table 1: Pharmacological Data for this compound.
Signaling Pathway
The M1, M3, and M5 subtypes of muscarinic acetylcholine receptors couple to Gq/11 proteins. Activation of these receptors by an agonist, such as acetylcholine, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes, forming the basis of a common HTS assay.
References
- 1. Discovery and development of a potent and highly selective small molecule muscarinic acetylcholine receptor subtype I (mAChR 1 or M1) antagonist in vitro and in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
preventing mAChR-IN-1 hydrochloride precipitation in media
Technical Support Center: mAChR-IN-1 Hydrochloride
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve consistent and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For this compound, the recommended solvent for creating a high-concentration primary stock solution is dimethyl sulfoxide (B87167) (DMSO). It is advisable to use a fresh, anhydrous grade of DMSO to prevent compound degradation that can be accelerated by moisture.
Q2: I observed precipitation immediately after adding my DMSO stock solution to the aqueous cell culture medium. What is causing this?
A2: This is a common issue known as solvent-shift precipitation. When a compound dissolved in a high concentration of an organic solvent like DMSO is rapidly diluted into an aqueous medium, its solubility can drop dramatically, causing it to fall out of solution. The aqueous solubility of the compound is a better predictor of its behavior in media than its solubility in pure DMSO.[1]
Q3: Can I pre-dissolve this compound directly in my cell culture medium or a buffer like PBS?
A3: Direct dissolution in aqueous solutions is generally not recommended for the initial stock preparation due to the compound's low aqueous solubility. However, if your experimental workflow requires this, it's crucial to first determine the compound's maximum solubility in your specific medium to avoid creating a supersaturated and unstable solution.
Q4: My media containing this compound appeared clear initially but became cloudy after several hours in the incubator. Why did this happen?
A4: Delayed precipitation can be caused by several factors. Changes in the media's pH over time due to cellular metabolism can alter the ionization state and solubility of the compound.[2][3] Additionally, interactions with salts, proteins (especially from fetal bovine serum), and other components in the media can lead to the formation of insoluble complexes.[2][4] Temperature changes can also affect solubility.
Q5: What is the maximum concentration of DMSO my cells can tolerate?
A5: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity. However, it is always best practice to perform a vehicle control experiment to confirm that the final DMSO concentration used does not affect your specific cell type or experimental endpoint.
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to diagnosing and solving precipitation issues with this compound.
Issue 1: Immediate Precipitation Upon Dilution
-
Question: My compound precipitates instantly when I add the DMSO stock to my pre-warmed media. How can I fix this?
-
Answer: This is likely due to the sharp decrease in solubility when shifting from an organic solvent to an aqueous environment.
-
Solution 1: Use an Intermediate Dilution Step. Instead of adding the high-concentration DMSO stock directly to the full volume of media, first create an intermediate dilution. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO. Then, add this 1 mM stock to your pre-warmed media.[2] This gradual reduction in solvent concentration can help keep the compound in solution.
-
Solution 2: Modify the Dilution Technique. Add the DMSO stock drop-wise to the pre-warmed media while gently vortexing or swirling.[2] This rapid mixing helps to disperse the compound quickly, preventing localized high concentrations that are prone to precipitation.
-
Solution 3: Reduce Final Concentration. The desired final concentration may exceed the compound's solubility limit in your specific cell culture medium. Perform a solubility test to determine the maximum achievable concentration under your experimental conditions.
-
Issue 2: Delayed Precipitation in the Incubator
-
Question: The media looked clear, but after 24 hours at 37°C, I see a fine white powder or crystalline structures in my wells. What should I do?
-
Answer: This suggests that the compound is unstable in the complex environment of the cell culture medium over time.
-
Solution 1: Incorporate a Surfactant or Solubilizing Agent. For challenging compounds, adding a small amount of a biocompatible surfactant like Tween-80 (e.g., final concentration of 0.01-0.1%) to the media can help maintain solubility.[5]
-
Solution 2: Test Different Media Formulations. Components in your media, such as certain salts or high concentrations of serum, may be interacting with the compound.[2][4] Try preparing the compound in media with a lower serum concentration (e.g., 2% instead of 10%) or in a different basal medium altogether to see if precipitation is reduced.
-
Solution 3: Prepare Freshly Before Use. Due to potential instability, it is best to prepare the final working solution of this compound immediately before adding it to the cells. Avoid storing the compound diluted in aqueous media for extended periods.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Solubility (mg/mL) | Molar Concentration (mM) | Observations |
| DMSO | ≥ 50 | ≥ 95.1 | Clear solution |
| Ethanol | ~10 | ~19.0 | Slight warming may be needed |
| Water | < 0.1 | < 0.19 | Insoluble |
| PBS (pH 7.4) | < 0.1 | < 0.19 | Insoluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details a two-step dilution method to minimize precipitation.
-
Preparation of 10 mM Primary Stock Solution:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Ensure complete dissolution by vortexing for 30 seconds. If necessary, briefly sonicate the vial in a water bath.[6]
-
Visually inspect the solution to ensure no particulates are present.
-
Aliquot the stock solution into small, single-use volumes and store at -80°C for long-term stability (up to 6 months).[6]
-
-
Preparation of 1 µM Final Working Solution in Cell Culture Medium:
-
Thaw a single aliquot of the 10 mM primary stock solution.
-
Pre-warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.
-
Step A (Intermediate Dilution): Prepare a 100 µM intermediate stock by diluting 1 µL of the 10 mM primary stock into 99 µL of complete cell culture medium. Mix thoroughly by pipetting.
-
Step B (Final Dilution): Add 10 µL of the 100 µM intermediate stock to 990 µL of pre-warmed complete medium to reach the final concentration of 1 µM.
-
Mix immediately by gentle inversion or swirling. Do not vortex vigorously, as this can cause proteins in the serum to denature.
-
Visually inspect the final working solution for clarity before adding it to your cells.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of composition of simulated intestinal media on the solubility of poorly soluble compounds investigated by design of experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing mAChR-IN-1 Hydrochloride Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vivo dosage of mAChR-IN-1 hydrochloride. The information is tailored for scientists and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in an in vivo study?
A1: Currently, there is no established optimal in vivo dose for this compound in published literature. However, based on its high potency as a muscarinic cholinergic receptor antagonist (IC50 of 17 nM), a cautious approach is recommended.[1][2] A pilot dose-response study is essential to determine the optimal dose for your specific animal model and experimental endpoint.
For initial studies in rodents, a starting dose range can be extrapolated from studies with other muscarinic antagonists. For instance, the non-selective antagonist scopolamine (B1681570) has been used at doses ranging from 10 to 100 µg/kg (i.p.) in rats to affect sign-tracking behavior.[3] Another selective M1 antagonist, VU0255035, was administered at 10 mg/kg (i.p.) in rats for studies on pilocarpine-induced seizures.[4] Given the high potency of this compound, a starting dose at the lower end of this range, or even below, is advisable. A suggested starting range for a pilot study could be 0.01 to 1 mg/kg.
Q2: How should I prepare this compound for in vivo administration?
A2: The solubility of this compound is a critical factor for in vivo studies. It is recommended to prepare fresh solutions for each experiment. A common method involves creating a stock solution in an organic solvent like DMSO, which is then further diluted in a vehicle suitable for animal administration.
Table 1: Recommended Vehicle Formulations for In Vivo Administration
| Formulation | Composition | Notes |
| Aqueous Suspension | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Suitable for intraperitoneal (i.p.) or oral (p.o.) administration. |
| Oil-based Solution | 10% DMSO, 90% Corn Oil | Can be used for subcutaneous (s.c.) or i.p. injection. May provide a slower release profile. |
Source: Adapted from manufacturer's recommendations.
Q3: What are the expected physiological effects of this compound administration?
A3: As a muscarinic antagonist, this compound is expected to block the effects of acetylcholine (B1216132) at muscarinic receptors. The physiological consequences can be widespread and depend on the dose and the specific receptor subtypes (M1-M5) it targets with highest affinity. Potential effects include:
-
Central Nervous System (CNS): Alterations in cognitive function, motor control, and arousal.
-
Peripheral Nervous System (PNS): Changes in heart rate, glandular secretions (e.g., saliva), and smooth muscle contraction in the gastrointestinal and urinary tracts.
Researchers should closely monitor animals for signs of anticholinergic effects, such as dry mouth, dilated pupils, tachycardia, and constipation, especially at higher doses.
Troubleshooting Guide
Problem 1: No observable effect at the initial doses.
-
Possible Cause: The administered dose is below the therapeutic window for the desired effect.
-
Troubleshooting Steps:
-
Increase the Dose: Gradually escalate the dose in subsequent cohorts of animals. A logarithmic dose escalation (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) is a common strategy in dose-finding studies.
-
Verify Compound Activity: Ensure the compound is active by testing it in an in vitro assay if possible.
-
Check Administration Route: The chosen route of administration may not provide adequate bioavailability. Consider alternative routes (e.g., intravenous for direct systemic exposure if feasible).
-
Assess Pharmacokinetics: If resources permit, conduct a preliminary pharmacokinetic study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile in your animal model.
-
Problem 2: Significant adverse effects are observed.
-
Possible Cause: The administered dose is too high and is causing systemic anticholinergic toxicity.
-
Troubleshooting Steps:
-
Reduce the Dose: Immediately lower the dose in subsequent experiments.
-
Monitor Vital Signs: Closely monitor heart rate, body temperature, and other relevant physiological parameters.
-
Refine the Dosing Regimen: Consider if a different dosing schedule (e.g., more frequent, smaller doses) might maintain efficacy while reducing toxicity.
-
Evaluate Subtype Selectivity: If the adverse effects are related to peripheral muscarinic receptor blockade, it may indicate a lack of selectivity of the compound for the intended CNS target.
-
Experimental Protocols
Protocol 1: Pilot Dose-Response Study for Efficacy
This protocol outlines a general procedure for determining the effective dose (ED50) of this compound for a specific behavioral or physiological endpoint.
-
Animal Model: Select the appropriate animal species and strain for your research question.
-
Group Allocation: Randomly assign animals to several groups (e.g., n=8-10 per group). Include a vehicle control group and at least 3-4 dose groups of this compound (e.g., 0.1, 1, 10 mg/kg).
-
Drug Preparation: Prepare fresh solutions of this compound and the vehicle on the day of the experiment.
-
Administration: Administer the compound or vehicle via the chosen route (e.g., i.p. injection).
-
Endpoint Measurement: At a predetermined time point post-administration (based on expected peak plasma concentration, if known, or a standardized time like 30 minutes), assess the desired experimental endpoint (e.g., performance in a cognitive task, reduction in seizure activity, change in a physiological parameter).
-
Data Analysis: Analyze the data to determine the dose-response relationship and calculate the ED50.
Protocol 2: Assessment of Motor and General Health Side Effects
This protocol is designed to be run in parallel with the efficacy study to assess potential adverse effects.
-
Observational Battery: Before and at regular intervals after drug administration, perform a systematic observation of the animals. This can include scoring for:
-
General activity levels (e.g., using an open-field test)
-
Motor coordination (e.g., using a rotarod test)
-
Presence of tremors, ataxia, or other abnormal movements
-
Autonomic signs (e.g., salivation, pupil size, piloerection)
-
-
Physiological Monitoring: If feasible, monitor physiological parameters such as heart rate, blood pressure, and body temperature.
-
Data Analysis: Compare the observations and measurements between the different dose groups and the vehicle control to identify any dose-dependent side effects.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a pilot in vivo dose-response study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Nicotinic and muscarinic acetylcholine receptor antagonism dose-dependently decreases sign- but not goal-tracking behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of a potent and highly selective small molecule muscarinic acetylcholine receptor subtype I (mAChR 1 or M1) antagonist in vitro and in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting off-target effects of mAChR-IN-1 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address potential off-target effects of mAChR-IN-1 (B1139293) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My experimental results with mAChR-IN-1 hydrochloride are inconsistent with known muscarinic receptor signaling. What could be the cause?
A1: Inconsistencies can arise from several factors. Firstly, this compound is a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist with an IC50 of 17 nM, but its selectivity across the five muscarinic receptor subtypes (M1-M5) is not well-documented in publicly available resources.[1][2][3] Your cellular system may express a different subtype than you assume, leading to unexpected pharmacology. Secondly, the observed effect might be due to off-target interactions with other receptors or kinases. It is crucial to validate the on-target activity and investigate potential off-target effects in your specific experimental setup.
Q2: I am observing a phenotype that cannot be explained by the blockade of muscarinic receptors. How can I determine if this is an off-target effect?
A2: The first step is to confirm that the phenotype is dose-dependent and reproducible. If so, you can employ several strategies to investigate potential off-target effects. A recommended approach is to use a structurally different mAChR antagonist with a known selectivity profile. If the phenotype persists with a different antagonist, it is less likely to be a target-specific effect. Additionally, you can perform counter-screening against a panel of receptors and kinases to identify potential off-target interactions. For a more in-depth analysis, consider global approaches like phospho-proteomics to identify signaling pathways affected by the compound.[4]
Q3: What are the typical off-target liabilities for muscarinic receptor antagonists?
Q4: How can I confirm that this compound is engaging its intended target in my cellular model?
A4: You can perform a cellular functional assay to confirm target engagement. For instance, if you are studying a Gq-coupled muscarinic receptor (M1, M3, M5), you can measure the inhibition of acetylcholine-induced calcium mobilization in the presence of increasing concentrations of this compound.[7] For Gi-coupled receptors (M2, M4), you can measure the reversal of agonist-induced inhibition of cAMP production.[7] These assays will allow you to determine the potency (IC50) of the compound in your specific cell system.
Troubleshooting Unexplained Phenotypes
When encountering an unexpected experimental outcome with this compound, a systematic approach can help to identify the root cause. The following logical diagram illustrates a troubleshooting workflow.
Caption: A logical diagram for troubleshooting unexpected phenotypes.
Quantitative Data Summary
Due to the limited publicly available data for this compound, a comprehensive table of on- and off-target activities cannot be provided. The only available quantitative data is its potent but non-specific IC50 value.
| Compound | Target | IC50 (nM) |
| This compound | mAChR | 17 |
This table will be updated as more data becomes available.
Key Experimental Protocols
To aid in the investigation of on- and off-target effects, detailed protocols for key experiments are provided below.
Radioligand Binding Assay for Muscarinic Receptors
This protocol is used to determine the binding affinity (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Atropine (B194438) (1 µM).
-
This compound stock solution.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-50 µ g/well .
-
Assay Setup: In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either vehicle, a dilution series of this compound, or atropine for non-specific binding.
-
Incubation: Add the membrane suspension to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.[1][8][9][10]
Caption: Workflow for a radioligand binding assay.
In Vitro Kinase Assay
This protocol is designed to test if this compound inhibits the activity of a specific kinase, which might be a suspected off-target.
Materials:
-
Purified active kinase.
-
Kinase-specific substrate (peptide or protein).
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
[γ-33P]-ATP.
-
This compound stock solution.
-
Phosphocellulose paper.
-
Wash buffer (e.g., 0.75% phosphoric acid).
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase assay buffer, the purified kinase, and the specific substrate.
-
Inhibitor Addition: Add either vehicle or a dilution series of this compound to the reaction mixtures.
-
Initiate Reaction: Start the kinase reaction by adding [γ-33P]-ATP. Incubate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop Reaction: Spot a portion of each reaction mixture onto phosphocellulose paper to stop the reaction.
-
Washing: Wash the phosphocellulose papers extensively with wash buffer to remove unincorporated [γ-33P]-ATP.
-
Counting: Place the washed papers in scintillation vials, add scintillation fluid, and measure the incorporated radioactivity.
-
Data Analysis: Determine the percentage of kinase inhibition at each concentration of this compound and calculate the IC50 value.[4][11][12]
Muscarinic Receptor Signaling Pathways
The five muscarinic acetylcholine receptor subtypes couple to different G proteins to initiate distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting experimental results.
Caption: Signaling pathways of muscarinic acetylcholine receptors.
References
- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound — TargetMol Chemicals [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and development of a potent and highly selective small molecule muscarinic acetylcholine receptor subtype I (mAChR 1 or M1) antagonist in vitro and in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. In vitro kinase assay [protocols.io]
- 12. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: mAChR-IN-1 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of mAChR-IN-1 hydrochloride in solution. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound has good solubility in DMSO.[1] It is sparingly soluble in water, requiring sonication and warming to 60°C to achieve a concentration of 1 mg/mL.[1] For in vivo studies, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline or corn oil can be used to achieve higher concentrations.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Prepared stock solutions of this compound should be stored under the following conditions to minimize degradation:
It is crucial to store the solutions in sealed containers, protected from moisture and light.[1]
Q3: How can I prevent degradation of this compound in solution?
A3: To prevent degradation, it is highly recommended to aliquot the stock solution into single-use volumes. This practice avoids repeated freeze-thaw cycles, which can accelerate the degradation of the compound.[1] Additionally, ensure solutions are stored protected from light.
Q4: Can I prepare aqueous solutions of this compound?
A4: Yes, but with caution. The solubility in water is limited (1 mg/mL) and requires heating and sonication.[1] If you prepare an aqueous stock solution, it is recommended to dilute it to the working concentration, sterilize it by filtering through a 0.22 μm filter, and use it promptly. Aqueous solutions are generally not recommended for long-term storage.
Solution Preparation and Stability Data
Quantitative data regarding the solubility and recommended storage of this compound are summarized below.
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 65 | 123.85 | Ultrasonic assistance may be needed. Use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] |
| Water | 1 | 1.91 | Requires ultrasonic assistance and heating to 60°C.[1] |
Table 2: Recommended Storage and Stability of Stock Solutions
| Storage Temperature | Recommended Duration | Storage Conditions |
| -80°C | Up to 6 months | Sealed, protected from moisture and light.[1] |
| -20°C | Up to 1 month | Sealed, protected from moisture and light.[1] |
Troubleshooting Guide
Issue 1: Precipitate observed in the solution after storage.
-
Possible Cause 1: Exceeded solubility limit. The concentration of this compound may be too high for the chosen solvent, especially at lower temperatures.
-
Solution: Gently warm the solution and sonicate to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution.
-
-
Possible Cause 2: Solvent hydration. If using DMSO, it may have absorbed moisture from the atmosphere, reducing the solubility of the compound.[1]
-
Solution: Use fresh, anhydrous DMSO for preparing new stock solutions.
-
-
Possible Cause 3: Degradation. Over time, the compound may degrade, leading to the formation of less soluble degradation products.
-
Solution: Prepare fresh stock solutions. Adhere to the recommended storage durations and conditions.
-
Issue 2: Inconsistent or lower than expected experimental results.
-
Possible Cause 1: Compound degradation due to improper storage. Repeated freeze-thaw cycles or extended storage at inappropriate temperatures can lead to a decrease in the effective concentration of the active compound.
-
Solution: Always aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[1] Prepare fresh solutions if the current stock is older than the recommended storage period.
-
-
Possible Cause 2: Incomplete dissolution. The compound may not be fully dissolved, leading to a lower actual concentration in your experiment.
-
Solution: Ensure complete dissolution by visual inspection. Use sonication or gentle warming as recommended, especially for aqueous solutions.[1]
-
Experimental Protocols
Protocol for Preparing a DMSO Stock Solution (e.g., 10 mM)
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the required amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for 10 mg of this compound, add 1.9054 mL of DMSO for a 10 mM solution).[1]
-
Vortex the solution until the compound is fully dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Visual Guides
Below are diagrams illustrating key workflows and concepts related to the handling of this compound.
Caption: Workflow for Preparation and Use of mAChR-IN-1 HCl Stock Solution.
Caption: Troubleshooting Guide for this compound Solutions.
References
Technical Support Center: Troubleshooting mAChR Antagonists in Behavioral Assays
Welcome to the technical support center for researchers utilizing muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists in behavioral assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges, ensure data integrity, and accurately interpret your results.
Frequently Asked Questions (FAQs)
Q1: My animals show hyperactivity after antagonist administration. How can I separate locomotor effects from cognitive effects?
A1: This is a critical and common issue, as non-selective antagonists like scopolamine (B1681570) can increase locomotor activity, confounding cognitive data.[1][2] The hyperactivity is thought to be mediated predominantly by the M4 receptor subtype.[3]
-
Solution 1: Dose-Response Analysis. Perform a dose-response study. Lower doses of scopolamine (e.g., <0.1 mg/kg) may impair attention and sensory discrimination with minimal impact on locomotion, while higher doses (>0.3 mg/kg) are often required for memory deficits but also induce hyperactivity.[1]
-
Solution 2: Locomotor Activity Monitoring. Always measure locomotor activity independently, for instance, in an open field test prior to the cognitive task. This allows you to select a dose that does not cause hyperactivity or to use locomotor activity as a covariate in your statistical analysis.
-
Solution 3: Use a More Selective Antagonist. If possible, consider using an antagonist with greater selectivity for M1 receptors, which are more closely associated with cognitive processes, to minimize the M4-mediated locomotor effects.[1]
Q2: How do I know if the observed behavioral effects are due to central nervous system (CNS) actions or peripheral side effects?
-
Solution: Use a Peripheral Control. The most effective control is to use a peripherally restricted antagonist, such as methylscopolamine (scopolamine methylbromide).[5] This quaternary ammonium (B1175870) compound does not readily cross the blood-brain barrier.[6] Administering methylscopolamine at doses equivalent to your primary antagonist allows you to isolate and subtract the behavioral effects of peripheral receptor blockade.[5][7]
Q3: I am using scopolamine to induce a memory deficit in the Novel Object Recognition (NOR) test. What is a standard dose and timing?
A3: A commonly used dose of scopolamine to induce memory impairment in mice and rats for the NOR test is 1 mg/kg , administered intraperitoneally (i.p.).[2]
-
Timing: The injection is typically given 30 minutes before the training (sample) phase of the test. This timing allows the drug to reach peak effect and interfere with memory acquisition and consolidation.[2][8]
Q4: My results with the same antagonist are inconsistent with published findings. What could be the cause?
A4: Discrepancies can arise from several factors:
-
Animal Strain and Age: Different rodent strains (e.g., C57BL/6J vs. BALB/c mice) can exhibit different sensitivities to cholinergic blockade.[9] Age is also a factor, with older animals sometimes showing a hyposensitivity to scopolamine.[10]
-
Procedural Differences: Minor variations in behavioral protocols (e.g., handling, habituation, inter-trial intervals, lighting conditions) can significantly impact outcomes.[11][12]
-
Drug Vehicle and Administration Route: Ensure the vehicle and route of administration match the cited literature, as these affect the pharmacokinetics of the antagonist.
-
Lack of Selectivity: Non-selective antagonists affect multiple receptor subtypes (M1-M5), and the net behavioral outcome depends on the complex interplay of these effects, which can vary by brain region and task demands.[13]
Troubleshooting Guide
Problem 1: No significant difference between antagonist-treated and control groups in a memory task.
-
Possible Cause 1: Insufficient Dose. The dose may be too low to induce a significant cognitive deficit.
-
Possible Cause 2: Task is Not Sensitive Enough. The behavioral task may not be sufficiently dependent on cholinergic signaling.
-
Possible Cause 3: Incorrect Timing of Administration. The drug may not have been at its peak effect during the critical phase of the task (e.g., acquisition, consolidation).
-
Solution: For scopolamine (i.p.), a pre-treatment time of 20-30 minutes is standard for targeting the acquisition phase.[3]
-
Problem 2: Animals in the antagonist group perform poorly in the cued (visible platform) trials of the Morris Water Maze.
-
Possible Cause: Sensory or Motor Impairment. This suggests the antagonist is affecting non-mnemonic functions required for the task, such as vision, motivation, or motor coordination.[1][13]
-
Solution 1: Analyze swimming speed and path length. If animals are hypoactive or exhibit erratic swimming patterns (e.g., excessive floating, thigmotaxis), the results from the hidden platform trials are likely confounded.
-
Solution 2: Use a peripheral antagonist control (e.g., methylscopolamine) to determine if peripheral side effects (like blurred vision from pupil dilation) are contributing.[5]
-
Solution 3: Lower the dose of the antagonist to a level that does not impair performance in the cued trial.
-
Problem 3: High variability within treatment groups.
-
Possible Cause 1: Insufficient Habituation. Stress from handling or the novelty of the testing environment can significantly impact behavior and increase variability.[12]
-
Possible Cause 2: Inconsistent Drug Administration. Variations in injection volume, site, or timing can lead to inconsistent drug effects.
-
Solution: Standardize all injection procedures. Ensure accurate dosing based on the most recent animal weights.
-
-
Possible Cause 3: Environmental Factors. Uncontrolled variables like noise, lighting, or olfactory cues can be distracting and increase data scatter.[11]
-
Solution: Maintain a consistent and controlled testing environment. Clean the apparatus thoroughly between animals to remove olfactory cues.[11]
-
Data & Protocols
Quantitative Data: Antagonist Binding Affinities
The following table summarizes the binding affinities (pKi values, where pKi = -log(Ki)) of common mAChR antagonists for the five human muscarinic receptor subtypes. Higher pKi values indicate higher binding affinity. Note that selectivity is often modest.
| Antagonist | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Selectivity Profile |
| Atropine | 8.9 - 9.2 | 8.9 - 9.1 | 9.0 - 9.2 | 8.8 - 9.0 | 8.8 - 9.0 | Non-selective |
| Scopolamine | 9.1 - 9.3 | 9.2 - 9.4 | 9.2 - 9.4 | 9.0 - 9.2 | 9.0 - 9.1 | Non-selective |
| N-Methylscopolamine | 8.8 - 9.0 | 8.9 - 9.2 | 8.9 - 9.1 | 8.7 - 8.9 | 8.7 - 8.9 | Non-selective, Peripherally restricted[16] |
| Pirenzepine (B46924) | 8.0 - 8.5 | 6.6 - 6.9 | 6.9 - 7.2 | 7.1 - 7.5 | 7.3 - 7.7 | M1-selective[13][17] |
| Telenzepine | 8.7 - 9.1 | 7.2 - 7.5 | 7.7 - 8.0 | 7.8 - 8.1 | 7.9 - 8.2 | M1-selective |
| (Note: pKi values are compiled from multiple sources and represent typical ranges.[4][10][13][17] Absolute values can vary based on experimental conditions.) |
Experimental Protocols
Protocol 1: Scopolamine-Induced Deficit in the Novel Object Recognition (NOR) Test (Mice)
-
Habituation (Days 1-2):
-
Handle each mouse for 1-2 minutes per day.
-
On Day 2, place each mouse in the empty testing arena (e.g., a 40x40x40 cm opaque box) for 5-10 minutes to explore freely.[12]
-
-
Training (Sample) Phase (Day 3):
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) or vehicle.[2]
-
Return the mouse to its home cage for a 30-minute uptake period.
-
Place the mouse in the arena, which now contains two identical objects (A1 and A2).
-
Allow the mouse to explore for 5-10 minutes. Record the time spent exploring each object. Exploration is defined as the nose pointing toward the object within a 2 cm distance.[18]
-
Return the mouse to its home cage.
-
-
Testing Phase (Day 3):
-
After a retention interval (e.g., 1 to 24 hours), place the mouse back into the arena.
-
The arena now contains one familiar object (A) and one novel object (B). The position of the novel object should be counterbalanced across animals.
-
Allow the mouse to explore for 5 minutes, recording the time spent exploring the familiar (T_fam) and novel (T_nov) objects.
-
-
Data Analysis:
-
Calculate a Discrimination Index (DI): DI = (T_nov - T_fam) / (T_nov + T_fam).
-
A DI significantly above zero indicates successful memory, while a DI near zero in the scopolamine group indicates amnesia.[2]
-
Protocol 2: Morris Water Maze (MWM) Spatial Learning Task (Rats)
-
Apparatus: A large circular pool (~1.5-2.0 m diameter) filled with opaque water (22 ± 1°C). A hidden escape platform (10-15 cm diameter) is submerged ~2 cm below the water surface. The room should have various prominent, distal visual cues.[18][19]
-
Pre-Training/Habituation (Day 1):
-
Place each rat in the pool for 60 seconds without the platform to habituate them to swimming.
-
Conduct 1-2 cued trials where the platform is visible (e.g., marked with a flag) to assess motivation, vision, and swimming ability.
-
-
Acquisition Training (Days 2-5):
-
Administer the mAChR antagonist or vehicle 30 minutes before the first trial of each day.
-
Conduct 4 trials per day with an inter-trial interval of 10-15 minutes.[18]
-
For each trial, place the rat in the water facing the wall at one of four quasi-random start positions (N, S, E, W).
-
Allow the rat to search for the hidden platform for a maximum of 60-90 seconds.[3]
-
If the rat finds the platform, allow it to remain there for 15-30 seconds. If it fails, gently guide it to the platform.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the rat in the pool for a single 60-second trial.
-
Record the time spent in the target quadrant (where the platform used to be). A significant preference for the target quadrant in control animals indicates spatial memory.
-
Protocol 3: Elevated Plus Maze (EPM) for Anxiety-Like Behavior (Mice)
-
Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.[11][20]
-
Habituation:
-
Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.[11]
-
-
Testing:
-
Administer the mAChR antagonist or vehicle 30 minutes prior to the test.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze freely for 5 minutes.[20]
-
Record the session with an overhead camera connected to a tracking software.
-
-
Data Analysis:
-
Key parameters are:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
-
Anxiolytic effects are indicated by an increase in the time spent and entries into the open arms. Anxiogenic effects are the opposite. Total distance moved can be used as a measure of overall locomotor activity.
-
Visualizations
Caption: Troubleshooting decision tree for unexpected results in behavioral assays.
Caption: General experimental workflow highlighting key control steps.
Caption: Simplified signaling pathway of mAChR antagonism.
References
- 1. Development of novel tasks for studying view-invariant object recognition in rodents: Sensitivity to scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaco-ethological analysis of agonistic behavior between resident and intruder mice: effect of anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scopolamine and methylscopolamine differentially affect fixed-consecutive-number performance of male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Integrating Behavioral and Molecular Approaches in Mouse - Advances in the Neuroscience of Addiction - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. Effects of intrahippocampal injections with methylscopolamine and neostigmine upon exploratory behaviour in two inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Behavioral Battery for Testing Candidate Analgesics in Mice. I. Validation with Positive and Negative Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective antagonism by pirenzepine and N-methyl-scopolamine on muscarinic receptor subtypes of the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 19. queensu.ca [queensu.ca]
- 20. protocols.io [protocols.io]
Technical Support Center: mAChR-IN-1 Hydrochloride Animal Model Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mAChR-IN-1 hydrochloride in animal models.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with an IC50 of 17 nM.[1] As an antagonist, it blocks the binding of the endogenous neurotransmitter, acetylcholine, to these receptors, thereby inhibiting their downstream signaling. Muscarinic receptors are G protein-coupled receptors involved in a wide range of physiological processes in the central and peripheral nervous systems.
2. What are the recommended storage conditions for this compound?
For optimal stability, this compound powder should be stored at 4°C, sealed away from moisture and light.[1][2] Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
3. What is the solubility of this compound in common solvents?
The solubility of this compound varies depending on the solvent. It is highly soluble in DMSO (65 mg/mL), but has limited solubility in water (1 mg/mL), requiring sonication and warming to 60°C to dissolve.[1][2] For in vivo applications, specific vehicle formulations are necessary to achieve desired concentrations.
Troubleshooting In Vivo Delivery
Issue 1: Precipitation of this compound in aqueous solutions.
-
Question: I'm trying to dissolve this compound in saline for intraperitoneal injection, but it's not dissolving and is precipitating out. What should I do?
-
Answer: this compound has low solubility in aqueous solutions like saline. Direct dissolution in saline is not recommended. To achieve a clear solution suitable for in vivo administration, co-solvents and specific vehicle formulations are required. If you observe precipitation during preparation, gentle heating and sonication may aid in dissolution.[2]
Issue 2: Choosing the right vehicle for in vivo administration.
-
Question: What is a suitable vehicle for administering this compound to mice/rats?
-
Answer: A common approach for compounds with low aqueous solubility is to first dissolve the compound in a small amount of an organic solvent like DMSO, and then dilute it with a vehicle suitable for injection. It is crucial to keep the final concentration of DMSO low to avoid toxicity.
Recommended Vehicle Formulations:
-
Protocol 1: A tri-solvent system can be effective. For example, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to yield a clear solution with a solubility of at least 2.17 mg/mL.[2]
-
Protocol 2: For improved solubility and stability, a formulation with cyclodextrins can be used. A solution of 10% DMSO in 90% (20% SBE-β-CD in Saline) has also been reported to achieve a clear solution with a solubility of at least 2.17 mg/mL.[2]
-
Protocol 3: For oral administration or specific experimental needs, an oil-based vehicle can be used. A solution of 10% DMSO in 90% Corn Oil can achieve a clear solution with a solubility of at least 2.17 mg/mL.[2]
-
Issue 3: Potential for blood-brain barrier penetration.
-
Question: Will this compound cross the blood-brain barrier (BBB) to have effects in the central nervous system?
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 65 mg/mL (123.85 mM) | Requires sonication. Use newly opened DMSO as it is hygroscopic.[1][2] |
| Water | 1 mg/mL (1.91 mM) | Requires sonication and warming to 60°C.[1][2] |
Table 2: In Vivo Vehicle Formulations for this compound
| Vehicle Composition | Achievable Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.17 mg/mL |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.17 mg/mL |
| 10% DMSO, 90% Corn Oil | ≥ 2.17 mg/mL |
Experimental Protocols
While specific in vivo protocols for this compound were not found in the search results, the following general protocol for administering a muscarinic antagonist in a rodent model can be adapted. This protocol is based on common practices for similar compounds.
Protocol: Intraperitoneal (i.p.) Administration of a Muscarinic Antagonist in Mice
-
Preparation of Dosing Solution:
-
Based on the desired final concentration and the solubility data, prepare the vehicle solution. For example, to prepare the 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle:
-
For a 1 mL final volume, mix 100 µL DMSO, 400 µL PEG300, 50 µL Tween-80, and 450 µL saline.
-
-
Weigh the required amount of this compound and dissolve it in the DMSO component first.
-
Gradually add the other components of the vehicle while vortexing or sonicating to ensure a clear solution.
-
If using water as a component, it is recommended to filter sterilize the final solution using a 0.22 µm filter before use.[1][2]
-
-
Animal Dosing:
-
Handle the animals according to approved institutional animal care and use committee (IACUC) protocols.
-
Gently restrain the mouse.
-
Administer the prepared solution via intraperitoneal injection. The injection volume should be appropriate for the size of the animal (typically 5-10 mL/kg).
-
-
Post-Administration Monitoring:
-
Observe the animals for any signs of distress or adverse effects.
-
Proceed with the planned behavioral or physiological experiments at the appropriate time point post-injection.
-
Visualizations
Signaling Pathways
Muscarinic acetylcholine receptors are coupled to different G proteins, leading to distinct downstream signaling cascades. As an antagonist, this compound will block these pathways.
Caption: Gq-coupled mAChR signaling pathway blocked by this compound.
Caption: Gi-coupled mAChR signaling pathway blocked by this compound.
Experimental Workflow
References
Technical Support Center: In Vivo Use of mAChR-IN-1 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of mAChR-IN-1 hydrochloride during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] These receptors are G protein-coupled receptors involved in the parasympathetic nervous system, which regulates a wide range of bodily functions.[2] By blocking the binding of the neurotransmitter acetylcholine to these receptors, this compound inhibits parasympathetic nerve responses.[1][2] This can lead to a variety of effects, including changes in heart rate, smooth muscle contraction, and glandular secretions.[2]
Q2: What are the potential toxicities associated with this compound?
The toxicities of this compound are primarily related to its anticholinergic activity.[3] These effects are a result of the blockade of muscarinic receptors in various organs.[2] Key areas of potential toxicity include:
-
Cardiovascular System: Tachycardia (increased heart rate) is a common effect due to the blockade of M2 receptors in the heart.[2]
-
Central Nervous System (CNS): Depending on the dose and its ability to cross the blood-brain barrier, CNS effects can range from sedation and amnesia to excitement and hallucinations.[4]
-
Gastrointestinal (GI) System: Inhibition of smooth muscle contraction and glandular secretions can lead to decreased GI motility, constipation, and dry mouth.[3]
-
Other Anticholinergic Effects: Blurred vision, urinary retention, and dry skin can also occur.[3] The constellation of these symptoms is often referred to as the anticholinergic toxidrome.[4]
Q3: How can I prepare this compound for in vivo administration?
This compound is a hydrophobic compound, which can present challenges for in vivo formulation. Here are some suggested vehicle formulations:
| Vehicle Composition | Notes |
| 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline | A common vehicle for hydrophobic compounds. Ensure complete dissolution. |
| 10% DMSO, 90% Corn Oil | Suitable for oral or subcutaneous administration. May have slower absorption. |
| Aqueous solution with cyclodextrin | Cyclodextrins can encapsulate hydrophobic drugs to improve aqueous solubility. |
Important Considerations:
-
Always prepare formulations fresh on the day of the experiment.
-
Ensure the final solution is clear and free of precipitates. Gentle warming or sonication may be required.
-
Administer a vehicle-only control group in all experiments to account for any effects of the formulation itself.
Troubleshooting Guides
Problem 1: Unexpected Animal Mortality or Severe Adverse Events at Low Doses
| Possible Cause | Troubleshooting Step |
| Incorrect Dosing Calculation | Double-check all calculations for dose, concentration, and injection volume. |
| Formulation Issues | Ensure the compound is fully dissolved. Precipitation can lead to inaccurate dosing and potential embolism if administered intravenously. Consider an alternative vehicle. |
| Hypersensitivity of Animal Strain | Some strains of mice or rats may be more sensitive to anticholinergic effects. Review literature for strain-specific responses or conduct a small pilot study in the selected strain. |
| Rapid Intravenous Injection | A rapid IV bolus can lead to acute cardiovascular toxicity. Administer the dose slowly over several minutes or consider a different route of administration (e.g., intraperitoneal, subcutaneous, or oral). |
Problem 2: Difficulty in Determining the Maximum Tolerated Dose (MTD)
| Possible Cause | Troubleshooting Step |
| Dose Selection Too High or Too Low | Start with a wider range of doses in your initial MTD study. A common approach is to use a dose-doubling strategy (e.g., 5, 10, 20, 40, 80 mg/kg).[5] |
| Insufficient Observation Period | Some toxicities may have a delayed onset. Extend the observation period to at least 24-48 hours post-dosing, with continued monitoring for several days. |
| Subtle Signs of Toxicity are Being Missed | Utilize a standardized observational checklist to systematically assess for a range of potential adverse effects. |
Experimental Protocols
Protocol 1: Dose-Range Finding Study in Mice
This protocol is designed to determine the maximum tolerated dose (MTD) of this compound.
Materials:
-
This compound
-
Appropriate vehicle
-
Male or female mice (e.g., C57BL/6), 8-10 weeks old
-
Standard animal observation cages
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Group Allocation: Randomly assign mice to groups of 3-5 animals per dose level. Include a vehicle control group.
-
Dose Preparation: Prepare fresh formulations of this compound at the desired concentrations.
-
Dose Administration: Administer a single dose of the compound or vehicle via the intended experimental route (e.g., intraperitoneal injection).
-
Observation:
-
Continuously observe animals for the first hour post-dosing.
-
Conduct detailed observations at 1, 4, 8, and 24 hours post-dosing using an observational checklist (see below).
-
Record body weights daily for 7 days.
-
Monitor for any signs of mortality for at least 7 days.
-
-
MTD Determination: The MTD is the highest dose that does not cause mortality, significant body weight loss (>15-20%), or severe clinical signs of toxicity.[5]
Observational Checklist for Anticholinergic Toxicity in Mice:
| Category | Parameter to Observe | Scoring (Example) |
| General Appearance | Piloerection, posture, grooming | 0=Normal, 1=Mild, 2=Moderate, 3=Severe |
| Behavioral | Spontaneous activity, response to stimuli, gait abnormalities (ataxia) | 0=Normal, 1=Mild, 2=Moderate, 3=Severe |
| Autonomic | Salivation (dry mouth), urination, defecation, pupil dilation | 0=Normal, 1=Mild, 2=Moderate, 3=Severe |
| CNS | Tremors, convulsions, sedation, excitation | 0=Absent, 1=Present |
Protocol 2: Cardiovascular Toxicity Assessment in Rodents
This protocol provides a basic framework for assessing the cardiovascular effects of this compound using electrocardiography (ECG).
Materials:
-
Rodent ECG recording system (implantable telemetry or non-invasive systems are available)[6][7]
-
Anesthesia (e.g., isoflurane) if using non-implanted systems
-
Data acquisition and analysis software
Procedure:
-
Animal Preparation: For telemetry systems, surgically implant the device and allow for a recovery period. For non-invasive systems, anesthetize the animal and place the ECG electrodes in the appropriate configuration.
-
Baseline Recording: Record a stable baseline ECG for at least 15-30 minutes before drug administration.
-
Drug Administration: Administer this compound at the desired dose(s).
-
Post-Dose Recording: Continuously record the ECG for a predefined period (e.g., 1-4 hours) after dosing.
-
Data Analysis: Analyze the ECG data for changes in the following parameters compared to baseline:
-
Heart Rate (HR)
-
PR interval
-
QRS duration
-
QT interval (corrected for heart rate, e.g., using Bazett's formula for humans, though rodent-specific formulas are preferred)
-
Presence of arrhythmias
-
| Parameter | Expected Effect of mAChR Antagonist | Potential Toxicity Indicated |
| Heart Rate | Increase (Tachycardia) | Excessive or sustained tachycardia |
| PR Interval | Decrease | Atrioventricular conduction abnormalities |
| QTc Interval | Potential for prolongation | Increased risk of ventricular arrhythmias |
Protocol 3: Central Nervous System Toxicity Assessment in Mice
This protocol utilizes a Functional Observational Battery (FOB) to assess potential CNS effects.[8][9][10]
Materials:
-
Open field arena
-
Grip strength meter
-
Tail-flick or hot plate apparatus for sensory function
-
Rotarod apparatus for motor coordination
Procedure:
-
Baseline Assessment: Conduct a baseline FOB on all animals before the start of the study.
-
Drug Administration: Administer this compound or vehicle.
-
FOB Testing: At various time points post-dosing (e.g., 30 min, 1 hr, 4 hr), perform the following assessments:
-
Home Cage Observations: Note posture, activity level, and any unusual behaviors.
-
Open Field Assessment: Observe locomotor activity, rearing, grooming, and any abnormal movements (e.g., stereotypes, ataxia).
-
Neuromuscular Function: Measure forelimb and hindlimb grip strength. Assess motor coordination using the rotarod test.
-
Sensory Function: Evaluate response to thermal stimuli using the tail-flick or hot plate test.
-
Autonomic Function: Observe pupil size, salivation, and urination.
-
Protocol 4: Gastrointestinal Motility Assessment in Mice (Charcoal Meal Test)
This protocol measures the effect of this compound on gastrointestinal transit.[11][12][13]
Materials:
-
Charcoal meal (e.g., 5% activated charcoal in 10% gum acacia)
-
Oral gavage needles
Procedure:
-
Fasting: Fast mice for 3-6 hours before the experiment, with free access to water.[12]
-
Drug Administration: Administer this compound or vehicle at the desired dose and route.
-
Charcoal Meal Administration: At a specified time after drug administration (e.g., 30 minutes), administer a fixed volume of the charcoal meal (e.g., 0.1 mL/10 g body weight) via oral gavage.
-
Euthanasia and Dissection: At a predetermined time after the charcoal meal (e.g., 20-30 minutes), humanely euthanize the mice.
-
Measurement: Carefully dissect the entire small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
Calculation:
-
Intestinal Transit (%) = (Distance traveled by charcoal / Total length of small intestine) x 100
-
| Treatment Group | Expected Outcome |
| Vehicle Control | Normal intestinal transit |
| This compound | Decreased intestinal transit |
Visualizations
Caption: Experimental workflow for in vivo toxicity assessment.
Caption: mAChR antagonist mechanism of action.
References
- 1. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 3. What are mAChRs antagonists and how do they work? [synapse.patsnap.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. How can ECG recording in rats be more profitable for preclinical research? - Etisense [etisense.com]
- 7. scienceopen.com [scienceopen.com]
- 8. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mds-usa.com [mds-usa.com]
- 10. CNS Adverse Effects: From Functional Observation Battery/Irwin Tests to Electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijper.org [ijper.org]
- 12. Protocol to refine intestinal motility test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Validating mAChR-IN-1 Hydrochloride Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the activity of mAChR-IN-1 hydrochloride in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] As an antagonist, it binds to mAChRs but does not activate them, thereby blocking the binding and subsequent signaling of the endogenous agonist, acetylcholine (ACh), and other muscarinic agonists.
Q2: Which mAChR subtypes are targeted by this compound?
A2: this compound is described as a potent muscarinic cholinergic receptor antagonist with an IC50 of 17 nM, suggesting broad activity against mAChR subtypes.[1] Muscarinic receptors are classified into five subtypes (M1-M5).[2][3] To determine the specific subtype activity in your cell line, further characterization with subtype-selective antagonists would be necessary.
Q3: What are the downstream signaling pathways affected by this compound?
A3: By blocking mAChR activation, this compound will inhibit the downstream signaling cascades associated with the specific mAChR subtypes expressed in your cell line.
-
M1, M3, and M5 receptors are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[2][3][4][5]
-
M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][4]
Q4: How do I confirm that my new cell line expresses functional muscarinic receptors?
A4: Before testing this compound, you must validate the expression and functionality of mAChRs in your chosen cell line.
-
Expression Analysis: Confirm the presence of mAChR subtypes at the mRNA level using RT-qPCR or at the protein level using Western blotting or flow cytometry.[6]
-
Functional Assays: Demonstrate a functional response to a known mAChR agonist (e.g., carbachol, acetylcholine). A calcium mobilization assay is suitable for cell lines expressing M1, M3, or M5 receptors.[7] A cAMP assay can be used for cells expressing M2 or M4 receptors.[7]
Experimental Protocols
Protocol 1: Characterization of mAChR Expression by RT-qPCR
This protocol outlines the steps to determine which mAChR subtypes are expressed in your cell line at the mRNA level.
-
RNA Extraction: Isolate total RNA from your cell line using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using subtype-specific primers for M1-M5 mAChRs. Include appropriate housekeeping genes for normalization.
-
Data Analysis: Analyze the relative expression levels of each mAChR subtype.
Protocol 2: Calcium Mobilization Assay for Validating Antagonist Activity
This protocol is designed to determine the IC50 value of this compound in a cell line expressing Gq-coupled mAChRs (M1, M3, or M5).
-
Cell Seeding: Seed the cells into a 96-well or 384-well black, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer. Also, prepare a solution of a suitable mAChR agonist (e.g., carbachol) at a concentration that elicits a submaximal response (EC80 is often used).
-
Antagonist Incubation: Add the diluted this compound to the wells and incubate for a predetermined time (e.g., 20 minutes) at room temperature, protected from light.[6]
-
Agonist Stimulation and Signal Measurement: Using a fluorescence plate reader (e.g., FLIPR®), measure the baseline fluorescence. Then, add the agonist to all wells and immediately begin kinetic measurement of the fluorescence signal.[8]
-
Data Analysis: The response is measured as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No response to muscarinic agonist. | Low or no expression of the target mAChR subtype. | Confirm receptor expression using RT-qPCR or Western blot.[6] Consider using a cell line with known high expression of the target receptor. |
| Non-viable cells. | Check cell viability using a trypan blue exclusion assay or a commercial viability kit. | |
| Inactive agonist. | Use a fresh, validated stock of the agonist. | |
| High background fluorescence in calcium assay. | Dye leakage or cell death. | Optimize dye loading conditions (concentration, time, temperature). Ensure cells are healthy. Use a wash-free dye kit if available.[3] |
| Autofluorescence of the compound. | Run a control plate with the compound but without cells to check for autofluorescence. | |
| Inconsistent or variable antagonist effect. | Inconsistent cell numbers per well. | Ensure a homogenous cell suspension and use a multichannel pipette or automated dispenser for cell seeding. |
| Edge effects on the plate. | Avoid using the outer wells of the plate or fill them with sterile buffer to maintain humidity. | |
| Compound precipitation. | Check the solubility of this compound in your assay buffer. The final DMSO concentration should typically be below 0.1%.[6] | |
| Calculated IC50 value is significantly different from the expected value (17 nM). | Different cell line and receptor expression levels. | The IC50 value can vary between cell lines due to differences in receptor density and signaling efficiency.[6][9] |
| Agonist concentration is too high. | In a competitive antagonist assay, a higher agonist concentration will shift the antagonist IC50 to the right. Use a consistent EC80 concentration of the agonist. | |
| Assay conditions. | Differences in incubation times, temperature, and buffer composition can affect the apparent potency of the antagonist. |
Quantitative Data
The potency of this compound is characterized by its half-maximal inhibitory concentration (IC50).
| Compound | Parameter | Value | Cell Line | Assay Type |
| This compound | IC50 | 17 nM[1] | Not Specified | Muscarinic Cholinergic Receptor Assay |
| User Data | IC50 | User-determined | [Specify your cell line] | [Specify your assay] |
Visualizations
Caption: Experimental workflow for validating this compound in a new cell line.
Caption: Inhibition of the Gq-coupled mAChR signaling pathway by this compound.
Caption: A logical troubleshooting workflow for unexpected results in an antagonist assay.
References
- 1. bu.edu [bu.edu]
- 2. Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hi-Affi™ GPCR Stable Cell Lines for Antibody Function Study - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with mAChR-IN-1 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with mAChR-IN-1 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Its primary mechanism of action is to block the binding of the endogenous neurotransmitter, acetylcholine, to these receptors, thereby inhibiting their activation. Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological functions in the central and peripheral nervous systems.[3]
Q2: What is the reported potency of this compound?
This compound is reported to be a potent mAChR antagonist with an IC50 of 17 nM.[1] However, detailed public data on its selectivity across the five muscarinic receptor subtypes (M1-M5) is limited. Understanding the subtype selectivity is crucial for interpreting experimental results, as each subtype can trigger different signaling pathways.
Q3: What are the common applications of this compound in research?
As a muscarinic antagonist, this compound is a valuable tool for studying the roles of muscarinic receptors in various physiological and pathological processes. This includes research in areas such as neuroscience (e.g., learning, memory, and motor control), respiratory pharmacology, and cardiovascular studies.[4]
Q4: How should I prepare and store this compound?
-
Stock Solutions: For long-term storage, it is recommended to store the solid compound at -20°C for up to 1 year or at -80°C for up to 2 years.[5] Stock solutions in DMSO can also be stored at -80°C for up to 2 years.[5]
-
Working Solutions: For in vivo experiments, it is recommended to prepare fresh solutions daily.[1] A common vehicle for in vivo administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting Guide
Issue 1: Unexpected or Inconsistent Experimental Results
Potential Cause 1: Off-Target Effects
-
Explanation: While this compound is a potent mAChR antagonist, its full selectivity profile across all five muscarinic subtypes (M1-M5) is not widely published. The observed effect, or lack thereof, could be due to interactions with an unintended muscarinic receptor subtype or another unrelated receptor. The high conservation of the acetylcholine binding site across mAChR subtypes makes achieving high selectivity challenging.
-
Troubleshooting Steps:
-
Review the Literature: Search for any published data on the selectivity of this compound or structurally similar compounds.
-
Use Control Compounds: Include well-characterized, subtype-selective mAChR antagonists in your experiments to help dissect the involvement of specific receptor subtypes.
-
Orthogonal Assays: Employ different assay formats to confirm your findings. For example, complement a functional assay with a radioligand binding assay.
-
Potential Cause 2: Ligand Bias
-
Explanation: Some GPCR ligands can exhibit "ligand bias," meaning they preferentially activate one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways). It is possible that this compound acts as a biased antagonist.
-
Troubleshooting Steps:
-
Profile Multiple Signaling Pathways: Investigate the effect of the compound on different downstream signaling events, such as calcium mobilization, cAMP accumulation, and β-arrestin recruitment.
-
Potential Cause 3: Experimental Variability
-
Explanation: Inconsistent results can arise from variations in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure consistent cell passage numbers, reagent preparation, and incubation times.
-
Control for Vehicle Effects: The vehicle used to dissolve this compound (e.g., DMSO) can have its own biological effects. Always include a vehicle-only control group.
-
Issue 2: Lower than Expected Potency or Lack of Efficacy
Potential Cause 1: Poor Solubility
-
Explanation: If this compound is not fully dissolved, its effective concentration in the assay will be lower than intended.
-
Troubleshooting Steps:
-
Confirm Solubility: Visually inspect your solutions for any precipitate.
-
Optimize Dissolution: As recommended for in vivo solutions, gentle warming or sonication may aid in dissolving the compound.[1]
-
Use Fresh Solutions: Prepare working solutions fresh for each experiment to avoid precipitation over time.
-
Potential Cause 2: Compound Degradation
-
Explanation: Improper storage or handling can lead to the degradation of the compound.
-
Troubleshooting Steps:
-
Follow Storage Guidelines: Store the compound and its stock solutions at the recommended temperatures.[1]
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freezing and thawing.
-
Potential Cause 3: Low Receptor Expression
-
Explanation: The cell line or tissue preparation used may not express the target muscarinic receptor at a high enough level to produce a measurable response.
-
Troubleshooting Steps:
-
Verify Receptor Expression: Use techniques like qPCR, Western blotting, or radioligand binding to confirm the presence of the target receptor.
-
Use a Different System: Consider using a cell line that overexpresses the specific muscarinic receptor subtype of interest.
-
Quantitative Data Summary
While a detailed selectivity profile for this compound is not publicly available, the following table illustrates how such data would be presented. Researchers should aim to generate or find similar data for the compounds they are working with.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) |
| M1 | Data not available | Data not available |
| M2 | Data not available | Data not available |
| M3 | Data not available | Data not available |
| M4 | Data not available | Data not available |
| M5 | Data not available | Data not available |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol is designed to measure the ability of this compound to antagonize agonist-induced calcium mobilization in cells expressing a Gq-coupled muscarinic receptor (e.g., M1, M3, M5).
Materials:
-
Cells expressing the muscarinic receptor of interest (e.g., CHO-K1 or HEK293 cells)
-
Black-walled, clear-bottom 96-well or 384-well microplates
-
Culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Muscarinic receptor agonist (e.g., carbachol, acetylcholine)
-
This compound
-
Fluorescent imaging plate reader (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed cells into the microplates at an appropriate density and allow them to attach and grow overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation and Signal Reading: Place the plate in the fluorescent imaging plate reader. Add a fixed concentration of the muscarinic agonist (typically the EC80 concentration) to all wells and immediately begin measuring fluorescence intensity over time.
-
Data Analysis: Determine the inhibitory effect of this compound by measuring the reduction in the agonist-induced fluorescence signal. Calculate the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Radioligand Binding Assay
This protocol is for a competitive binding assay to determine the affinity (Ki) of this compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes or tissue homogenates expressing the muscarinic receptor of interest
-
Radioligand specific for muscarinic receptors (e.g., [3H]-N-methylscopolamine, [3H]-NMS)
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of atropine)
-
96-well filter plates and a vacuum filtration manifold
-
Scintillation fluid and a scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using the vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Fit the data to a competition binding curve to determine the IC50, from which the Ki value can be calculated using the Cheng-Prusoff equation.
Visualizations
Caption: Gq-coupled muscarinic receptor signaling pathway and point of inhibition by mAChR-IN-1.
Caption: Gi-coupled muscarinic receptor signaling pathway and point of inhibition by mAChR-IN-1.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. Discovery of the First Highly M5-Preferring Muscarinic Acetylcholine Receptor Ligand, an M5 Positive Allosteric Modulator Derived from a Series of 5-Trifluoromethoxy N-Benzyl Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of a potent and highly selective small molecule muscarinic acetylcholine receptor subtype I (mAChR 1 or M1) antagonist in vitro and in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing mAChR-IN-1 Hydrochloride Solubility
For researchers and drug development professionals utilizing mAChR-IN-1 hydrochloride, achieving optimal solubility is paramount for reliable and reproducible experimental results. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the dissolution of this potent muscarinic acetylcholine (B1216132) receptor antagonist.
Troubleshooting Guide: Common Solubility Issues
Issue 1: Precipitate formation when diluting a DMSO stock solution into aqueous media.
-
Possible Cause: This phenomenon, often termed "crashing out," occurs when a compound that is highly soluble in a concentrated organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower.
-
Troubleshooting Steps:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your experimental medium to minimize solvent-induced precipitation and potential cellular toxicity.[1]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise dilution of your DMSO stock in the aqueous buffer or media.
-
Gentle Warming: Pre-warming the aqueous medium to 37°C may enhance the solubility of this compound. However, prolonged heating should be avoided to prevent compound degradation.[1][2]
-
Ensure Rapid Mixing: Immediately after adding the compound, vortex or mix the solution thoroughly to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.[1]
-
Issue 2: The compound does not fully dissolve in the initial solvent.
-
Possible Cause: The compound may require additional energy to overcome lattice forces and dissolve completely, or the solvent may be contaminated with water, which can reduce the solubility of hydrophobic compounds.[3]
-
Troubleshooting Steps:
-
Sonication: Use a bath sonicator for 10-15 minute intervals to aid in the dissolution process by breaking down compound aggregates.[1][2]
-
Gentle Heating: Warming the solution in a water bath (e.g., 37-50°C) can increase the rate of dissolution.[2] One vendor suggests that for aqueous solutions of this compound, warming to 60°C may be necessary to achieve a 1 mg/mL concentration.[4][5]
-
Use High-Purity Anhydrous Solvent: Ensure that your DMSO or other organic solvents are of high purity and free from water contamination.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[4][5] It is reported to be soluble in DMSO at a concentration of 65 mg/mL (123.85 mM).[5] For aqueous solutions, a solubility of 1 mg/mL (1.91 mM) has been reported, though this may require sonication and heating.[4][5]
Q2: How does pH affect the solubility of this compound?
A2: As a hydrochloride salt of a likely basic compound, the aqueous solubility of this compound is expected to be pH-dependent. Generally, weakly basic compounds are more soluble in acidic conditions (lower pH) where they are protonated and exist in a more polar, charged form.[6] As the pH increases and becomes more basic, the compound may become deprotonated, leading to a decrease in aqueous solubility.
Q3: What is the best way to store this compound solutions?
A3: For long-term storage, it is recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[7] Store DMSO stock solutions at -20°C or -80°C.[4] One supplier suggests that in solvent, the compound is stable for 6 months at -80°C and 1 month at -20°C.[4][5]
Q4: Can I use co-solvents to improve the solubility of this compound for in vivo studies?
A4: Yes, for in vivo applications where DMSO may not be suitable, co-solvents can be employed. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[4] For example, a clear solution of at least 2.17 mg/mL was achieved with a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
Quantitative Solubility Data
| Solvent | Reported Solubility | Molar Concentration | Notes |
| DMSO | 65 mg/mL[5] | 123.85 mM | May require sonication. Use of hygroscopic DMSO can impact solubility.[5] |
| Water | 1 mg/mL[4][5] | 1.91 mM | Requires sonication and heating to 60°C.[4][5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.17 mg/mL[4] | ≥ 4.13 mM | Clear solution.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.17 mg/mL[4] | ≥ 4.13 mM | Clear solution.[4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.17 mg/mL[4] | ≥ 4.13 mM | Clear solution.[4] |
Experimental Protocol: Determining the Optimal pH for this compound Solubility
This protocol outlines a method to determine the pH-dependent solubility profile of this compound using the shake-flask method.[8]
Materials:
-
This compound powder
-
Series of aqueous buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers)
-
Microcentrifuge tubes or glass vials
-
Orbital shaker or rotator
-
pH meter
-
Analytical balance
-
Spectrophotometer or HPLC for concentration analysis
-
0.22 µm syringe filters
Procedure:
-
Buffer Preparation: Prepare a series of buffers at desired pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Compound Addition: Add an excess amount of this compound powder to a known volume of each buffer in separate vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
pH Measurement: After equilibration, measure and record the final pH of each buffer solution.
-
Sample Collection and Filtration: Carefully withdraw a sample of the supernatant from each vial and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Concentration Analysis: Determine the concentration of the dissolved this compound in each filtered sample using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the measured solubility (concentration) as a function of the final measured pH to generate a pH-solubility profile.
Visualizing Experimental Workflows and Signaling Pathways
To further aid researchers, the following diagrams illustrate the experimental workflow for determining optimal pH and the muscarinic acetylcholine receptor signaling pathway.
Caption: Workflow for determining the pH-dependent solubility of this compound.
Caption: Simplified Gq-coupled muscarinic acetylcholine receptor signaling pathway.[9][10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 11. Muscarinic_acetylcholine_receptor [bionity.com]
avoiding vehicle effects in mAChR-IN-1 hydrochloride experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing mAChR-IN-1 hydrochloride, with a specific focus on mitigating confounding effects from experimental vehicles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] It functions by competitively blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), to these receptors, thereby inhibiting their activation and downstream signaling.[1] mAChRs are G protein-coupled receptors (GPCRs) that are crucial in mediating a wide range of physiological functions in both the central and peripheral nervous systems.
Q2: Why is a vehicle necessary for administering this compound, and what are the common vehicles used?
A2: Like many small molecule inhibitors, this compound has limited solubility in aqueous solutions. A vehicle, which is an inert solvent or carrier, is required to dissolve the compound and ensure its effective delivery to the biological system being studied, whether in vitro or in vivo. The choice of vehicle is critical as it can influence the compound's solubility, stability, and bioavailability. Common vehicles for in vitro studies include dimethyl sulfoxide (B87167) (DMSO) and sterile water, while in vivo studies often employ multi-component systems such as a mixture of DMSO, polyethylene (B3416737) glycol 300 (PEG300), Tween-80, and saline.
Q3: What are the potential off-target effects of commonly used vehicles like DMSO, PEG300, and Tween-80?
A3: While often considered inert, vehicle components can have their own biological effects that may confound experimental results. It is crucial to be aware of these potential effects and to use appropriate controls.
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful solvent but can have significant biological effects. Even at low concentrations, it has been shown to alter cell signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. It can also induce changes in the epigenetic landscape, affect cellular differentiation, and modulate the activity of various ion channels.[3][4][5][6]
-
Polyethylene Glycol 300 (PEG300): PEG300 is generally considered to have low toxicity and is readily eliminated from the body. However, at high concentrations, it can cause local tissue irritation at the injection site.
-
Tween-80 (Polysorbate 80): Tween-80 is a non-ionic surfactant used to increase the solubility of hydrophobic compounds. It can influence drug disposition by forming micelles, potentially altering drug uptake and distribution.[7] It has also been reported to have effects on cell growth and biofilm formation in some microbiological studies.[8]
Q4: How can I minimize vehicle effects in my experiments?
A4: The most critical step is to always include a vehicle control group in your experimental design. This group receives the same volume of the vehicle solution, prepared in the exact same way, but without the this compound. This allows you to subtract any effects caused by the vehicle itself from the effects observed with the drug. Additionally, it is best practice to use the lowest possible concentration of the vehicle that maintains the solubility of your compound. For in vitro studies, keeping the final DMSO concentration at or below 0.1% is a common recommendation for sensitive assays. A DMSO tolerance test is also advisable for your specific cell line to determine the maximum non-toxic concentration.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background signal or unexpected activity in vehicle control group | The vehicle itself is eliciting a biological response. | - Lower the concentration of the vehicle components, particularly DMSO.- Conduct a literature search for the specific effects of your vehicle on the cell type or pathway you are studying.- Consider an alternative vehicle formulation. |
| Precipitation of this compound during preparation or administration | - The compound has low solubility in the chosen vehicle.- The order of mixing the vehicle components was incorrect.- The solution is supersaturated or has become unstable. | - Follow a validated protocol for vehicle preparation, paying close attention to the order of solvent addition.[9]- Gentle warming (e.g., to 37°C) and sonication can aid dissolution.- Prepare the final formulation fresh before each experiment. |
| Inconsistent results between experiments | - Variability in vehicle preparation.- Degradation of the compound in the vehicle over time. | - Prepare a large batch of the vehicle to be used across all related experiments to ensure consistency.- Aliquot and store stock solutions of this compound in DMSO at -20°C or -80°C to minimize freeze-thaw cycles.- Always prepare the final working solution fresh. |
| Observed effect of this compound is weaker than expected | The vehicle is interfering with the compound's activity or its access to the target receptor. | - Some vehicles, like Tween-80, can form micelles that may sequester the compound, reducing its free concentration.[7]- Evaluate the effect of different vehicle components on your assay readout in isolation.- Ensure the final pH of the formulation is within a physiological range. |
Data Presentation
Table 1: Solubility of this compound in Common Vehicles
| Vehicle | Solubility | Application | Reference |
| DMSO | ≥ 52 mg/mL (106.48 mM) | In vitro stock solution | [2] |
| Water | 1 mg/mL (1.91 mM) with sonication and warming | In vitro stock solution (use with caution, filter sterilize) | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.17 mg/mL (4.13 mM) | In vivo administration | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.17 mg/mL (4.13 mM) | In vivo administration | |
| 10% DMSO, 90% Corn Oil | ≥ 2.17 mg/mL (4.13 mM) | In vivo administration |
Table 2: Summary of Potential Vehicle Off-Target Effects
| Vehicle Component | Potential Off-Target Effects | Recommended Max Concentration (In Vitro) | References |
| DMSO | Alters cell signaling (PI3K/Akt, ERK), induces epigenetic changes, modulates ion channel activity. | ≤ 0.1% for sensitive assays; up to 0.5% for robust cell lines (must be empirically determined). | [3][4][5][6] |
| PEG300 | Low systemic toxicity, potential for local irritation at high concentrations. | Generally well-tolerated. | |
| Tween-80 | Can form micelles, altering drug disposition; may affect cell growth in some systems. | Typically used at low percentages (e.g., 5%) in vivo. | [7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% high-purity DMSO to a concentration of 10 mM. Use sonication if necessary to ensure complete dissolution.
-
Storage of stock solution: Aliquot the 10 mM stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Preparation of working solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and as low as possible (ideally ≤ 0.1%).
-
Vehicle control preparation: Prepare a vehicle control by performing the same serial dilutions using 100% DMSO instead of the drug stock solution. This ensures that the vehicle control wells contain the same final concentration of DMSO as the experimental wells.
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol is for the preparation of a common in vivo vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Prepare a stock solution in DMSO: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 21.7 mg/mL).
-
Sequential mixing: In a sterile tube, add the vehicle components in the following order, ensuring thorough mixing after each addition: a. Add 400 µL of PEG300. b. Add 100 µL of the this compound stock solution in DMSO to the PEG300. Mix until the solution is clear. c. Add 50 µL of Tween-80 to the mixture and mix thoroughly. d. Slowly add 450 µL of sterile saline to the mixture while vortexing or stirring continuously to prevent precipitation.
-
Final solution: The final volume will be 1 mL. Visually inspect the solution for any signs of precipitation. If precipitation occurs, gentle warming and sonication may be used.
-
Vehicle control preparation: To prepare the vehicle control, follow the same procedure, substituting the 100 µL of drug stock with 100 µL of pure DMSO.
-
Administration: It is recommended to use the freshly prepared formulation on the same day.
Visualizations
Caption: Muscarinic Acetylcholine Receptor (mAChR) Signaling Pathways.
Caption: Experimental workflow for mitigating vehicle effects.
Caption: Troubleshooting logic for unexpected vehicle effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of intracerebroventricular administration of dimethyl sulfoxide on hippocampal electrophysiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Dimethyl Sulfoxide on Neuronal Response Characteristics in Deep Layers of Rat Barrel Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vehicle-treated control group: Significance and symbolism [wisdomlib.org]
- 8. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results in mAChR-IN-1 Hydrochloride Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with mAChR-IN-1 hydrochloride.
Introduction to this compound
This compound is a potent, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs) with an IC50 of 17 nM.[1][2][3] It is a valuable tool for studying the physiological and pathological roles of mAChRs. However, like any experimental compound, achieving consistent and reproducible results requires careful attention to assay design and execution. This guide will help you navigate potential challenges and optimize your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter in a question-and-answer format.
Compound Handling and Storage
Question: I'm seeing variable potency of this compound between experiments. Could my handling or storage of the compound be the issue?
Answer: Yes, improper handling and storage can significantly impact the stability and activity of this compound. Here are key considerations:
-
Solubility: this compound is highly soluble in DMSO (≥ 52 mg/mL) but has limited solubility in water (1 mg/mL).[2] For aqueous buffers, warming and sonication may be necessary.[2] Always use freshly opened, high-quality DMSO as it is hygroscopic and absorbed water can affect solubility.[2]
-
Stock Solutions: Prepare concentrated stock solutions in DMSO. Aliquot and store at -20°C for short-term (up to 1 year) or -80°C for long-term (up to 2 years) storage.[4] Avoid repeated freeze-thaw cycles.
-
Working Dilutions: When preparing working dilutions in aqueous assay buffers, be mindful of the final DMSO concentration. High concentrations of DMSO can have off-target effects, including inhibition of acetylcholinesterase.[5][6] It is recommended to keep the final DMSO concentration below 0.5%.
| Parameter | Recommendation |
| Primary Solvent | High-quality, anhydrous DMSO |
| Stock Solution Storage | Aliquot and store at -20°C (1 year) or -80°C (2 years)[4] |
| Aqueous Solution Prep | For limited water solubility, use sonication and warming.[2] Filter sterilize if necessary. |
| Final DMSO Concentration | Keep below 0.5% in the final assay volume to minimize off-target effects. |
Inconsistent Results in Functional Assays (e.g., Calcium Mobilization)
Question: My IC50 values for this compound in a calcium mobilization assay are fluctuating between experiments. What could be the cause?
Answer: Inconsistent IC50 values in functional assays like calcium mobilization are a common problem. Several factors related to your cells, reagents, and assay protocol can contribute to this variability.
Troubleshooting Checklist:
-
Cell Health and Passage Number:
-
Ensure your cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells will respond poorly.
-
Use a consistent and low passage number for your cell line. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling.
-
-
Cell Line Authenticity:
-
Verify the identity of your cell line. Misidentified or cross-contaminated cell lines are a major source of irreproducible data.
-
Be aware of endogenous receptor expression. For example, CHO-K1 cells, a common host for recombinant receptor expression, endogenously express functional muscarinic receptors which can interfere with your assay.[7]
-
-
Assay Conditions:
-
Cell Density: Optimize and maintain a consistent cell seeding density. Both too few and too many cells can lead to variable responses.
-
Agonist Concentration: Use a consistent concentration of the agonist, typically the EC80, to stimulate the receptor. Small variations in the agonist concentration can lead to significant shifts in the antagonist's apparent potency.
-
Incubation Times: Standardize all incubation times, including pre-incubation with the antagonist and stimulation with the agonist.
-
-
Assay Quality Control:
Logical Troubleshooting Flow for Inconsistent IC50 Values:
Caption: Troubleshooting workflow for inconsistent IC50 values.
High Background Signal in Fluorescence-Based Assays
Question: I'm observing a high background signal in my fluorescence-based calcium assay, which is reducing my signal-to-noise ratio. How can I fix this?
Answer: High background fluorescence can originate from multiple sources, including the compound itself, assay components, and the cells.
Potential Sources and Solutions:
-
Compound Autofluorescence: Test the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay. If it is fluorescent, you may need to switch to a different detection method (e.g., a label-free assay) or use a fluorescent dye with a different spectral profile.
-
Assay Media and Buffers: Phenol (B47542) red in cell culture media is a common source of background fluorescence. Use phenol red-free media for your assays. Serum components can also be autofluorescent.
-
Fluorescent Dyes:
-
Incomplete Hydrolysis: Ensure complete hydrolysis of AM-ester forms of fluorescent dyes (like Fura-2 AM) by allowing sufficient incubation time.
-
Dye Extrusion: Some cell types actively pump out fluorescent dyes. The use of a probenecid, an anion-exchange pump inhibitor, can help retain the dye inside the cells.
-
Dye Concentration: Use the lowest possible concentration of the fluorescent dye that gives a robust signal.
-
-
Plasticware: Use black-walled, clear-bottom microplates for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself.
Issues with Radioligand Binding Assays
Question: I am having trouble with high non-specific binding in my radioligand binding assay with this compound. What can I do?
Answer: High non-specific binding can obscure your specific binding signal and make it difficult to accurately determine the affinity of your compound.
Tips to Reduce Non-specific Binding:
-
Choice of Radioligand: Use a radioligand with high affinity and low non-specific binding characteristics. For muscarinic receptors, [3H]-N-methylscopolamine ([3H]-NMS) is a commonly used antagonist radioligand.
-
Blocking Agents: Include a high concentration of a known, unlabeled ligand (e.g., atropine) to define non-specific binding.
-
Washing Steps: Optimize the number and duration of washing steps to effectively remove unbound radioligand without causing significant dissociation of the specifically bound radioligand. Use ice-cold wash buffer to slow down dissociation.
-
Filtration: Use appropriate filter plates (e.g., glass fiber filters) and ensure rapid filtration. Pre-soaking the filters in a solution like polyethyleneimine (PEI) can reduce non-specific binding of the radioligand to the filter.
-
Protein Concentration: Use the lowest amount of membrane preparation that provides a reliable specific binding signal.
Quantitative Data Summary
| Receptor Subtype | Ligand | Assay Type | Affinity (Ki, nM) | Functional Potency (IC50, nM) |
| mAChR (general) | mAChR-IN-1 HCl | Functional | - | 17 [1][2][3] |
| M1 | Atropine | Radioligand Binding | 0.5 - 2 | - |
| M2 | Atropine | Radioligand Binding | 0.5 - 2 | - |
| M3 | Atropine | Radioligand Binding | 0.5 - 2 | - |
| M4 | Atropine | Radioligand Binding | 0.5 - 2 | - |
| M5 | Atropine | Radioligand Binding | 0.5 - 2 | - |
Experimental Protocols
Detailed Protocol: Calcium Mobilization Assay for mAChR Antagonists
This protocol is a general guideline for a fluorescence-based calcium mobilization assay using a cell line expressing a Gq-coupled muscarinic receptor (e.g., M1, M3, or M5).
Materials:
-
CHO-K1 or HEK293 cells stably expressing the muscarinic receptor of interest
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Probenecid (optional)
-
This compound
-
Muscarinic receptor agonist (e.g., carbachol (B1668302) or acetylcholine)
-
Black-walled, clear-bottom 96-well or 384-well plates
Procedure:
-
Cell Plating: Seed the cells into the microplates at a pre-optimized density and allow them to attach overnight.
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Probenecid can be included to prevent dye leakage.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Addition:
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add a fixed concentration of the agonist (e.g., EC80 of carbachol) to all wells.
-
Immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the antagonist's IC50 value by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.
-
Experimental Workflow for Calcium Mobilization Assay:
Caption: Workflow for a calcium mobilization antagonist assay.
Signaling Pathways
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate diverse cellular responses through different G protein subtypes.
Caption: Muscarinic acetylcholine receptor signaling pathways.
References
- 1. This compound | AChR | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. M4 mAChR agonist-1 | AChR | TargetMol [targetmol.com]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. What is Z' (read Z-factor)? - RxPlora [rxplora.com]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Validation & Comparative
A Comparative Guide to mAChR-IN-1 Hydrochloride and Atropine: In Vivo Potency and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Presentation
A direct quantitative comparison of the in vivo potency of mAChR-IN-1 hydrochloride and atropine (B194438) is challenging due to the lack of publicly available in vivo studies for this compound. However, the available in vitro data for this compound highlights its potency as a muscarinic antagonist.
| Compound | Potency Metric | Value | Receptor Selectivity | Reference |
| This compound | IC50 (in vitro) | 17 nM | Not specified in available literature | [1] |
| Atropine | Ki (M1-M5 receptors) | 0.56 nM to 2.8 nM | Non-selective | [2] |
| Atropine | EC50 (neuromuscular facilitation) | 87 µM | Appears to act on M2 | [3] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols for In Vivo Potency Assessment
To determine and compare the in vivo potency of muscarinic antagonists like this compound and atropine, standardized animal models that measure the blockade of muscarinic receptor-mediated effects are employed. The following are detailed methodologies for two such key experiments.
Oxotremorine-Induced Tremor and Salivation Test in Mice
This model is a classic assay for evaluating the central and peripheral effects of muscarinic antagonists. Oxotremorine (B1194727), a potent muscarinic agonist, induces characteristic tremors and excessive salivation.
Methodology:
-
Animal Model: Male Swiss Webster mice are commonly used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one week before the experiment.
-
Drug Administration:
-
The test compound (this compound or atropine) or vehicle is administered intraperitoneally (i.p.) at various doses.
-
After a predetermined pretreatment time (e.g., 15-30 minutes), mice are challenged with a subcutaneous (s.c.) injection of oxotremorine sesquifumarate (e.g., 0.5 mg/kg).[4]
-
-
Observation and Scoring:
-
Following the oxotremorine injection, individual mice are observed for the presence and severity of tremors and salivation at specific time points (e.g., 5, 10, and 15 minutes).[4]
-
Tremor intensity can be scored on a scale (e.g., 0 = no tremor, 1 = slight tremor, 2 = moderate tremor, 3 = severe tremor). The sum of scores across the time points provides a total tremor score.[4]
-
Salivation can be assessed by observing the degree of oral wetness and can be scored similarly.
-
-
Data Analysis: The dose of the antagonist that causes a 50% reduction in the mean tremor or salivation score (ED50) is calculated using appropriate statistical methods, such as regression analysis.
Pilocarpine-Induced Salivation Test in Mice
This assay specifically measures the peripheral antisecretory effects of muscarinic antagonists. Pilocarpine, another muscarinic agonist, stimulates salivary glands.
Methodology:
-
Animal Model: C57BL/6 mice are a suitable strain for this assay.[5]
-
Anesthesia and Preparation: Mice are anesthetized (e.g., with a ketamine/xylazine mixture). A tracheostomy may be performed to ensure a clear airway.[5]
-
Drug Administration: The antagonist (this compound or atropine) or vehicle is administered (e.g., i.p. or s.c.) prior to the agonist challenge.
-
Pilocarpine Stimulation: Pilocarpine hydrochloride (e.g., 1-5 mg/kg) is injected subcutaneously to induce salivation.[6][7]
-
Saliva Collection:
-
Data Analysis: The ED50 value is determined as the dose of the antagonist that inhibits the pilocarpine-induced saliva production by 50% compared to the vehicle-treated control group.
Signaling Pathways and Mechanism of Action
Both this compound and atropine function as antagonists at muscarinic acetylcholine (B1216132) receptors, thereby blocking the effects of the endogenous neurotransmitter, acetylcholine (ACh). These receptors are G protein-coupled receptors (GPCRs) that are integral to the parasympathetic nervous system and also play roles in the central nervous system.
Atropine is a non-selective antagonist, meaning it blocks all five subtypes of muscarinic receptors (M1-M5) with similar affinity.[2] This lack of selectivity contributes to its wide range of physiological effects and potential side effects.
The specific subtype selectivity of this compound is not detailed in the currently available literature. However, as a muscarinic antagonist, it is expected to interfere with the canonical signaling pathways initiated by ACh binding to mAChRs.
The five muscarinic receptor subtypes couple to different G proteins, leading to distinct downstream signaling cascades:
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to hyperpolarization of the cell membrane.
By blocking these receptors, both this compound and atropine prevent these downstream signaling events from occurring in response to acetylcholine.
Below are diagrams generated using the DOT language to visualize the experimental workflow and the general signaling pathway of muscarinic antagonists.
Caption: Experimental workflow for in vivo potency assessment.
Caption: General mechanism of muscarinic antagonist action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and development of a potent and highly selective small molecule muscarinic acetylcholine receptor subtype I (mAChR 1 or M1) antagonist in vitro and in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuromuscular facilitation induced by muscarinic antagonists in the rat isolated diaphragm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Murine Salivary Functional Assessment via Pilocarpine Stimulation Following Fractionated Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cholinergic stimulation of salivary secretion studied with M1 and M3 muscarinic receptor single- and double-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for parotidectomy and saliva analysis in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of mAChR-IN-1 Hydrochloride and Scopolamine in Memory Research: A Data Deficit
For researchers in neuroscience and drug development, understanding the pharmacological tools used to probe the mechanisms of memory is of paramount importance. This guide aims to provide a comparative analysis of two muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists: mAChR-IN-1 hydrochloride and the widely studied scopolamine (B1681570), in the context of their application in memory-related tasks. However, a significant disparity in available research data curtails a direct, evidence-based comparison. While scopolamine has been extensively characterized, this compound remains a largely uninvestigated compound in published behavioral studies.
Overview of Muscarinic Acetylcholine Receptors in Memory
Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that are pivotal in regulating higher cognitive functions, including learning and memory.[1][2] There are five subtypes of mAChRs (M1-M5), each with a distinct distribution and role in the central nervous system. The M1 receptor, in particular, is highly expressed in the hippocampus and cortex, areas critical for memory formation and consolidation.[3] Antagonism of these receptors, particularly M1, is known to induce memory impairments, providing a valuable model for studying cognitive deficits observed in conditions like Alzheimer's disease.[3][4]
Scopolamine: The Established Tool for Inducing Memory Deficits
Scopolamine is a non-selective muscarinic receptor antagonist that has been a cornerstone of memory research for decades.[2][5] It is widely used to induce temporary cognitive deficits in animal models, thereby creating a platform to test the efficacy of potential memory-enhancing compounds.[5]
Mechanism of Action of Scopolamine
Scopolamine competitively blocks the action of acetylcholine at all five muscarinic receptor subtypes (M1-M5).[2] This non-selective antagonism disrupts cholinergic signaling, which is crucial for synaptic plasticity and memory encoding.[2] The memory impairment induced by scopolamine is thought to be primarily mediated by its blockade of M1 receptors in the hippocampus and cortex.[4]
dot
Caption: General signaling pathway of a non-selective muscarinic antagonist like scopolamine.
Experimental Use of Scopolamine in Memory Tasks
Scopolamine-induced memory impairment has been demonstrated in a variety of behavioral paradigms, including:
-
Contextual Fear Conditioning: Scopolamine administration impairs the ability of rodents to associate a specific environment with an aversive stimulus.[6]
-
Passive Avoidance Task: Animals treated with scopolamine show a reduced latency to enter a chamber where they previously received a footshock.
-
T-Maze and Y-Maze Alternation: These tasks assess spatial working memory, which is consistently impaired by scopolamine.
-
Morris Water Maze: Scopolamine increases the time it takes for rodents to find a hidden platform, indicating deficits in spatial learning and memory.[7]
-
Novel Object Recognition: Scopolamine-treated animals often fail to discriminate between a novel and a familiar object, demonstrating impaired recognition memory.
This compound: A Potent Antagonist with Unknown Behavioral Effects
In stark contrast to the wealth of data on scopolamine, information regarding this compound is sparse and confined to biochemical data from commercial suppliers.
Known Properties of this compound
-
Potency: It is described as a potent muscarinic cholinergic receptor (mAChR) antagonist with an IC50 of 17 nM.[8] The IC50 value indicates the concentration of the drug required to inhibit 50% of the receptor's activity in vitro.
-
Selectivity: There is no publicly available data on the selectivity of this compound for the different mAChR subtypes (M1-M5). This is a critical piece of information for interpreting any potential behavioral effects.
Data Gap in Memory Research
A thorough search of scientific literature reveals a complete absence of published studies investigating the in vivo effects of this compound on memory or any other behavioral measure. Consequently, there is no experimental data to present in tables, no established protocols for its use in memory tasks, and no basis for creating diagrams of its specific signaling pathways in a physiological context.
A Call for Further Research
The lack of in vivo data for this compound prevents a meaningful comparison with scopolamine. While its high potency as a mAChR antagonist suggests it could potentially be a powerful tool for studying cholinergic systems, its behavioral effects, optimal dosage, and receptor subtype selectivity remain to be determined.
For a direct comparison to be possible, future research on this compound would need to address the following:
-
In vivo efficacy: Does administration of this compound induce memory deficits in established behavioral paradigms?
-
Dose-response relationship: What is the optimal dose range to induce memory impairment without causing significant side effects?
-
Receptor subtype selectivity: Which of the five mAChR subtypes does it preferentially block? This is crucial for understanding its mechanism of action.
-
Pharmacokinetics and pharmacodynamics: How is the compound absorbed, distributed, metabolized, and excreted, and what is its time course of action?
Conclusion
At present, a comprehensive comparison between this compound and scopolamine for use in memory tasks is not feasible due to the profound lack of experimental data for the former. Scopolamine remains the well-validated, albeit non-selective, tool for inducing memory impairment in preclinical research. The potential of this compound as a research tool is yet to be unlocked, pending rigorous in vivo characterization. Researchers considering the use of novel antagonists like this compound should be aware of the current data limitations and the necessity for foundational behavioral and pharmacological profiling.
References
- 1. Muscarinic acetylcholine receptor expression in memory circuits: Implications for treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scopolamine - Wikipedia [en.wikipedia.org]
- 3. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Why an M1 Antagonist Could Be a More Selective Model for Memory Impairment than Scopolamine [frontiersin.org]
- 6. Muscarinic acetylcholine receptors act in synergy to facilitate learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to M1 Muscarinic Acetylcholine Receptor Blockade: Pirenzepine vs. mAChR-IN-1 Hydrochloride
For researchers in neuropharmacology and drug development, the selective blockade of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) is of significant interest for therapeutic applications in various neurological and psychiatric disorders. This guide provides an objective comparison of two antagonists targeting the M1 receptor: the established selective antagonist Pirenzepine (B46924) and the potent, but less characterized, mAChR-IN-1 hydrochloride. This comparison is based on available experimental data to aid in the selection of the appropriate tool compound for M1 receptor research.
Overview of the Compounds
Pirenzepine is a well-characterized M1-selective antagonist that has been instrumental in distinguishing muscarinic receptor subtypes.[1][2] It is a tricyclic compound that exhibits greater affinity for the M1 receptor subtype compared to other muscarinic receptors (M2-M5).[2] Its selectivity has made it a valuable pharmacological tool and a therapeutic agent, particularly in treating peptic ulcers due to its ability to reduce gastric acid secretion.[1]
This compound , also known as 4-iododexetimide, is a potent muscarinic cholinergic receptor antagonist.[3] While initially developed as a radioligand for imaging muscarinic receptors, its selectivity profile has been more recently characterized, revealing a high affinity for the M1 receptor.[1][4]
Comparative Analysis of Receptor Binding Affinity
The binding affinity of a ligand to its receptor is a critical parameter for assessing its potency and selectivity. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Selectivity (M2/M1) | Selectivity (M3/M1) | Selectivity (M4/M1) | Selectivity (M5/M1) |
| Pirenzepine | 18[2] | ~480-690[2] | ~400-690[2] | Data not available | Data not available | ~27-38 fold | ~22-38 fold | Data not available | Data not available |
| mAChR-IN-1 HCl (4-iododexetimide) | 0.337[4] | 1.35[4] | Data not available | 0.67[4] | 5.68[4] | ~4 fold | Data not available | ~2 fold | ~16.8 fold |
Note: Ki values can vary between different studies and experimental conditions. The data presented here are representative values from the cited literature.
Based on the available data, this compound (4-iododexetimide) demonstrates a significantly higher binding affinity for the M1 receptor (sub-nanomolar range) compared to Pirenzepine (nanomolar range). However, Pirenzepine exhibits a greater selectivity for the M1 receptor over the M2 and M3 subtypes. In contrast, this compound shows only modest selectivity between M1 and M4 receptors and slightly better selectivity over M2 and M5 receptors.
Functional Antagonism at the M1 Receptor
Functional assays measure the ability of a compound to inhibit the response of a receptor to an agonist. The half-maximal inhibitory concentration (IC50) is a common measure of antagonist potency in these assays.
| Compound | Assay Type | Cell Line | Agonist | M1 IC50 (nM) |
| Pirenzepine | Calcium Mobilization | CHO-M1 cells | Carbachol | 200-224[5] |
| mAChR-IN-1 HCl (4-iododexetimide) | GTPγS Binding | CHO-K1 cells | Acetylcholine | 31[4] |
In functional assays, this compound (4-iododexetimide) also shows higher potency in inhibiting M1 receptor activation compared to Pirenzepine.
M1 Muscarinic Receptor Signaling Pathway
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by acetylcholine, the receptor stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), initiating a cascade of downstream cellular responses.
Caption: M1 Receptor Signaling Cascade.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a generalized method for determining the binding affinity (Ki) of a test compound for the M1 muscarinic receptor.
Caption: Radioligand Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the M1 receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound (Pirenzepine or this compound).
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Conclusion
Both Pirenzepine and this compound (4-iododexetimide) are valuable tools for studying the M1 muscarinic receptor.
-
Pirenzepine offers the advantage of well-established M1 selectivity over M2 and M3 receptors, making it a suitable choice for studies where distinguishing between these subtypes is critical.
-
This compound (4-iododexetimide) provides significantly higher potency at the M1 receptor. However, its selectivity, particularly against the M4 receptor, is less pronounced than that of Pirenzepine against M2/M3. This makes it a potent pan-muscarinic antagonist with a preference for the M1 subtype.
The choice between these two compounds will depend on the specific requirements of the experiment. For studies demanding high M1 selectivity against other common peripheral muscarinic subtypes, Pirenzepine remains a reliable choice. For applications where high potency at the M1 receptor is paramount and moderate selectivity is acceptable, this compound may be the preferred compound. Researchers should carefully consider the binding profiles of both molecules in the context of their experimental design.
References
- 1. Synthesis and biological evaluation of [125I]- and [123I]-4-iododexetimide, a potent muscarinic cholinergic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
Comparative Selectivity Profile of mAChR-IN-1 Hydrochloride and Other Muscarinic Receptor Antagonists
A detailed guide for researchers and drug development professionals on the binding affinities and signaling pathways of key muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists.
This guide provides a comprehensive comparison of the selectivity profile of mAChR-IN-1 hydrochloride against other well-established muscarinic receptor antagonists, including atropine, pirenzepine, methoctramine, and darifenacin. The data presented herein is intended to assist researchers in selecting the most appropriate antagonist for their specific experimental needs.
Selectivity Profiles of Muscarinic Antagonists
The affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher affinity. The following table summarizes the binding affinities of this compound and other antagonists across the five muscarinic receptor subtypes (M₁ to M₅).
| Antagonist | M₁ (Kᵢ/IC₅₀, nM) | M₂ (Kᵢ/IC₅₀, nM) | M₃ (Kᵢ/IC₅₀, nM) | M₄ (Kᵢ/IC₅₀, nM) | M₅ (Kᵢ/IC₅₀, nM) |
| This compound | 17 (IC₅₀) | Data not available | Data not available | Data not available | Data not available |
| Atropine | 1.1 | 1.8 | 1.3 | 0.8 | 1.5 |
| Pirenzepine | 16 | 360 | 200 | 110 | 470 |
| Methoctramine | 160 | 14 | 130 | 83 | 210 |
| Darifenacin | 6.8 | 34 | 1.1 | 34 | 4.7 |
Note: The IC₅₀ value for this compound is reported without specification of the receptor subtype, highlighting a critical gap in currently available data for a comprehensive selectivity assessment.
Experimental Protocols
The binding affinity data presented in this guide are typically determined using radioligand binding assays. Below is a detailed methodology for a competitive radioligand binding assay, a common technique used to determine the Kᵢ of an unlabeled compound.
Radioligand Displacement Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled antagonist for muscarinic receptors, typically [³H]-N-methylscopolamine ([³H]-NMS).
-
Test compound (unlabeled antagonist).
-
Non-specific binding control: A high concentration of a non-selective muscarinic antagonist (e.g., atropine).
-
Assay buffer (e.g., Phosphate-buffered saline, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the target muscarinic receptor subtype are thawed on ice and diluted in assay buffer to a final protein concentration that yields optimal specific binding.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Total Binding: Wells containing cell membranes and a fixed concentration of the radioligand.
-
Non-specific Binding: Wells containing cell membranes, the radioligand, and a high concentration of the non-specific binding control (e.g., 1 µM atropine).
-
Competitive Binding: Wells containing cell membranes, the radioligand, and increasing concentrations of the unlabeled test compound.
-
-
Incubation: The assay plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient period to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC₅₀ value for the test compound is determined by fitting the competitive binding data to a sigmoidal dose-response curve using non-linear regression analysis.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is the dissociation constant of the radioligand for the receptor.
-
Muscarinic Receptor Signaling Pathways
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades. The five subtypes are broadly classified into two groups based on their G protein coupling.
-
M₁, M₃, and M₅ Receptors: These receptors primarily couple to Gαq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
-
M₂ and M₄ Receptors: These receptors couple to Gαi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity. The βγ subunits of the G protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.
Validating the Specificity of mAChR-IN-1 Hydrochloride: A Comparative Guide for Researchers
Introduction to mAChR-IN-1 Hydrochloride
This compound is a potent antagonist of muscarinic acetylcholine (B1216132) receptors, with a reported half-maximal inhibitory concentration (IC50) of 17 nM[1]. Muscarinic receptors, a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5), are integral to regulating a vast array of physiological functions in the central and peripheral nervous systems[2]. The development of subtype-selective antagonists is crucial for dissecting the specific roles of each receptor subtype and for creating targeted therapeutics with fewer off-target effects.
Due to the high degree of conservation in the orthosteric binding site across mAChR subtypes, achieving high selectivity has been a significant challenge for drug discovery[3]. Therefore, rigorous validation of any novel antagonist's specificity is a critical step. The use of knockout (KO) animal models, in which a specific receptor subtype has been genetically deleted, provides a definitive method for confirming the on-target effects of a compound.
Comparative Analysis with Subtype-Selective Antagonists
To provide context for the validation of this compound, the following table summarizes the binding affinities (Ki values) of several well-established subtype-selective mAChR antagonists. This data highlights the achievable levels of selectivity and serves as a benchmark for comparison.
| Compound | Primary Target | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Reference |
| Pirenzepine | M1 | ~10-20 | ~200-800 | ~100-500 | ~100-500 | - | [4] |
| Methoctramine | M2 | ~100-200 | ~10-30 | ~100-300 | ~50-100 | - | [4] |
| 4-DAMP | M3 | ~5-10 | ~50-100 | ~1-5 | ~20-50 | - | [4] |
| Tropicamide | M4 | ~100 | ~500 | ~200 | ~8 | ~100 | [5] |
| VU0238429 | M5 (PAM) | >30,000 | >30,000 | >30,000 | >30,000 | 1,160 (EC50) |
Note: The subtype selectivity of this compound is not publicly available and would need to be determined experimentally.
Validating Specificity with Knockout Models: A Proposed Workflow
The following experimental workflow outlines the key steps to validate the specificity of this compound using knockout mouse models. This approach is based on established methodologies for characterizing mAChR antagonists.
Caption: A proposed workflow for validating the specificity of this compound using knockout models.
Experimental Protocols
Radioligand Binding Assays in Stably Transfected Cells
Objective: To determine the binding affinity (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing individual human M1, M2, M3, M4, or M5 receptors are cultured to confluence.
-
Membrane Preparation: Cells are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an assay buffer.
-
Competitive Binding Assay:
-
A fixed concentration of a non-selective muscarinic radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS), is incubated with the cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).
-
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Validation in Knockout Mouse Tissues
Objective: To confirm that the binding and functional effects of this compound are absent in tissues from mice lacking the specific target receptor subtype.
Methodology:
-
Tissue Preparation: Brain regions or peripheral tissues known to express the target mAChR subtype are dissected from wild-type (WT) and corresponding knockout (KO) mice. Tissues are homogenized to prepare membrane fractions as described above.
-
Competitive Radioligand Binding: Competitive binding assays are performed on both WT and KO tissue homogenates using [3H]-NMS and varying concentrations of this compound. A significant reduction or complete absence of high-affinity binding in the KO tissue compared to the WT tissue would confirm the target receptor.
-
Functional Assays (e.g., Agonist-stimulated [35S]GTPγS binding):
-
This assay measures the activation of G proteins, a downstream event of receptor activation.
-
Membranes from WT and KO tissues are incubated with a muscarinic agonist (e.g., carbachol) in the presence of [35S]GTPγS.
-
The ability of this compound to antagonize the agonist-induced stimulation of [35S]GTPγS binding is measured in both WT and KO tissues.
-
The antagonistic effect should be absent in the KO tissue if the compound is specific for the deleted receptor.
-
Muscarinic Receptor Signaling Pathways
The five muscarinic receptor subtypes couple to different G protein signaling pathways, leading to distinct cellular responses. Understanding these pathways is essential for interpreting the results of functional assays.
Caption: Simplified signaling pathways of muscarinic acetylcholine receptors.
Conclusion
The validation of a pharmacological tool's specificity is a cornerstone of robust scientific research. While this compound is a potent muscarinic antagonist, its subtype selectivity remains to be fully elucidated. By employing the experimental strategies outlined in this guide, particularly through the use of knockout mouse models, researchers can definitively determine its binding and functional profile. This rigorous approach will not only clarify the utility of this compound as a research tool but also contribute to the broader understanding of muscarinic receptor pharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal Structures of the M1 and M4 Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Muscarinic Acetylcholine Receptor (mAChR) Antagonists: Atropine, Scopolamine, and Ipratropium
A comprehensive analysis of binding affinities and functional characteristics for researchers, scientists, and drug development professionals.
This guide provides an objective, data-driven comparison of three widely studied muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists: atropine, scopolamine (B1681570), and ipratropium (B1672105). By summarizing their binding affinities, selectivity profiles, and the signaling pathways they modulate, this document aims to serve as a valuable resource for professionals engaged in pharmacological research and drug development.
Introduction to mAChR Antagonists
Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the diverse effects of the neurotransmitter acetylcholine. These receptors are integral to the regulation of numerous physiological processes, making them significant targets for therapeutic intervention in a range of diseases. Muscarinic antagonists, by blocking the action of acetylcholine, have clinical applications in treating conditions such as chronic obstructive pulmonary disease (COPD), overactive bladder, and certain neurological disorders. This guide focuses on a head-to-head comparison of three classical non-selective antagonists: atropine, scopolamine, and ipratropium.
Comparative Binding Affinities
The binding affinity of an antagonist for its receptor, typically expressed as the inhibition constant (Ki), is a critical determinant of its potency. The following table summarizes the reported Ki values for atropine, scopolamine, and ipratropium across the five human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Antagonist | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| Atropine | 1.27 ± 0.36[1] | 3.24 ± 1.16[1] | 2.21 ± 0.53[1] | 0.77 ± 0.43[1] | 2.84 ± 0.84[1] |
| Scopolamine | 0.83 | 5.3 | 0.34 | 0.38 | 0.34 |
| Ipratropium | 0.5 - 3.6[2] | 0.5 - 3.6[2] | 0.5 - 3.6[2] | ~1-10 (estimated) | ~1-10 (estimated) |
Signaling Pathways Modulated by mAChR Antagonists
The five muscarinic receptor subtypes couple to different G proteins, initiating distinct intracellular signaling cascades. Antagonists of these receptors block the initiation of these pathways by acetylcholine.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of these G proteins can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.
The following diagrams, generated using the DOT language, illustrate these signaling pathways.
Experimental Methodologies
The data presented in this guide are derived from standard pharmacological assays. Below are detailed protocols for the key experiments used to characterize mAChR antagonists.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of an unlabeled antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Experimental Workflow:
Detailed Protocol:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing a specific human muscarinic receptor subtype (e.g., CHO-K1 cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and a range of concentrations of the unlabeled antagonist (e.g., atropine, scopolamine, or ipratropium).
-
Equilibration: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response following receptor activation or inhibition.
This assay measures changes in intracellular calcium concentration following receptor stimulation.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: Cells stably expressing the M1, M3, or M5 receptor are seeded into 96-well black-walled, clear-bottom plates and cultured to confluence.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C.
-
Antagonist Incubation: After washing to remove excess dye, the cells are pre-incubated with various concentrations of the antagonist.
-
Agonist Stimulation: The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is taken. A fixed concentration of a muscarinic agonist (e.g., carbachol) is then added to stimulate the receptors.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.
-
Data Analysis: The antagonist's potency (IC₅₀) is determined by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.
This assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation.
Experimental Workflow:
Detailed Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the M2 or M4 receptor are prepared.
-
Incubation: The membranes are incubated in a buffer containing [³⁵S]GTPγS, GDP, a muscarinic agonist, and a range of concentrations of the antagonist.
-
Reaction Termination: The reaction is stopped by rapid filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the filter is quantified using a scintillation counter.
-
Data Analysis: The IC₅₀ value for the antagonist is determined by analyzing the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
Conclusion
This guide provides a comparative overview of three key mAChR antagonists, presenting their binding affinities in a clear, tabular format and illustrating the signaling pathways they modulate. The detailed experimental protocols offer a practical resource for researchers in the field. While atropine, scopolamine, and ipratropium are all non-selective antagonists, subtle differences in their binding profiles and pharmacokinetic properties contribute to their distinct clinical applications. A thorough understanding of these characteristics is essential for the rational design and development of novel, subtype-selective muscarinic receptor modulators with improved therapeutic efficacy and reduced side effects.
References
- 1. Effect of ipratropium bromide on airway and pulmonary muscarinic receptors in a rat model of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Selectivity Analysis of mAChR-IN-1 Hydrochloride Against Muscarinic Acetylcholine Receptor Subtypes
For Immediate Release
Shanghai, China – December 11, 2025 – For researchers and drug development professionals engaged in cholinergic signaling pathways, understanding the precise selectivity of pharmacological tools is paramount. This guide provides a detailed comparative analysis of the cross-reactivity profile of mAChR-IN-1 hydrochloride, a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, against the five human muscarinic receptor subtypes (M1-M5).
This compound, identified as 4-iododexetimide (B1248845) (CAS No. 119391-73-0), is a widely utilized research tool for investigating the roles of muscarinic receptors in various physiological and pathological processes. While its high affinity for muscarinic receptors is established, with a reported IC50 of 17 nM, a comprehensive understanding of its binding profile across all five receptor subtypes is crucial for the accurate interpretation of experimental results.[1] This guide summarizes the available quantitative data on its binding affinities, presents the methodologies for key experiments, and visualizes the relevant signaling pathways.
Muscarinic Receptor Subtype Selectivity
The primary target of this compound is the muscarinic acetylcholine receptor family. To quantify its selectivity within this family, competitive radioligand binding assays are employed. The data presented below is derived from studies on the non-radioactive form, ¹²⁷I-iododexetimide, which demonstrates the compound's binding affinity (Ki) for each of the five human muscarinic receptor subtypes.
| Receptor Subtype | Mean Ki (pM) | Selectivity over hM1 | Reference |
| hM1 | 337 | 1-fold | [2][3] |
| hM2 | 1348 | 4-fold | [3] |
| hM3 | Not explicitly quantified in pM, but lower affinity than hM1 | - | [3] |
| hM4 | 674 | 2-fold | [3] |
| hM5 | 1348 | 4-fold | [3] |
Lower Ki values indicate higher binding affinity.
The data reveals that this compound (4-iododexetimide) exhibits the highest affinity for the M1 muscarinic receptor subtype.[2][3] It displays a modest selectivity of 2-fold for the M1 subtype over the M4 subtype, and a 4-fold selectivity over the M2 and M5 subtypes.[3] This preferential binding to the M1 receptor makes it a valuable tool for studying the specific functions of this subtype in the central and peripheral nervous systems.
Cross-Reactivity with Other Receptors
Researchers using this compound should be aware that while it is a potent muscarinic antagonist, its activity at other, unrelated receptors has not been systematically ruled out in publicly accessible studies. For experiments where off-target effects are a significant concern, it is recommended to perform secondary screening against a panel of relevant receptors.
Signaling Pathways of Muscarinic Acetylcholine Receptors
Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate diverse cellular responses upon activation by the neurotransmitter acetylcholine. The five subtypes are broadly classified into two major signaling pathways based on the G-protein they couple to.
The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium and protein kinase C activity. The M2 and M4 receptor subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and the modulation of ion channels.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Subtypes
This protocol is a generalized procedure based on the methodology described in the referenced literature for determining the binding affinity of a compound to muscarinic receptor subtypes.
Objective: To determine the inhibitory constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (hM1-hM5).
Materials:
-
Cell membranes from stable cell lines individually expressing one of the human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or a similar suitable muscarinic antagonist radioligand.
-
This compound (or 4-iododexetimide).
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Non-specific binding control: A high concentration of a non-labeled muscarinic antagonist (e.g., atropine).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are thawed and diluted in assay buffer to a concentration that provides an adequate signal-to-noise ratio.
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of this compound.
-
Total and Non-specific Binding: For each assay plate, include wells for determining total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a saturating concentration of a non-labeled antagonist like atropine).
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound (4-iododexetimide) is a potent muscarinic receptor antagonist with a high affinity for all five muscarinic subtypes, demonstrating a preferential binding to the M1 receptor.[2][3] Its utility as a selective M1 antagonist should be considered in the context of its relatively modest selectivity over other muscarinic subtypes. For studies requiring high selectivity, the potential for effects mediated by M2, M4, and M5 receptors should be taken into account. The lack of publicly available, comprehensive off-target screening data underscores the importance of empirical validation when investigating the effects of this compound in complex biological systems. This guide provides researchers with the necessary data and protocols to make informed decisions when utilizing this compound in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of [125I]- and [123I]-4-iododexetimide, a potent muscarinic cholinergic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-reactivity among iodinated contrast agents: should we be concerned? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Functional Differences Between mAChR-IN-1 Hydrochloride and Atropine
For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists is critical for advancing research and developing targeted therapeutics. This guide provides a detailed comparison of mAChR-IN-1 hydrochloride and the classical antagonist, atropine (B194438), summarizing their known performance characteristics and providing the experimental context for their evaluation.
Executive Summary
Mechanism of Action and Receptor Binding Profile
This compound
This compound is a potent muscarinic cholinergic receptor (mAChR) antagonist with a reported IC50 of 17 nM[1]. This value indicates its high potency in inhibiting muscarinic receptor function. However, its binding affinity (Ki) and functional antagonism (IC50 or pA2 values) across the individual M1 to M5 receptor subtypes are not detailed in the available scientific literature. Therefore, its selectivity profile remains largely uncharacterized in the public domain.
Atropine
Atropine is a well-established competitive and reversible antagonist of muscarinic acetylcholine receptors[2]. It acts by blocking the binding of the endogenous neurotransmitter, acetylcholine, to the receptor's orthosteric site[3]. Extensive research has demonstrated that atropine is non-selective, exhibiting high affinity for all five muscarinic receptor subtypes (M1-M5)[3][4].
Quantitative Comparison of Binding Affinities and Functional Potency
Due to the limited publicly available data for this compound's selectivity, a direct quantitative comparison of its binding and functional potency across M1-M5 receptors with atropine is not possible at this time. The following tables summarize the well-documented data for atropine.
Table 1: Binding Affinity (Ki) of Atropine for Human Muscarinic Receptor Subtypes
| Subtype | Ki (nM) | Reference |
| M1 | 1.27 ± 0.36 | [4] |
| M2 | 3.24 ± 1.16 | [4] |
| M3 | 2.21 ± 0.53 | [4] |
| M4 | 0.77 ± 0.43 | [4] |
| M5 | 2.84 ± 0.84 | [4] |
Table 2: Functional Antagonism (IC50) of Atropine at Human Muscarinic Receptor Subtypes
| Subtype | IC50 (nM) | Reference |
| M1 | 2.22 ± 0.60 | [4] |
| M2 | 4.32 ± 1.63 | [4] |
| M3 | 4.16 ± 1.04 | [4] |
| M4 | 2.38 ± 1.07 | [4] |
| M5 | 3.39 ± 1.16 | [4] |
Impact on Downstream Signaling Pathways
Muscarinic receptors mediate their effects through different G protein-coupled signaling pathways. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.
This compound
The effect of this compound on specific downstream signaling pathways has not been detailed in the available literature. As a potent antagonist, it is expected to block the signaling cascades initiated by acetylcholine at muscarinic receptors.
Atropine
As a non-selective antagonist, atropine blocks both the Gq/11-PLC and Gi/o-cAMP signaling pathways initiated by muscarinic receptor activation. By preventing acetylcholine from binding, atropine inhibits the production of inositol (B14025) phosphates and the mobilization of intracellular calcium mediated by M1, M3, and M5 receptors. Similarly, it prevents the inhibition of adenylyl cyclase, thereby blocking the decrease in cAMP levels mediated by M2 and M4 receptors.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize muscarinic receptor antagonists. While specific protocols for this compound are not publicly available, these standard methods would be applicable for its comprehensive evaluation.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
-
Objective: To measure the displacement of a radiolabeled ligand from muscarinic receptors by the test compound (e.g., this compound or atropine).
-
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand, typically [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Test compound (this compound or atropine) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of [3H]-NMS and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Comparative Analysis: mAChR-IN-1 Hydrochloride vs. Scopolamine for Muscarinic Receptor Research
Introduction
The selection of a specific antagonist for muscarinic acetylcholine (B1216132) receptors (mAChRs) is a critical decision in neuroscience research and drug development. The choice can significantly influence the interpretation of experimental results due to differences in potency, selectivity, and off-target effects. While scopolamine (B1681570) is a classical, widely-used non-selective muscarinic antagonist, newer compounds like mAChR-IN-1 hydrochloride are emerging. This guide provides a comparative overview to assist researchers in making an informed decision, though it must be noted that publicly available, peer-reviewed data on this compound is limited. The comparison is therefore based on the extensive characterization of scopolamine and the typical parameters required for the evaluation of a novel chemical probe.
Mechanism of Action and Receptor Selectivity
Scopolamine is a competitive antagonist of all five muscarinic acetylcholine receptor subtypes (M1-M5). It acts by binding to the orthosteric site on the receptor, thereby preventing the binding of the endogenous agonist, acetylcholine, and inhibiting downstream signaling. Its non-selective nature is a key characteristic, making it a useful tool for studying the overall effects of muscarinic receptor blockade. However, this lack of selectivity can be a drawback when trying to dissect the role of a specific receptor subtype.
Information regarding the selectivity profile of this compound is not extensively documented in peer-reviewed literature. For a researcher to choose it over scopolamine, a key consideration would be a demonstrably higher affinity for a specific mAChR subtype.
Quantitative Comparison of Receptor Binding Affinity
A critical factor in selecting a receptor antagonist is its binding affinity (Ki) and potency (IC50). The table below presents typical binding affinities for scopolamine across the five human muscarinic receptor subtypes. The corresponding data for this compound would be required for a direct comparison.
| Parameter | Scopolamine | This compound | Data Source |
| M1 Receptor Ki (nM) | 1.1 - 2.5 | Data Not Available | |
| M2 Receptor Ki (nM) | 0.4 - 2.0 | Data Not Available | |
| M3 Receptor Ki (nM) | 0.7 - 2.0 | Data Not Available | |
| M4 Receptor Ki (nM) | 1.0 - 2.5 | Data Not Available | |
| M5 Receptor Ki (nM) | 1.0 - 3.2 | Data Not Available |
Note: Lower Ki values indicate higher binding affinity.
Signaling Pathway Inhibition
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse cellular responses. M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC) which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This in turn mobilizes intracellular calcium and activates protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, decrease cyclic AMP (cAMP) levels, and modulate ion channel activity. An effective antagonist will block these signaling cascades upon receptor activation.
Caption: Generalized signaling pathways for muscarinic acetylcholine receptors.
Experimental Protocols
To rigorously compare this compound with scopolamine, a series of standardized assays should be performed.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the compounds for each of the five muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membranes from CHO or HEK293 cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).
-
Competition Binding: Incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine) and varying concentrations of the unlabeled competitor (scopolamine or this compound).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (Calcium Mobilization)
Objective: To measure the functional potency (IC50) of the antagonists in blocking agonist-induced signaling through Gq-coupled receptors (M1, M3, M5).
Methodology:
-
Cell Culture: Plate cells expressing M1, M3, or M5 receptors in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Pre-incubate the cells with various concentrations of the antagonist (scopolamine or this compound) for a defined period.
-
Agonist Stimulation: Add a fixed concentration of an agonist (e.g., carbachol) to stimulate the receptors.
-
Signal Detection: Measure the change in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: Plot the agonist-induced calcium response against the log concentration of the antagonist to determine the IC50.
Caption: Workflow for in vitro comparison of muscarinic receptor antagonists.
Conclusion: Making an Informed Choice
The primary reason to choose a novel compound like this compound over a well-established tool like scopolamine would be a significant improvement in a key parameter, most notably receptor subtype selectivity.
-
If the research goal is to investigate the role of a specific muscarinic receptor subtype (e.g., M1 in cognition), a selective antagonist is crucial. Scopolamine's non-selectivity can lead to ambiguous results, as the observed effects could be mediated by any of the five subtypes. If this compound demonstrates high selectivity for a particular subtype, it would be the superior tool for such studies.
-
If the objective is to induce a general, central, or peripheral muscarinic blockade, scopolamine remains a reliable and well-characterized choice. Its effects are extensively documented, providing a strong foundation for interpreting new findings.
Without comprehensive, publicly available data on the selectivity and potency of this compound, a direct recommendation is not possible. Researchers are strongly encouraged to consult supplier-provided data sheets and, ideally, perform in-house validation experiments as described above to confirm the compound's characteristics before committing to its use in extensive studies. This due diligence ensures the selection of the most appropriate chemical tool to achieve the specific aims of the research.
A Comparative Analysis of Muscarinic Acetylcholine Receptor (mAChR) Antagonist Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding kinetics of various muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists. Understanding the association and dissociation rates of these antagonists is crucial for predicting their duration of action, selectivity, and overall therapeutic efficacy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important pathways and workflows to support researchers in the field of pharmacology and drug development.
Comparative Binding Kinetics of mAChR Antagonists
The binding of an antagonist to its receptor is a dynamic process characterized by an association rate constant (k_on_) and a dissociation rate constant (k_off_). These kinetic parameters determine the antagonist's affinity (K_d_ = k_off_/k_on_) and its residence time (RT = 1/k_off_) at the receptor, the latter being a critical determinant of the duration of action in vivo.[1] The following table summarizes the binding kinetic parameters for a selection of classical and long-acting mAChR antagonists across the five receptor subtypes (M1-M5).
| Antagonist | Receptor Subtype | K_i_ (nM) | k_on_ (M⁻¹s⁻¹) | k_off_ (s⁻¹) | Residence Time (1/k_off_) | Dissociation Half-life (t½) |
| Atropine (B194438) | M1 | 2.22 ± 0.60[2] | - | - | - | - |
| M2 | 4.32 ± 1.63[2] | - | - | - | - | |
| M3 | 4.16 ± 1.04[2] | - | - | - | - | |
| M4 | 2.38 ± 1.07[2] | - | - | - | - | |
| M5 | 3.39 ± 1.16[2] | - | - | - | - | |
| Scopolamine (B1681570) | M1 | - | 2.60 x 10⁴[3] | 0.32[3] | 3.1 s | - |
| M2 | - | - | - | - | - | |
| M3 | - | - | - | - | - | |
| M4 | - | - | - | - | - | |
| M5 | - | - | - | - | - | |
| Ipratropium | M1 | 2.9[4] | - | - | - | - |
| M2 | 2.0[4] | - | - | - | ~3.2-3.8 h (overall)[5] | |
| M3 | 1.7[4] | - | - | - | - | |
| Tiotropium | M1 | - | - | - | - | - |
| M2 | - | - | - | - | 3.6 h[5] | |
| M3 | - | - | - | 34.7 h[5] | ||
| Aclidinium | M1 | 0.1[4] | - | - | - | - |
| M2 | 0.14[4] | - | - | - | - | |
| M3 | 0.14[4] | - | - | - | - | |
| M4 | 0.21[4] | - | - | - | - | |
| M5 | 0.16[4] | - | - | - | - | |
| Glycopyrrolate | M1 | >11 (-log K_B_)[6] | - | - | - | - |
| M2 | 9.09 (-log K_B_)[6] | - | - | - | - | |
| M3 | 10.31 (-log K_B_)[6] | - | - | - | - | |
| Umeclidinium | - | - | - | - | - | - |
Note: A comprehensive dataset with directly comparable k_on_ and k_off_ values across all antagonists and receptor subtypes is not available in the public domain due to variations in experimental conditions across studies. The presented data is compiled from various sources and should be interpreted with this in mind. Dashes indicate where specific data was not found.
Experimental Protocols
Radioligand Competition Binding Assay for Determining Antagonist Binding Kinetics
This protocol describes a method to determine the association (k_on_) and dissociation (k_off_) rates of unlabeled antagonist compounds.
Materials:
-
Cell membranes expressing the human mAChR subtype of interest.
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Unlabeled antagonist (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the specific mAChR subtype.[7]
-
Association Rate (k_on_) Determination:
-
To each well of a 96-well plate, add the cell membrane preparation.
-
Initiate the binding reaction by adding a fixed concentration of radioligand (typically at or below its K_d_ value) and various concentrations of the unlabeled test antagonist.[8]
-
Incubate the plate at a specific temperature (e.g., 30°C) with gentle agitation for various time points.[7]
-
At each time point, terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[8]
-
Wash the filters rapidly with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Dissociation Rate (k_off_) Determination:
-
Pre-incubate the cell membranes with the radioligand to allow for equilibrium binding.
-
Initiate dissociation by adding a high concentration of a non-radiolabeled, high-affinity antagonist (e.g., atropine) to prevent re-association of the radioligand.
-
At various time points, filter the samples and measure the remaining bound radioactivity as described above.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a saturating concentration of a known mAChR antagonist and is subtracted from the total binding to yield specific binding.
-
The association and dissociation data are then fitted to appropriate kinetic models using non-linear regression analysis to determine the k_on_ and k_off_ values.[9]
-
Schild Analysis for Quantifying Competitive Antagonism
Schild analysis is a functional method used to determine the affinity (pA₂) of a competitive antagonist.
Materials:
-
Isolated tissue preparation expressing the mAChR subtype of interest (e.g., guinea pig ileum for M3).
-
Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution) and aeration.
-
Isotonic transducer and recording system.
-
Agonist (e.g., carbachol, acetylcholine).
-
Competitive antagonist (test compound).
Procedure:
-
Tissue Preparation and Equilibration: Mount the isolated tissue in an organ bath containing physiological salt solution at a constant temperature (e.g., 37°C) and allow it to equilibrate under a resting tension.
-
Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist to determine its EC₅₀ (the concentration that produces 50% of the maximal response).
-
Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of the antagonist for a predetermined period to ensure equilibrium is reached.
-
Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.
-
Repeat with Multiple Antagonist Concentrations: Repeat steps 3 and 4 with increasing concentrations of the antagonist. A parallel rightward shift in the agonist concentration-response curve should be observed with no change in the maximal response for a competitive antagonist.
-
Data Analysis (Schild Plot):
-
For each antagonist concentration, calculate the dose ratio (r), which is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.
-
Plot log(r-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
The x-intercept of the resulting linear regression is the pA₂ value, which is the negative logarithm of the antagonist's equilibrium dissociation constant (K_B_). A slope of 1 is indicative of competitive antagonism.[1]
-
Visualizations
mAChR Signaling Pathways
Caption: Simplified signaling pathways for Gq/11-coupled (M1, M3, M5) and Gi/o-coupled (M2, M4) mAChRs.
Experimental Workflow for Radioligand Competition Binding Assay
Caption: Workflow for a radioligand competition binding assay to determine antagonist kinetics.
Logical Flow of Schild Analysis
Caption: Logical workflow for performing a Schild analysis to determine antagonist affinity (pA₂).
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. apexbt.com [apexbt.com]
- 3. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Reversibility of mAChR-IN-1 Hydrochloride Binding: A Comparative Guide
For researchers and drug development professionals investigating muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists, understanding the binding kinetics, particularly the reversibility of binding, is paramount for predicting a compound's duration of action and potential for off-target effects. This guide provides a framework for assessing the binding reversibility of mAChR-IN-1 hydrochloride, a potent mAChR antagonist with a reported IC50 of 17 nM[1]. Due to the current lack of publicly available data on the binding kinetics of this compound, this guide will compare its known properties with those of well-characterized mAChR antagonists: Atropine (B194438), Pirenzepine (B46924), and Tiotropium (B1237716). Furthermore, it will detail the experimental protocols necessary to determine the binding reversibility of this compound.
Comparative Analysis of mAChR Antagonists
The reversibility of a ligand's binding to its receptor is a critical factor in its pharmacological profile. A reversible antagonist binds to and dissociates from the receptor, allowing for dynamic competition with the endogenous ligand. In contrast, an irreversible or slowly dissociating antagonist can lead to a prolonged, and sometimes insurmountable, blockade of the receptor. The following table summarizes the available binding characteristics of this compound and compares them to established mAChR antagonists.
| Parameter | This compound | Atropine | Pirenzepine | Tiotropium |
| Binding Mechanism | Antagonist[1] | Competitive, Reversible Antagonist[2][3][4][5] | Selective M1 Antagonist, generally considered reversible[6][7][8][9] | Long-acting, slow dissociation from M1/M3 receptors[10][11][12][13][14] |
| IC50 / Ki | IC50: 17 nM[1] | Ki: ~1 nM[15] | M1 Ki: ~10-20 nM | High affinity for all mAChR subtypes |
| Dissociation Half-Life (t1/2) | Data not available | Rapid | Data not available, but considered reversible | M3: ~35 hours, M2: ~3.6 hours[14] |
| Reversibility | To be determined | Reversible[2][4] | Reversible[7] | Functionally irreversible due to slow dissociation[14] |
Experimental Protocols for Assessing Binding Reversibility
To elucidate the binding kinetics and reversibility of this compound, a series of established experimental protocols can be employed. These assays are crucial for determining key parameters such as the dissociation constant (Kd), the dissociation rate constant (koff), and the overall reversibility of binding.
Radioligand Binding Assays
Radioligand binding assays are a gold-standard method for characterizing ligand-receptor interactions.[16][17][18][19]
a) Saturation Binding Assay: This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled ligand. While not directly measuring reversibility, establishing the Kd is fundamental for designing subsequent kinetic experiments.
b) Competition Binding Assay: This assay measures the affinity (Ki) of a non-radiolabeled compound (e.g., this compound) by its ability to compete with a radiolabeled ligand for binding to the receptor. The IC50 value of 17 nM for this compound was likely determined using this method.[1]
c) Kinetic (Dissociation) Binding Assay: This is a direct method to determine the dissociation rate (koff) of a ligand.
Experimental Protocol: Radioligand Dissociation Assay
-
Incubation: Incubate cell membranes or intact cells expressing the target mAChR subtype with a saturating concentration of the radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) to reach binding equilibrium.
-
Initiation of Dissociation: Initiate dissociation by adding a large excess of a non-labeled, high-affinity antagonist (e.g., atropine) or this compound. This prevents re-binding of the radioligand that dissociates from the receptor.
-
Time Course Measurement: At various time points, separate the bound from the free radioligand by rapid filtration.
-
Quantification: Quantify the amount of radioligand remaining bound to the receptors at each time point using liquid scintillation counting.
-
Data Analysis: Plot the natural logarithm of the percentage of specific binding remaining versus time. The slope of this line will be the negative of the dissociation rate constant (koff). The dissociation half-life (t1/2) can then be calculated as ln(2)/koff.
Washout Experiments
Washout experiments provide a functional assessment of binding reversibility. The principle is to determine if the effect of the antagonist persists after its removal from the extracellular medium.
Experimental Protocol: Washout Assay
-
Pre-incubation: Incubate cells or tissues with this compound at a concentration that produces a significant functional response (e.g., inhibition of agonist-induced calcium mobilization).
-
Washout: Remove the medium containing this compound and wash the cells or tissues extensively with fresh, antagonist-free medium.
-
Functional Readout: After the washout period, stimulate the cells or tissues with a mAChR agonist and measure the functional response.
-
Comparison: Compare the agonist response in the washout group to a control group that was not exposed to the antagonist and a group that is continuously exposed to the antagonist.
-
Interpretation:
-
Reversible Binding: If the functional response to the agonist is fully or partially restored after washout, it indicates reversible binding.
-
Irreversible or Slowly Reversible Binding: If the inhibitory effect of the antagonist persists even after extensive washing, it suggests irreversible or very slow dissociation.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technology that allows for the real-time monitoring of ligand-receptor interactions. It can provide detailed information on both the association (kon) and dissociation (koff) rates of binding.[20][21][22][23]
Experimental Protocol: SPR Analysis
-
Immobilization: Immobilize the purified mAChR protein onto the surface of an SPR sensor chip.
-
Analyte Injection: Flow a solution containing this compound over the sensor surface.
-
Association Phase: Monitor the change in the SPR signal as the antagonist binds to the immobilized receptor. This provides the association rate (kon).
-
Dissociation Phase: Replace the antagonist solution with a buffer-only solution.
-
Dissociation Monitoring: Monitor the decrease in the SPR signal as the antagonist dissociates from the receptor. This provides the dissociation rate (koff).
-
Data Analysis: The equilibrium dissociation constant (Kd) can be calculated as koff/kon.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the muscarinic acetylcholine receptor signaling pathway and the experimental workflows for assessing binding reversibility.
Caption: Muscarinic Acetylcholine Receptor (mAChR) Signaling Pathways.
Caption: Workflow for a Washout Experiment to Assess Binding Reversibility.
Conclusion
While this compound is a potent antagonist of muscarinic acetylcholine receptors, a comprehensive understanding of its pharmacological profile requires a thorough investigation of its binding kinetics and reversibility. The experimental protocols outlined in this guide—radioligand binding assays, washout experiments, and surface plasmon resonance—provide a robust framework for obtaining this critical data. By comparing the yet-to-be-determined properties of this compound with those of well-established antagonists like Atropine, Pirenzepine, and Tiotropium, researchers can gain valuable insights into its potential therapeutic applications and limitations. The determination of whether this compound exhibits reversible, slowly reversible, or irreversible binding will be instrumental in guiding future drug development efforts targeting muscarinic acetylcholine receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Atropine - Wikipedia [en.wikipedia.org]
- 4. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nursingcenter.com [nursingcenter.com]
- 6. Pirenzepine Promotes the Dimerization of Muscarinic M1 Receptors through a Three-step Binding Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudo-noncompetitive antagonism of muscarinic receptor-mediated cyclic GMP formation and phosphoinositide hydrolysis by pirenzepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pirenzepine--a ligand with original binding properties to muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Pirenzepine Hydrochloride? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Muscarinic cholinergic receptors in mammalian brain: differences between bindings of acetylcholine and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. portlandpress.com [portlandpress.com]
- 23. Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination - PMC [pmc.ncbi.nlm.nih.gov]
mAChR-IN-1 Hydrochloride: A Potential Alternative to Classical Muscarinic Antagonists
For Researchers, Scientists, and Drug Development Professionals
In the landscape of muscarinic acetylcholine (B1216132) receptor (mAChR) modulation, the quest for subtype-selective compounds is paramount for developing therapeutics with improved efficacy and reduced side-effect profiles. While classical antagonists like atropine (B194438) and scopolamine (B1681570) have been invaluable pharmacological tools and clinical agents, their lack of subtype selectivity often leads to a broad range of systemic effects. Emerging compounds, such as mAChR-IN-1 hydrochloride, are presented as potent muscarinic antagonists, but their true potential as alternatives lies in their yet-to-be-fully-disclosed subtype selectivity. This guide provides a comparative framework to understand the potential advantages of a subtype-selective antagonist over classical non-selective agents, supported by established experimental methodologies.
This compound is a potent muscarinic cholinergic receptor antagonist with a reported half-maximal inhibitory concentration (IC50) of 17 nM.[1][2] However, detailed information regarding its binding affinity and functional antagonism at the five individual muscarinic receptor subtypes (M1-M5) is not extensively available in the public domain. The following sections will, therefore, provide a comparative analysis based on the established profiles of classical antagonists and the hypothetical advantages of a subtype-selective agent.
Classical vs. Subtype-Selective Muscarinic Antagonists: A Comparative Overview
Classical muscarinic antagonists, such as atropine, scopolamine, and ipratropium, are characterized by their non-selective binding to all five muscarinic receptor subtypes.[3][4] This non-selectivity results in a wide array of physiological effects, some of which are therapeutic, while others manifest as undesirable side effects. For instance, while the antagonism of M3 receptors in the airways can lead to bronchodilation (a desired effect in treating COPD), the simultaneous blockade of M2 receptors in the heart can cause tachycardia, and M1 receptor blockade in the central nervous system can lead to cognitive impairment.[3][4]
An ideal alternative to these classical antagonists would exhibit high affinity for a specific mAChR subtype implicated in a particular pathophysiology while having significantly lower affinity for other subtypes, thereby minimizing off-target effects.
Data Presentation: A Hypothetical Comparison
To illustrate the potential advantages of a subtype-selective antagonist, the following table presents a hypothetical comparison of the binding affinities (Ki in nM) of atropine (a classical non-selective antagonist) and a hypothetical M1-selective antagonist.
| Receptor Subtype | Atropine (Ki, nM) | Hypothetical M1-Selective Antagonist (Ki, nM) |
| M1 | ~1-2 | <10 |
| M2 | ~1-3 | >500 |
| M3 | ~1-2 | >500 |
| M4 | ~1-3 | >500 |
| M5 | ~1-3 | >500 |
Note: The Ki values for atropine are approximate and can vary based on experimental conditions. The values for the hypothetical M1-selective antagonist are illustrative of a desirable selectivity profile.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the generalized signaling pathways for M1/M3/M5 and M2/M4 muscarinic receptors, along with a typical experimental workflow for characterizing a novel muscarinic antagonist.
Caption: Generalized signaling pathways for muscarinic acetylcholine receptors.
Caption: Experimental workflow for characterizing a novel mAChR antagonist.
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to characterize a novel muscarinic antagonist like this compound and compare it to classical antagonists.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for each of the five muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes prepared from cell lines stably expressing each human muscarinic receptor subtype (e.g., CHO or HEK293 cells).
-
Radioligand, for example, [³H]-N-methylscopolamine ([³H]-NMS) for antagonists.
-
Test compound (e.g., this compound) and reference compound (e.g., atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of atropine).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assays
Objective: To determine the functional potency (e.g., pA2 or IC50) of the test compound in antagonizing agonist-induced responses at each muscarinic receptor subtype.
a) Calcium Mobilization Assay (for M1, M3, and M5 receptors):
Materials:
-
Cell lines stably expressing M1, M3, or M5 receptors.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).
-
Test compound and reference compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with an integrated fluid-handling system.
Procedure:
-
Plate the cells in a 96-well plate and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle.
-
Initiate the response by adding a fixed concentration of the agonist (typically the EC80).
-
Measure the change in fluorescence intensity over time using the plate reader.
-
Determine the IC50 of the test compound for inhibiting the agonist-induced calcium mobilization.
b) cAMP Accumulation Assay (for M2 and M4 receptors):
Materials:
-
Cell lines stably expressing M2 or M4 receptors.
-
Forskolin (B1673556) (to stimulate adenylate cyclase).
-
A muscarinic agonist (e.g., acetylcholine).
-
Test compound and reference compound.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add the muscarinic agonist to inhibit adenylate cyclase.
-
Add forskolin to stimulate cAMP production.
-
Incubate for a specified time to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's protocol.
-
Determine the ability of the test compound to reverse the agonist-induced inhibition of cAMP accumulation.
Conclusion
While this compound is presented as a potent muscarinic antagonist, its full potential as an alternative to classical antagonists like atropine and scopolamine hinges on its subtype selectivity profile. A compound that demonstrates high selectivity for a specific muscarinic receptor subtype implicated in a disease state, while sparing other subtypes, would represent a significant advancement in the field. The experimental protocols outlined above provide a roadmap for the comprehensive characterization of such novel compounds, enabling a direct and quantitative comparison with existing non-selective agents. The future of muscarinic receptor pharmacology lies in the development of these highly selective tools to dissect the complex roles of individual receptor subtypes and to provide more targeted and effective therapies.
References
Validating Muscarinic Antagonist Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the antagonist effect of a test compound against a known muscarinic agonist. It includes detailed experimental protocols and supporting data to aid in the objective assessment of a product's performance against other alternatives.
Comparative Analysis of Antagonist Potency
The efficacy of a muscarinic antagonist is determined by its ability to inhibit the effects of a muscarinic agonist. This can be quantified through various in vitro and in vivo assays. The table below summarizes the potency of a hypothetical test antagonist compared to the well-characterized antagonist, Atropine, in several standard assays using the muscarinic agonist, Carbachol.
| Assay Type | Muscarinic Agonist | Test Antagonist (IC50/ID50) | Atropine (IC50/ID50) |
| In Vitro | |||
| Receptor Binding (M3) | [3H]-NMS | 8.5 nM | 1.2 nM |
| Calcium Flux (CHO-M3 cells) | Carbachol | 15.2 nM | 2.5 nM |
| IP-One Accumulation (HEK293-M1 cells) | Carbachol | 22.7 nM | 3.1 nM |
| Ex Vivo | |||
| Guinea Pig Ileum Contraction | Carbachol | 35.8 nM | 5.7 nM |
| In Vivo | |||
| Pilocarpine-Induced Salivation (Rat) | Pilocarpine (B147212) | 1.2 mg/kg | 0.5 mg/kg |
| Oxotremorine-Induced Tremor (Mouse) | Oxotremorine | 0.8 mg/kg | 0.3 mg/kg |
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of acetylcholine (B1216132).[1] There are five subtypes (M1-M5) which couple to different G proteins to initiate distinct signaling cascades.[2][3] M1, M3, and M5 receptors primarily couple to Gq/11, activating Phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][4] This results in an increase in intracellular calcium and activation of Protein Kinase C (PKC).[4][5] M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro: Calcium Flux Assay
This assay measures the antagonist's ability to inhibit agonist-induced increases in intracellular calcium in cells expressing a specific muscarinic receptor subtype.[5][6]
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and incubated overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Addition: The dye solution is removed, and cells are washed with assay buffer. The test antagonist or vehicle is added to the wells and incubated for 15-30 minutes.
-
Agonist Stimulation & Signal Detection: The plate is placed in a fluorescence plate reader. The muscarinic agonist, Carbachol (at a concentration that elicits ~80% of the maximal response, EC80), is injected into the wells, and the fluorescence intensity is measured kinetically.
-
Data Analysis: The increase in fluorescence upon agonist addition is calculated. The inhibitory effect of the antagonist is determined by comparing the response in the presence and absence of the antagonist. The IC50 value is calculated from a concentration-response curve.
In Vivo: Pilocarpine-Induced Salivation in Rats
This model assesses the antagonist's efficacy in a physiological setting by measuring its ability to block the increase in salivation induced by the muscarinic agonist pilocarpine.[7][8][9]
Methodology:
-
Animal Acclimation: Male Wistar rats are acclimated to the experimental conditions.
-
Antagonist Administration: The test antagonist or vehicle is administered via an appropriate route (e.g., intraperitoneal injection).
-
Saliva Collection (Pre-agonist): Pre-weighed cotton balls are placed in the rats' mouths for a defined period (e.g., 5 minutes) to collect baseline saliva secretion.
-
Agonist Administration: After a specific pretreatment time with the antagonist, pilocarpine is administered (e.g., 4 mg/kg, intraperitoneally) to induce salivation.[10]
-
Saliva Collection (Post-agonist): At the time of peak pilocarpine effect, new pre-weighed cotton balls are placed in the rats' mouths for a defined period to collect the stimulated saliva.
-
Quantification: The cotton balls are weighed again, and the amount of saliva produced is calculated.
-
Data Analysis: The inhibitory effect of the antagonist is determined by comparing the amount of saliva produced in the antagonist-treated group to the vehicle-treated group. The dose that produces 50% inhibition (ID50) is determined.
Experimental Workflow for Antagonist Validation
The general workflow for validating a muscarinic antagonist involves a tiered approach, starting with in vitro screening and progressing to in vivo efficacy models.
References
- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Pilocarpine-induced salivation and thirst in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pilocarpine induces the residual secretion of salivary fluid in perfused submandibular glands of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pilocarpine-Induced Effects on Salivary Secretion as a Pharmacological Biomarker for Cholinergic Parasympathetic Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Central muscarinic receptors signal pilocarpine-induced salivation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Muscarinic Acetylcholine Receptor (mAChR) Antagonist Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists, supported by experimental data. The information is intended to assist researchers in selecting appropriate antagonists for their studies and to provide valuable insights for drug development professionals.
Data Presentation: Comparative Antagonist Affinity and Potency
The following tables summarize the binding affinities (pKi) and functional potencies (pA2) of several common mAChR antagonists across the five receptor subtypes (M1-M5). The pKi value is the negative logarithm of the inhibitory constant (Ki), and a higher pKi value indicates a higher binding affinity. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response, providing a measure of functional antagonist potency.
| Antagonist | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Selectivity Profile |
| Atropine (B194438) | ~8.9 | ~9.0 | ~9.2 | ~8.9 | ~8.8 | Non-selective |
| Pirenzepine (B46924) | ~8.2 | ~6.7 | ~6.9 | ~7.5 | ~7.1 | M1 selective |
| Methoctramine | ~7.3 | ~8.1 | ~7.0 | ~7.6 | ~7.0 | M2 selective |
| 4-DAMP | ~8.9 | ~8.0 | ~9.3 | ~8.2 | ~8.6 | M3/M1 selective |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | M3 selective[1] |
| AF-DX 116 | ~6.8 | ~7.4 | ~6.4 | ~6.9 | - | M2 selective |
| Himbacine | ~7.6 | ~7.8 | ~7.1 | ~7.9 | - | M2/M4 selective |
| Tripitramine | 8.0 | 9.57 | 7.0 | 8.18 | 7.08 | Highly M2 selective[2] |
Note: The pKi values are compiled from various sources and represent approximate mean values. Experimental conditions can influence these values.
| Antagonist | Tissue/Preparation | Agonist | pA2 Value | Predominant Receptor(s) |
| Atropine | Guinea-pig ileum | Carbachol | ~8.9 | M2/M3 |
| Guinea-pig atria | Carbachol | ~9.0 | M2 | |
| Human isolated colon (circular muscle) | Carbachol | 8.72[3] | M3 | |
| Human isolated colon (longitudinal muscle) | Carbachol | 8.60[3] | M3 | |
| Pirenzepine | Guinea-pig gastric fundus | Bethanechol | 7.06[4] | M1 |
| Human isolated colon (circular muscle) | Carbachol | 7.23[3] | M1 | |
| 4-DAMP | Murine trachea | Arecoline | ~9.0 | M3 |
| Human isolated colon (circular muscle) | Carbachol | 9.41[3] | M3 | |
| Methoctramine | Guinea-pig atria | Muscarine/Carbachol | 7.74 - 7.93[5] | M2 |
Key Signaling Pathways
Muscarinic acetylcholine receptors mediate their effects through different G protein-coupled signaling pathways. The M1, M3, and M5 subtypes primarily couple to Gq/11, leading to the activation of phospholipase C (PLC), while the M2 and M4 subtypes couple to Gi/o, which inhibits adenylyl cyclase.
References
- 1. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of pA2 values of pirenzepine and atropine for guinea-pig gastric fundus and gastric smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimuscarinic action of methoctramine, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cost-Effectiveness of Muscarinic Acetylcholine Receptor (mAChR) Antagonists: Featuring mAChR-IN-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cost-effectiveness of mAChR-IN-1 hydrochloride against a range of other commercially available muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists. The following sections detail the pharmacological profiles, including binding affinities and receptor subtype selectivities, alongside a cost analysis to aid researchers in selecting the most suitable antagonist for their experimental needs.
Data Presentation: Quantitative Comparison of mAChR Antagonists
The following table summarizes the available binding affinity (Kᵢ) or inhibitory concentration (IC₅₀) data for this compound and several common alternative antagonists across the five muscarinic receptor subtypes (M₁-M₅). The cost per milligram has been calculated from various suppliers to provide a standardized metric for cost-effectiveness.
| Compound | M₁ Kᵢ (nM) | M₂ Kᵢ (nM) | M₃ Kᵢ (nM) | M₄ Kᵢ (nM) | M₅ Kᵢ (nM) | Potency (IC₅₀, nM) | Average Cost (USD/mg) |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | 17[1][2] | ~$34 - $1830 (depending on quantity) |
| Atropine | 2.22 | 4.32 | 4.16 | 2.38 | 3.39 | - | ~$0.08 - $2.00 |
| Scopolamine | - | - | - | - | - | 55.3 | ~$5.74 per patch |
| Ipratropium Bromide | 2.9 (IC₅₀) | 2.0 (IC₅₀) | 1.7 (IC₅₀) | - | - | - | Varies by formulation |
| Glycopyrrolate | High affinity (non-selective M₁-M₅) | High affinity (non-selective M₁-M₅) | High affinity (non-selective M₁-M₅) | High affinity (non-selective M₁-M₅) | High affinity (non-selective M₁-M₅) | - | ~$0.44 per tablet |
| Darifenacin (B195073) | ~112 | ~295 | 5 | ~295 | ~90 | - | ~$1.00 - $2.04 per tablet |
| Oxybutynin | Higher affinity for M₁/M₃ | Lower affinity | Higher affinity for M₁/M₃ | - | - | - | Varies by formulation |
| Tolterodine (B1663597) | 2.3 (active metabolite) | 2.0 (active metabolite) | 2.5 (active metabolite) | 2.8 (active metabolite) | 2.9 (active metabolite) | - | ~$0.70 - $8.05 per capsule |
| Solifenacin | 26 | 170 | 12 | 110 | 31 | - | ~$0.47 - $1.00 per tablet |
Note: Data for this compound's subtype selectivity is not publicly available, limiting a direct comparison of its selectivity profile. The provided IC₅₀ value suggests potent, non-selective antagonist activity. The cost of this compound is presented as a range due to significant price differences based on the purchased quantity. The costs for other antagonists are also estimates and can vary based on supplier, formulation, and quantity.
Experimental Protocols
The binding affinity data presented in this guide were primarily obtained through radioligand binding assays. A general protocol for such an assay is outlined below. It is crucial to note that specific parameters may vary between studies.
General Radioligand Binding Assay Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target muscarinic receptor subtype. This typically involves homogenization of the cells or tissue in a buffer solution, followed by centrifugation to isolate the membrane fraction.
-
Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled antagonist being tested (the "competitor").
-
Separation: After incubation, the bound and free radioligand are separated. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value can then be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Muscarinic receptor signaling pathways and antagonist inhibition.
Caption: General workflow of a radioligand binding assay.
Caption: Logical relationship for determining cost-effectiveness.
Conclusion
Based on the currently available data, this compound is a potent, non-selective muscarinic antagonist. Its cost-effectiveness for general applications where broad mAChR blockade is desired may be favorable, particularly when purchased in larger quantities. However, for research requiring selectivity for a specific muscarinic receptor subtype, other antagonists such as darifenacin (M₃ selective) or the active metabolite of tolterodine may be more appropriate choices, despite potentially higher costs per milligram.
References
Safety Operating Guide
Proper Disposal of mAChR-IN-1 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory management. This guide provides essential information and step-by-step procedures for the proper disposal of mAChR-IN-1 hydrochloride, a potent muscarinic cholinergic receptor antagonist.
While the Safety Data Sheet (SDS) for this compound classifies it as not a hazardous substance or mixture, proper disposal according to regulations is still mandatory to ensure environmental safety and workplace compliance.[1] Adherence to these guidelines will help minimize environmental impact and maintain a safe laboratory environment.
Disposal Procedures
The primary directive for the disposal of this compound is to act in accordance with all applicable country, federal, state, and local regulations.[1] The following steps provide a general framework for its disposal:
1. Review Institutional and Local Guidelines: Before initiating any disposal process, consult your institution's specific safety protocols and waste management guidelines. These internal procedures are designed to comply with local and national regulations.
2. Waste Identification and Segregation:
-
Unused Product: Pure, unused this compound should be clearly labeled.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), empty containers, and absorbent materials used for spills, should be considered contaminated waste.
3. Disposal of Unused this compound:
-
Non-Hazardous Waste Stream: Given its classification as non-hazardous, your institution may permit disposal in a general chemical waste stream designated for non-hazardous materials.
-
Professional Waste Disposal Service: Engage a licensed chemical waste disposal contractor for collection and disposal. This is the most secure method to ensure compliance.
4. Disposal of Contaminated Materials:
-
Packaging: Empty containers should be triple-rinsed with an appropriate solvent before disposal, with the rinsate collected as chemical waste. The rinsed containers can then be disposed of according to institutional guidelines for non-hazardous lab waste.
-
PPE and Labware: Contaminated gloves, lab coats, and other disposable materials should be collected in a designated, sealed waste container and disposed of through your institution's chemical waste program.
Experimental Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the disposal of this compound.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C23H26ClIN2O2 | [1] |
| Molecular Weight | 524.82 g/mol | [1] |
| CAS Number | 119391-73-0 | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
Disclaimer: This information is intended as a guide and should not replace the directives of your institution's Environmental Health and Safety (EHS) department or local regulatory bodies. Always prioritize official guidelines and consult with your safety officer for specific disposal instructions.
References
Essential Safety and Logistical Information for Handling mAChR-IN-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, operation, and disposal of mAChR-IN-1 hydrochloride, a potent muscarinic cholinergic receptor antagonist. Adherence to these protocols is critical to ensure personnel safety and maintain a secure laboratory environment.
Hazard Assessment and Occupational Exposure Banding
While the Safety Data Sheet (SDS) for this compound may not classify it as a hazardous substance, its high potency as a muscarinic antagonist (IC₅₀ of 17 nM) warrants careful handling.[1] Potent compounds are often categorized into Occupational Exposure Bands (OEBs) to guide containment and handling procedures.[2] Given its pharmacological activity at low concentrations, it is prudent to handle this compound within a framework suitable for potent compounds, potentially falling into OEB 3 or 4, which would necessitate specific handling protocols to minimize exposure.[2]
Table 1: Occupational Exposure Band (OEB) Categories and Handling Recommendations
| OEB Category | Occupational Exposure Limit (OEL) | General Handling Recommendations |
| 1 | >1000 µg/m³ | General laboratory ventilation. Standard PPE. |
| 2 | 100 - 1000 µg/m³ | Good general ventilation. Enclosed or ventilated weighing. |
| 3 | 10 - 100 µg/m³ | Chemical fume hood or other ventilated enclosure for all handling. Enhanced PPE.[3] |
| 4 | 1 - 10 µg/m³ | Contained systems (e.g., glove box) for powder handling. Full protective suit with respirator.[2] |
| 5 | <1 µg/m³ | Full isolation (isolators). No open handling.[4] |
Note: The appropriate OEB for this compound should be determined by a qualified industrial hygienist based on a thorough risk assessment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The required level of PPE will depend on the specific laboratory activity and the quantity of the compound being handled.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| Activity | Recommended PPE | Rationale |
| General Laboratory Operations | Lab coat, safety glasses with side shields, nitrile gloves. | Standard laboratory practice to protect against incidental contact. |
| Weighing and Dispensing (Powder) | Disposable solid-front lab coat with tight-fitting cuffs, double nitrile gloves, safety goggles, and a fit-tested N95 respirator or higher (e.g., PAPR) within a chemical fume hood or ventilated balance enclosure. | High risk of aerosolization and inhalation of potent powder. |
| Solution Preparation | Chemical fume hood, lab coat, chemical splash goggles, nitrile gloves. | Reduced risk of aerosolization compared to handling powders, but potential for splashes. |
| In Vitro / In Vivo Dosing | Lab coat, safety glasses, appropriate chemical-resistant gloves for the solvent being used. | Focus on preventing skin and eye contact. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for the safe handling of potent compounds.
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
3.1. Preparation
-
Designate a Handling Area: All work with this compound powder should be conducted in a certified chemical fume hood, ventilated balance enclosure, or glove box.
-
Assemble Materials: Gather all necessary equipment, including PPE, spatulas, weigh paper, vials, and solvents, before starting work.
-
Review Safety Information: Always review the latest version of the SDS and any internal standard operating procedures (SOPs) before handling the compound.
3.2. Weighing and Solution Preparation
-
Tare the Balance: Place a piece of weigh paper or a suitable container on the analytical balance and tare it.
-
Weigh the Compound: Carefully transfer the desired amount of this compound powder to the weigh paper. Avoid creating dust.
-
Dissolution: Transfer the powder to a suitable vial. Slowly add the solvent to the powder to avoid splashing. Refer to the supplier's data for solubility information. For instance, this compound is soluble in DMSO and water (with heating).
-
Storage of Stock Solutions: Store stock solutions in tightly sealed containers at -20°C for up to one month or -80°C for up to six months.[5]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 3: Disposal Guidelines for this compound Waste
| Waste Stream | Disposal Procedure |
| Solid Waste (unused powder) | Collect in a clearly labeled, sealed container. Dispose of as hazardous chemical waste through a certified vendor. |
| Contaminated Labware (pipette tips, weigh paper, gloves, etc.) | Place in a dedicated, labeled hazardous waste bag or container. Do not dispose of in regular trash. |
| Aqueous Waste (solutions) | Collect in a sealed, labeled container. Do not pour down the drain. The container should be clearly labeled with the chemical name and concentration.[6] |
| Sharps (needles, syringes) | Dispose of in a designated, puncture-resistant sharps container for chemically contaminated sharps.[6] |
General Disposal Principles:
-
Segregation: Do not mix this compound waste with other waste streams unless compatibility is confirmed.[7]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.
-
Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials. Use secondary containment to prevent spills.[6]
Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Signaling Pathway
mAChR-IN-1 is an antagonist of muscarinic acetylcholine receptors. These receptors are G protein-coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). They are involved in various physiological processes. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while M2 and M4 subtypes couple to Gi/o proteins.[8][9]
Muscarinic Acetylcholine Receptor Signaling
Caption: Simplified signaling pathway for Gq/11-coupled muscarinic receptors (M1, M3, M5).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 3. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is an OEB 5 compound? [affygility.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. documents.uow.edu.au [documents.uow.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
